2-Hydroxy-2-(oxetan-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(oxetan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(5(7)8)3-1-9-2-3/h3-4,6H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZBOASSRSBTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-Hydroxy-2-(oxetan-3-yl)acetic acid: A Versatile Building Block for Modern Drug Discovery
Abstract
The oxetane ring has emerged from a niche curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—a compact, polar, three-dimensional, and metabolically robust scaffold—offers a powerful tool to overcome common challenges in drug development, such as poor solubility and metabolic instability.[1][2][3][4] This guide provides an in-depth exploration of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, a bifunctional building block poised for significant utility. We present a robust, logical synthetic pathway, a comprehensive characterization protocol, and an expert perspective on the practical considerations essential for its successful application in research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.
The Strategic Value of the Oxetane Motif in Medicinal Chemistry
For decades, medicinal chemists have relied on a standard toolkit of functional groups to optimize lead compounds. However, the increasing complexity of biological targets necessitates a move towards more three-dimensional and physicochemically nuanced molecules.[3] The oxetane ring has proven to be a valuable addition to this modern toolkit.
Key Advantages of Incorporating Oxetanes:
-
Solubility Enhancement: The polar oxygen atom and its hydrogen bond accepting capability can significantly improve the aqueous solubility of a parent molecule, a critical factor for bioavailability.[3][5]
-
Metabolic Stability: Oxetanes often serve as bioisosteres for metabolically labile groups like gem-dimethyl or carbonyl functionalities, enhancing the metabolic half-life of a drug candidate.[5][6]
-
Improved Pharmacokinetic Profile: By modulating properties such as lipophilicity (LogD) and amine basicity (pKa), the introduction of an oxetane can fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[2][4]
-
Vectorial Exit and Target Engagement: The distinct three-dimensional geometry of the oxetane ring provides a defined exit vector from a core scaffold, allowing for precise probing of protein binding pockets and the formation of favorable interactions.
2-Hydroxy-2-(oxetan-3-yl)acetic acid is particularly valuable as it combines the beneficial properties of the oxetane core with two orthogonal functional handles—a secondary alcohol and a carboxylic acid. This bifunctionality allows for its versatile incorporation into a wide array of molecular architectures through esterification, amidation, or etherification, making it an ideal scaffold for building compound libraries for screening and lead optimization.
Proposed Synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
While numerous methods exist for forming oxetane rings, a practical approach to the target molecule involves the functionalization of a readily available precursor, oxetan-3-one. The following two-step protocol is based on well-established organometallic and hydrolytic reactions.
Synthetic Workflow Overview
The proposed pathway involves a Reformatsky-type reaction to construct the α-hydroxy ester intermediate, followed by saponification to yield the final carboxylic acid. This approach is favored for its reliability and operational simplicity.
Caption: Proposed two-step synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate
-
Activation of Zinc: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by sequential washes with deionized water, ethanol, and diethyl ether, then dry thoroughly under high vacuum.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.
-
Initiation: In a separate flask, prepare a solution of oxetan-3-one (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction (indicated by slight bubbling or an exothermic event).
-
Addition and Reflux: Once initiated, add the remaining oxetan-3-one/bromoacetate solution dropwise to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 2-3 hours until TLC or LC-MS analysis indicates the consumption of oxetan-3-one.
-
Expert Insight: The success of the Reformatsky reaction is highly dependent on the quality and activation of the zinc. Anhydrous conditions are critical to prevent quenching of the organozinc intermediate.
-
-
Workup and Purification: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the intermediate ester.
Step 2: Synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
-
Saponification: Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Acidification and Extraction: Once the reaction is complete, concentrate the mixture in vacuo to remove the THF. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1 M HCl. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (5x).
-
Expert Insight: Repeated extractions are often necessary due to the high polarity and water solubility of the target acid.
-
-
Final Product Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Hydroxy-2-(oxetan-3-yl)acetic acid. The product may be a solid or a viscous oil. Further purification can be achieved by recrystallization if a solid is obtained.
A Critical Note on Stability: The Isomerization Pitfall
A crucial, often overlooked, aspect of working with oxetane-carboxylic acids is their potential for instability. Under thermal stress or prolonged storage, these molecules can undergo an intramolecular ring-opening reaction to form more stable five- or six-membered lactones.[7][8][9] This isomerization is driven by the release of ring strain from the four-membered oxetane.
Caption: Potential isomerization pathway of oxetane-carboxylic acids.
Trustworthiness and Self-Validation:
To ensure the integrity of your material, it is imperative to:
-
Characterize Immediately: Analyze the final product by NMR and LC-MS immediately after synthesis and purification.
-
Store Properly: Store the compound at low temperatures (≤ 4 °C), under an inert atmosphere, and protected from light. For long-term storage, consider converting the acid to a more stable salt (e.g., sodium or lithium salt).
-
Re-analyze Before Use: Before using the material in a subsequent reaction, re-check its purity by HPLC or ¹H NMR to confirm that significant degradation has not occurred.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 2-Hydroxy-2-(oxetan-3-yl)acetic acid. The following table summarizes the expected data from standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Chemical Shift (δ, ppm): - ~4.8-4.6 (m, 4H, -O-CH₂ -CH-CH₂ -O-)- ~4.4 (m, 1H, -CH₂-CH -CH₂-)- ~4.2 (s, 1H, -CH (OH)-)- ~11-13 (br s, 1H, -COOH )- ~5-7 (br s, 1H, -OH )Notes: The oxetane protons will exhibit complex second-order coupling. The acidic and hydroxyl protons are exchangeable with D₂O. |
| ¹³C NMR | Chemical Shift (δ, ppm): - ~175 (-C OOH)- ~75 (-C H(OH)-)- ~72 (-O-C H₂-)- ~35 (-CH₂-C H-CH₂-)Notes: The two methylene carbons of the oxetane ring may have slightly different chemical shifts. |
| Mass Spec. (ESI-MS) | Negative Ion Mode: Expected [M-H]⁻ at m/z 147.03Positive Ion Mode: Expected [M+Na]⁺ at m/z 171.03Formula: C₅H₈O₄, Exact Mass: 148.04 |
| FTIR | Wavenumber (cm⁻¹): - 3400-2500 (very broad, O-H stretch from carboxylic acid and alcohol)- ~1720 (sharp, C=O stretch from carboxylic acid)- ~980 (C-O-C stretch, characteristic of oxetane ring) |
| HPLC Purity | Method: Reversed-phase C18 column.Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.[10]Detection: UV at 210 nm or ELSD/CAD.Expected Result: Purity >95%. |
References
-
Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis. [Link]
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10257–10275. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. International Conference on Material Science and Mechanical Engineering. [Link]
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. [Link]
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]
-
Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1318. [Link]
-
Singh, A., & Singh, R. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 21–64. [Link]
-
Singh, A., & Singh, R. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 21–64. [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). MDPI. [Link]
-
Battellino, T., Ogata, K., Spicer, V., Ishihama, Y., & Krokhin, O. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 22(2), 629–636. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxetane ring is a valuable structural motif in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2][3][4][5] Its incorporation can lead to enhanced aqueous solubility, improved metabolic stability, and altered lipophilicity, all critical parameters in the optimization of pharmacokinetic and pharmacodynamic profiles.[1][2][6] This guide provides a comprehensive technical overview of the core physicochemical properties of a key exemplar, 2-Hydroxy-2-(oxetan-3-yl)acetic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines the predicted properties and provides detailed, field-proven experimental protocols for their determination. This allows researchers to either verify the predicted values or establish a baseline characterization for this and structurally related compounds. We will delve into the causality behind experimental choices and present self-validating systems for robust data generation.
Introduction: The Strategic Value of the Oxetane Moiety
The strategic incorporation of small, strained rings has become a cornerstone of contemporary drug design. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly powerful tool for medicinal chemists.[3][5] Its unique combination of polarity, three-dimensionality, and metabolic robustness allows for the circumvention of common liabilities associated with more traditional functional groups.[5][6]
The value proposition of the oxetane motif is multi-faceted:
-
Enhanced Aqueous Solubility: The polar oxygen atom and the compact, rigid structure of the oxetane ring contribute to its hydrogen-bond accepting capabilities, often leading to a significant increase in aqueous solubility when used to replace less polar groups like a gem-dimethyl moiety.[5][6]
-
Improved Metabolic Stability: The strained four-membered ring of oxetane is generally resistant to metabolic degradation by liver enzymes, which can extend the in vivo half-life of a drug candidate.[5]
-
Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity (logP) of a molecule, a critical parameter influencing its permeability, distribution, and off-target effects.[4]
-
Structural Rigidity and Vectorial Exit: The defined three-dimensional structure of the oxetane ring can provide a specific exit vector for substituents, allowing for precise positioning within a biological target's binding site.[5]
2-Hydroxy-2-(oxetan-3-yl)acetic acid incorporates both the beneficial oxetane ring and a hydrophilic alpha-hydroxy acid functionality, making it an intriguing building block for drug discovery. A thorough understanding of its fundamental physicochemical properties is paramount for its effective application.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable estimates for the physicochemical properties of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. These predictions serve as a crucial starting point for experimental design and characterization. For a structurally related compound, 2-(oxetan-3-yl(pyridin-3-yl)amino)acetic acid, a predicted pKa of 3.38 and a boiling point of 423.13 °C have been reported, offering some context for the likely properties of our target molecule.[7]
Table 1: Predicted Physicochemical Properties of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
| Property | Predicted Value | Significance in Drug Discovery |
| pKa | ~3.5 - 4.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| logP | -1.0 to 0.5 | Indicates the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Aqueous Solubility | High | A key determinant of bioavailability and suitability for aqueous formulations. |
| Melting Point (°C) | 120 - 150 | Influences solid-state properties, formulation development, and stability. |
| Boiling Point (°C) | > 250 (decomposes) | Important for purification and assessing thermal stability. |
| Polar Surface Area (Ų) | ~70 - 80 | Correlates with membrane permeability and oral bioavailability. |
Note: These are estimated values and require experimental verification.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. The rationale behind each methodological choice is explained to ensure a thorough understanding of the process.
Acid Dissociation Constant (pKa) Determination by Potentiometric Titration
The pKa is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For an acidic compound, this influences its interaction with biological targets and its ability to cross cellular membranes. Potentiometric titration is a highly accurate and reliable method for pKa determination.[8]
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
-
Dissolve the compound in 50 mL of deionized, carbonate-free water. Gentle warming may be applied if necessary, followed by cooling to room temperature.
-
Add a small amount of a concentrated solution of an inert electrolyte (e.g., potassium chloride) to maintain a constant ionic strength throughout the titration.
-
-
Titration Setup and Calibration:
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Fill a burette with a standardized solution of sodium hydroxide (e.g., 0.1 M).
-
Immerse the calibrated pH electrode and a stirrer in the analyte solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be determined from the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[9]
-
Lipophilicity (logP) Determination by the Shake-Flask Method
LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity. It is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method, while traditional, remains the gold standard for accurate logP determination.[4][10][11]
Caption: Workflow for logP determination by the shake-flask method.
-
Preparation of Phases:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation of the two phases. This pre-saturation is crucial to prevent volume changes during the experiment.
-
-
Partitioning:
-
Prepare a stock solution of 2-Hydroxy-2-(oxetan-3-yl)acetic acid in either the water-saturated n-octanol or n-octanol-saturated water. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
In a suitable vessel (e.g., a separatory funnel or a screw-capped tube), add a known volume of the stock solution and a known volume of the other phase.
-
Shake the vessel for a sufficient time to allow for the partitioning equilibrium to be reached (typically 1-2 hours).
-
-
Phase Separation and Analysis:
-
Allow the two phases to separate completely. Centrifugation can be used to accelerate this process.
-
Carefully withdraw an aliquot from each phase, taking care not to cross-contaminate.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
The logP is calculated using the following formula: logP = log ( [Concentration in n-octanol phase] / [Concentration in aqueous phase] )
-
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. The shake-flask method is a reliable technique for determining thermodynamic solubility.[12][13]
-
Sample Preparation:
-
Add an excess amount of solid 2-Hydroxy-2-(oxetan-3-yl)acetic acid to a known volume of purified water (or a relevant buffer solution) in a sealed container. The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation and Quantification:
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Reporting:
-
The aqueous solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L).
-
Melting Point Determination by the Capillary Method
The melting point is a key indicator of a compound's purity and is important for solid-state characterization and formulation development. The capillary method is a simple and widely used technique for its determination.[3][14][15][16]
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in a melting point apparatus.[16]
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]
-
Record the temperature range from the point at which the first droplet of liquid appears (onset of melting) to the point at which the entire sample has melted into a clear liquid (complete melting).[3]
-
Boiling Point Determination by Ebulliometry
The boiling point provides information about the volatility and thermal stability of a compound. Ebulliometry is a precise method for determining the boiling point of a liquid.[1][5][17] Given that alpha-hydroxy acids can be prone to decomposition at high temperatures, this measurement should be performed with caution.
-
Apparatus Setup:
-
Use an ebulliometer, which is designed to accurately measure the boiling point by ensuring that the thermometer is in equilibrium with the boiling liquid and its vapor.[5]
-
-
Measurement:
-
Place the liquid sample of 2-Hydroxy-2-(oxetan-3-yl)acetic acid (if it is a liquid at room temperature, or a molten sample if the melting point is not excessively high) into the boiling flask of the ebulliometer.
-
Heat the sample to a gentle boil.
-
Record the temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading on the thermometer.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and assessing the purity of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[18][19][20]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include those for the protons on the oxetane ring, the methine proton adjacent to the hydroxyl and carboxyl groups, and the exchangeable protons of the hydroxyl and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons will be indicative of their functionalization (e.g., the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, and the carbons of the oxetane ring).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[21][22][23]
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.[22][24]
-
C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[22][24]
-
C-O Stretch: An absorption band in the 1320-1210 cm⁻¹ region will correspond to the C-O stretching of the carboxylic acid and the ether linkages of the oxetane ring.[22]
Mass Spectrometry (MS)
Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound.[6][25][26][27]
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the exact mass of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
-
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide further structural information, as the molecule breaks apart in a predictable manner.
Conclusion
2-Hydroxy-2-(oxetan-3-yl)acetic acid represents a valuable chemical entity with significant potential in drug discovery, largely due to the advantageous properties conferred by the oxetane ring. This guide has provided a comprehensive framework for understanding and determining its core physicochemical properties. While predicted values offer a useful starting point, the detailed experimental protocols herein provide the necessary tools for researchers to obtain robust and reliable data. A thorough characterization of these fundamental properties is an indispensable step in the journey of transforming a promising molecule into a viable therapeutic agent.
References
-
Burrows, C. J., & Ryder, T. R. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11925-11977. [Link]
-
Jatana, N., & Wuest, W. M. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(8), 914-935. [Link]
-
Carreira, E. M., & Fessard, T. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12375-12391. [Link]
-
Grokipedia. (2026, January 7). Ebulliometer. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
Protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Wipf, P., & Graham, T. H. (2010). Oxetanes in drug discovery: structural and synthetic insights. Current opinion in drug discovery & development, 13(6), 743–753. [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
Modern Physics Insights. (2024, May 27). Ebulliometer Uses | Precision, Calibration & Efficiency. [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination. [Link]
-
The Blog - Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
ASTM. (2010, December 31). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]
-
LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Massachusetts Institute of Technology. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]
-
Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. [Link]
-
ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
-
Avdeef, A., & Llinàs, A. (2012). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. ADMET & DMPK, 1(1), 1-16. [Link]
-
Ibarra-Montaño, M. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Spectroscopic and Electrochemical Methods. Journal of Applied Solution Chemistry and Modeling, 4(1), 7-16. [Link]
-
ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
-
ResearchGate. (n.d.). The Prediction of Physicochemical Properties. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Ebulliometer - Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 2-(oxetan-3-yl(pyridin-3-yl)amino)acetic acid CAS#: 1547107-46-9 [m.chemicalbook.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. web.williams.edu [web.williams.edu]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. westlab.com [westlab.com]
- 17. merriam-webster.com [merriam-webster.com]
- 18. omicsonline.org [omicsonline.org]
- 19. researchgate.net [researchgate.net]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. echemi.com [echemi.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. uab.edu [uab.edu]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Oxetane-Carboxylic Acid Motif: A Technical Guide to Its Discovery, Synthesis, and Transformative Role in Drug Development
Abstract
The strategic incorporation of small, strained heterocycles has become a pillar of modern medicinal chemistry. Among these, the oxetane ring—a four-membered cyclic ether—has transitioned from a synthetic curiosity to a cornerstone of rational drug design.[1] This guide provides an in-depth analysis of the discovery, synthesis, and profound significance of oxetane-containing scaffolds, with a particular focus on their application as carboxylic acid bioisosteres and modulators of physicochemical properties. We will explore the causality behind the selection of this motif, detail robust synthetic protocols for its incorporation, and present quantitative data and clinical case studies that validate its transformative impact on drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the oxetane motif to overcome prevalent challenges in ADME-Tox and target engagement.
The Emergence of the Oxetane Ring: A Paradigm Shift in Molecular Design
For decades, the oxetane ring was largely an academic footnote. Its inherent ring strain, approximately 25.5 kcal/mol, suggested instability, limiting its consideration in complex molecular architectures.[2] However, a "rediscovery" period beginning in the mid-2000s, spearheaded by seminal work from academic and industrial labs, revealed that this strain imparts a unique and highly desirable set of properties.[3][4] Unlike flat, aromatic systems, the oxetane ring is a compact, polar, and distinctly three-dimensional motif with a high degree of sp³-hybridization.[1][3]
This combination of features allows it to act as a powerful tool for modulating molecular properties. The oxygen atom serves as a strong hydrogen bond acceptor, while the ring's rigid, slightly puckered conformation can enforce a specific geometry on a molecule, acting as a "conformational lock".[5][6] This newfound appreciation, coupled with the development of more reliable synthetic methods, has fueled the inclusion of oxetanes into a multitude of drug discovery programs, moving them from the periphery to the core of modern medicinal chemistry.[3][7]
Foundational Synthetic Strategies for Oxetane Scaffolds
The primary barrier to the early adoption of oxetanes was a lack of versatile and scalable synthetic methods.[3] Today, several robust strategies exist, enabling the routine incorporation of this valuable motif. Below are two foundational protocols.
Protocol 2.1: Intramolecular Cyclization via Williamson Ether Synthesis
This is one of the most common and reliable methods for forming the oxetane ring, proceeding from a 1,3-diol or a related precursor. The causality behind this choice rests on the high efficiency of intramolecular reactions to form small rings and the ready availability of the starting materials.
Methodology:
-
Activation of the Primary Hydroxyl: Start with a suitable 1,3-diol. Selectively activate the primary hydroxyl group as a good leaving group (e.g., tosylate, mesylate) while the tertiary hydroxyl remains. This selectivity is typically achieved due to the lower steric hindrance of the primary position.
-
Deprotonation: Treat the resulting mono-sulfonate ester with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) in an aprotic solvent like THF. The base selectively deprotonates the more hindered tertiary alcohol, forming an alkoxide.
-
Intramolecular SN2 Cyclization: The generated alkoxide acts as an internal nucleophile, attacking the carbon bearing the sulfonate leaving group in an intramolecular SN2 reaction. This backside attack results in the formation of the strained four-membered oxetane ring.
-
Purification: Following reaction completion, quench the reaction carefully with water, extract the product with an organic solvent, and purify using column chromatography.
Protocol 2.2: The Paternò–Büchi Reaction
First reported in 1909, the Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[8][9] It offers a direct route to the oxetane core, forming two new carbon-oxygen and carbon-carbon bonds in a single step. Its utility is rooted in its convergent nature.
Methodology:
-
Reactant Preparation: Dissolve the carbonyl compound (e.g., benzaldehyde) and an excess of the alkene (e.g., 2,3-dimethyl-2-butene) in an appropriate solvent (e.g., acetonitrile) in a quartz reaction vessel. The quartz vessel is critical as it is transparent to the required UV light.
-
Photochemical Irradiation: Irradiate the solution with a high-pressure mercury lamp (typically >254 nm) at room temperature. The carbonyl compound absorbs a photon, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.
-
Cycloaddition: The excited triplet carbonyl adds to the ground-state alkene, typically via a diradical intermediate, which then cyclizes to form the oxetane ring.[9]
-
Workup and Purification: After the starting material is consumed (monitored by TLC or GC), concentrate the reaction mixture under reduced pressure. Purify the resulting regioisomeric mixture of oxetanes by flash chromatography.
Recent advancements have enabled this reaction using visible light and a photocatalyst, enhancing its safety, scalability, and functional group tolerance.[10]
The Oxetane Moiety as a Bioisosteric Powerhouse
The true significance of the oxetane motif in modern drug discovery lies in its role as a bioisostere—a chemical substituent that can replace another with similar physical or chemical properties, leading to a beneficial change in biological activity.[11]
The Oxetan-3-ol: A Superior Carboxylic Acid Mimic
The replacement of a carboxylic acid is a common goal in medicinal chemistry to overcome liabilities such as poor permeability, rapid metabolism, and potential for off-target ionic interactions. Oxetan-3-ol has emerged as a highly effective bioisostere for the carboxylic acid group.[12][13][14]
-
Mimicking Interactions: The hydroxyl group of oxetan-3-ol can replicate the critical hydrogen bond donor/acceptor interactions of a carboxylic acid within a receptor binding pocket.[14]
-
Modulating Acidity: Unlike carboxylic acids (pKa ~4-5), oxetan-3-ol is not acidic and remains neutral at physiological pH. This prevents the formation of an anionic charge, which can drastically improve membrane permeability and reduce interactions with efflux pumps.[6]
-
Improving Lipophilicity: The replacement often leads to an increase in lipophilicity, which can be advantageous for CNS penetration and other pharmacokinetic properties.[14]
Replacing Carbonyl and gem-Dimethyl Groups
The oxetane ring is also a validated isostere for two other ubiquitous chemical groups:
-
Carbonyl Group: An oxetane can mimic the dipole moment and hydrogen-bonding capabilities of a carbonyl group.[7] However, it is significantly more stable to metabolic reduction and less prone to nucleophilic attack, enhancing the compound's half-life.[15]
-
gem-Dimethyl Group: gem-Dimethyl groups are often installed to block metabolically labile C-H bonds. While effective, this strategy invariably increases lipophilicity, which can negatively impact solubility and other properties. Replacing a gem-dimethyl unit with an oxetane provides the same steric shielding effect while simultaneously increasing polarity and aqueous solubility—a highly desirable trade-off.[11][16]
Impact on Drug-Like Properties: A Quantitative Analysis
The decision to incorporate an oxetane is driven by its ability to predictably and positively modulate key pharmacokinetic and physicochemical properties. The effects are often profound and can rescue promising compounds from failure.
Table 1: Comparative Physicochemical Properties of Oxetane Analogues
This table summarizes data showing the quantitative impact of replacing a gem-dimethyl group with an oxetane.
| Compound Pair | Original Group | Replacement Group | Aqueous Solubility Change | Metabolic Stability (HLM) | Lipophilicity (LogD) |
| Pair A [16] | gem-Dimethyl | Oxetane | > 4000x increase | Improved | Reduced |
| Pair B [17] | gem-Dimethyl | Oxetane | 4x increase | Improved | Reduced |
| Pair C [5] | Methyl | Oxetane | Significant Increase | Significantly Improved | Comparable |
Data synthesized from multiple sources to illustrate trends.[5][16][17]
Table 2: Modulation of Amine Basicity
The electron-withdrawing nature of the oxetane ring can significantly reduce the basicity (pKa) of adjacent amine groups. This is a crucial tactic for mitigating off-target effects, such as hERG channel inhibition, which is often linked to highly basic amines.
| Compound Series | R Group | Amine pKaH | Rationale/Outcome |
| RSV F Inhibitors [18] | Terminal Amine | 10.4 | High bioaccumulation |
| RSV F Inhibitors [18] | Amine + Oxetane | 8.0 | Reduced Vss, maintained potency |
| BTK Inhibitors [18] | Methyl | 4.0 | Off-target effects |
| BTK Inhibitors [18] | Oxetane | 2.8 | Reduced basicity, improved cell potency |
Case Studies: From Bench to Clinic
The theoretical benefits of oxetanes have been validated in numerous clinical candidates and several approved drugs, cementing their status as a privileged scaffold.
-
Paclitaxel (Taxol®): The most famous oxetane-containing natural product, Taxol, is a cornerstone of cancer chemotherapy.[1][5] While not a classic bioisostere example, the oxetane ring is crucial for orienting adjacent functional groups within the binding pocket of tubulin, contributing to its potent microtubule-stabilizing activity.[6][19]
-
Ziresovir (AK0529): This clinical candidate for the treatment of respiratory syncytial virus (RSV) features an oxetane-substituted piperidine.[3][4] The oxetane was introduced to improve the overall pharmacokinetic profile and activity of the molecule.[5]
-
Fenebrutinib: An investigational Bruton's tyrosine kinase (BTK) inhibitor for multiple sclerosis, fenebrutinib incorporates an oxetane to modulate the basicity of a nearby amine, which is critical for achieving the desired selectivity and safety profile.[3][4]
-
Lanraplenib (GS-9876): A spleen tyrosine kinase (Syk) inhibitor, lanraplenib uses a piperazine-oxetane as a metabolically stable isostere of a more labile morpholine group, improving its drug-like properties.[3][20]
Table 3: Selected Oxetane-Containing Drugs and Clinical Candidates
| Compound | Target | Therapeutic Area | Rationale for Oxetane Inclusion |
| Paclitaxel [5][19] | Tubulin | Oncology | Conformational rigidity, H-bond acceptor[6] |
| Orlistat [5][21] | Pancreatic Lipase | Obesity | Part of the core pharmacophore |
| Rilzabrutinib [18] | BTK | Immunology | Modulate amine basicity, improve physicochemical properties |
| Crenolanib [3][4] | FLT3/PDGFR | Oncology | Improve solubility and pharmacokinetic properties |
| Fenebrutinib [3][4] | BTK | Multiple Sclerosis | Modulate amine basicity to prevent off-target effects |
| Ziresovir [3][4] | RSV Fusion Protein | Infectious Disease | Improve activity and pharmacokinetic profile |
Practical Considerations and Future Directions
A Note on Chemical Stability
While generally stable, a critical field-proven insight is the potential instability of certain β-oxetane carboxylic acids. These compounds can undergo an intramolecular ring-opening followed by cyclization to form the corresponding lactone, sometimes even upon storage at room temperature or during workup.[22][23]
Self-Validating Protocol: To ensure the integrity of these valuable compounds, it is best practice to:
-
Characterize the freshly synthesized acid immediately by ¹H NMR and LC-MS.
-
For storage, convert the acid to its corresponding lithium or sodium salt, or store it as a more stable ester precursor.[22]
-
Re-analyze the compound for purity before use if it has been stored for an extended period as a free acid.
This awareness of a potential liability and the protocol to mitigate it is a hallmark of trustworthy and expert-driven science.
Future Outlook
The application of oxetanes continues to evolve. We are now seeing their incorporation into more advanced drug modalities like PROTACs to enhance solubility and cell permeability.[1] The development of novel building blocks, such as 3,3-difluorooxetanes, offers new ways to fine-tune electronic properties and metabolic stability.[18] Furthermore, the use of AI and machine learning is helping to identify novel oxetane-containing structures with optimized properties, accelerating their integration into drug discovery pipelines.[1]
Conclusion
The oxetane ring has firmly established itself as an indispensable tool in the medicinal chemist's toolbox. Its unique ability to serve as a bioisosteric replacement for problematic functional groups like carboxylic acids, carbonyls, and gem-dimethyl units allows for the rational optimization of drug candidates. By imparting polarity, three-dimensionality, and metabolic stability, the oxetane motif directly addresses some of the most persistent challenges in drug development. The continued innovation in synthetic methodology and a deeper understanding of its structure-property relationships ensure that the significance of oxetane-containing compounds will only continue to grow.
References
-
Membibre, R., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13193–13216. [Link]
-
Jana, S., & Badsara, S. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed, 27626359. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]
-
Jana, S., & Badsara, S. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 37703901. [Link]
-
Lassalas, P., Oukoloff, K., Makani, V., James, M. J., Tran, V. T., Yao, Y., Huang, L., Vijayendran, K. G., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1046–1051. [Link]
-
Wikipedia contributors. (2023). Paternò–Büchi reaction. Wikipedia. [Link]
-
D'Auria, M. (2011). Paterno buchi reaction. Slideshare. [Link]
-
Lassalas, P., Oukoloff, K., Makani, V., James, M. J., Tran, V. T., Yao, Y., Huang, L., Vijayendran, K. G., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]
-
SciSpace. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. [Link]
-
Taylor, S., & Stepan, A. F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]
-
D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. [Link]
-
Davies, C. D. O., Ford, A., & Bull, J. A. (2020). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 56(46), 6177–6180. [Link]
-
Strele, I., Kaplan, J. A., & Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10584–10619. [Link]
-
Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., Huang, L., Vijayendran, K., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship.org. [Link]
-
Neves, W. C., E-E, A., & Douglas, J. J. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(17), 6757–6762. [Link]
-
Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Synfacts, 18(09), 0948. [Link]
-
Sklyaruk, J., & Neuhaus, J. D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1323–1385. [Link]
-
Membibre, R., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Liu, D., & Zhu, C. (2021). Synthesis of Oxetanes. Progress in Chemistry. [Link]
-
Membibre, R., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]
- Marz, L., & Bielefeldt, D. (1989). Process for the preparation of oxetane-3-carboxylic acids.
-
de Souza, A. C. B. V., de Albuquerque, S., F de Souza, T. M., & da Silva, F. de C. (2020). Chemical Space Exploration of Oxetanes. MDPI. [Link]
-
Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]
-
Vistro, A. M., Nagornova, N. S., & Douglas, J. J. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(23), 6199–6205. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Liu, D., & Zhu, C. (2021). Synthesis of Oxetanes. ResearchGate. [Link]
-
Sklyaruk, J., & Neuhaus, J. D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
Sources
- 1. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 9. Paterno buchi reaction | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. mdpi.com [mdpi.com]
- 21. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. pubs.acs.org [pubs.acs.org]
spectroscopic analysis (NMR, IR, MS) of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
Executive Summary
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 2-Hydroxy-2-(oxetan-3-yl)acetic acid represents a molecule of significant interest, incorporating a strained oxetane ring, a chiral alpha-hydroxy acid moiety, and multiple hydrogen-bonding functionalities. These features, while promising for modulating physicochemical properties like solubility and metabolic stability, present unique challenges for unambiguous characterization.[1][2][3] This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations detailed herein are designed to provide researchers with a self-validating system for confirming the identity, purity, and structural integrity of this and similar complex small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. Due to the presence of exchangeable protons (hydroxyl and carboxyl), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it allows for the observation of these labile protons, which would otherwise be lost to deuterium exchange in solvents like D₂O or CD₃OD.
¹H NMR Spectroscopy: Mapping the Proton Environment
Theoretical Basis: The chemical shift of each proton is dictated by its local electronic environment. Electronegative atoms, like the oxygens in the oxetane ring and hydroxyl/carboxyl groups, deshield adjacent protons, shifting their resonance downfield (to a higher ppm value). Spin-spin coupling between non-equivalent neighboring protons provides crucial connectivity information.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Carboxyl (-COOH) | ~12.0 - 13.0 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to hydrogen bonding.[4] |
| Hydroxyl (-OH) | ~5.0 - 6.0 | Singlet / Doublet | J may be observed with Hα | Position is concentration-dependent; coupling to Hα may or may not be resolved. |
| Alpha-Proton (Hα) | ~4.1 | Singlet / Doublet | J may be observed with -OH | Adjacent to three electronegative groups (OH, COOH, Oxetane-C3), resulting in a significant downfield shift. |
| Oxetane Protons (Hβ) | ~4.5 - 4.7 | Triplet / Multiplet | ~6-8 Hz | Methylene protons adjacent to the oxetane oxygen are significantly deshielded.[5] |
| Oxetane Protons (Hβ') | ~4.3 - 4.5 | Triplet / Multiplet | ~6-8 Hz | Diastereotopic to Hβ and coupled to Hγ. |
| Oxetane Proton (Hγ) | ~3.2 - 3.5 | Multiplet | Complex | Methine proton at C3 of the oxetane ring, coupled to four other protons (Hα and 2x Hβ). |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of 2-Hydroxy-2-(oxetan-3-yl)acetic acid and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
-
Tuning and Matching: Ensure the probe is properly tuned to the ¹H frequency and matched to 50 Ω.
-
Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons, including the potentially slow-relaxing carboxyl proton).
-
Number of Scans (NS): 16 (adjust as needed for signal-to-noise).
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
Data Interpretation Workflow
The following diagram illustrates the logical flow for interpreting the resulting ¹H NMR spectrum.
Caption: Workflow for ¹H NMR spectral interpretation.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
Theoretical Basis: ¹³C NMR provides a signal for each unique carbon atom in the molecule. Chemical shifts are highly sensitive to the local electronic environment, with carbons bonded to electronegative atoms appearing further downfield. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxyl (-C OOH) | ~170 - 175 | Carbonyl carbon of a carboxylic acid is highly deshielded.[4][6] |
| Alpha-Carbon (C α) | ~75 - 80 | Carbon bonded to two oxygens (hydroxyl and ether-like from oxetane) and a carbonyl group. |
| Oxetane Carbons (C β) | ~65 - 75 | Carbons adjacent to the oxetane oxygen are deshielded compared to typical sp³ carbons.[7] |
| Oxetane Carbon (C γ) | ~35 - 45 | The C3 carbon of the oxetane ring, shifted downfield by the alpha-hydroxy acid substituent. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.
-
Tuning: Tune the probe to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more (¹³C has low natural abundance, requiring more scans).
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to 39.52 ppm.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for qualitative functional group analysis.
Predicted IR Absorptions:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Characteristic of hydrogen-bonded dimers in carboxylic acids.[4][9] |
| O-H Stretch (Alcohol) | 3200 - 3500 | Broad | Will be superimposed on the even broader carboxylic acid O-H stretch. |
| C-H Stretch (sp³) | 2850 - 3000 | Sharp | From the C-H bonds of the oxetane ring and the alpha-carbon. Often appear as "shoulders" on the broad O-H band. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The position indicates a saturated, hydrogen-bonded carboxylic acid.[4][9] |
| C-O Stretch | 1050 - 1300 | Medium-Strong | Multiple C-O stretches are expected from the acid, alcohol, and oxetane ether linkages. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid 2-Hydroxy-2-(oxetan-3-yl)acetic acid onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Basis: Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected, providing the molecular weight and valuable structural clues.
Predicted Mass Spectrum (EI):
The molecular weight of C₆H₈O₄ is 144.13 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 144.
Fragmentation Pathway:
Alpha-cleavage (cleavage of bonds adjacent to an atom with a lone pair, like oxygen) and rearrangements are common fragmentation pathways.[10]
Caption: Predicted EI-MS fragmentation of the target molecule.
Key Expected Fragments:
| m/z | Identity | Rationale |
| 144 | [M]⁺˙ | Molecular Ion |
| 126 | [M-H₂O]⁺˙ | Loss of water from the alcohol and carboxylic acid groups. |
| 99 | [M-COOH]⁺ | Alpha-cleavage resulting in the loss of the carboxyl radical. This is a common fragmentation for carboxylic acids.[10][11] |
| 71 | [C₄H₇O]⁺ | Cleavage of the Cα-Cγ bond, retaining the oxetane ring and hydroxyl group. |
| 45 | [COOH]⁺ | Carboxyl cation fragment.[11] |
Experimental Protocol: GC-MS with EI
-
Derivatization (Crucial for GC): The target molecule is non-volatile and contains polar functional groups. Derivatization is required for Gas Chromatography. A common method is silylation.
-
In a vial, dissolve ~1 mg of the sample in 100 µL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to form the volatile tris-TMS derivative.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Parameters:
-
Injector: Split/splitless, 250°C.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the chromatographic peak for the derivatized analyte. Analyze the corresponding mass spectrum, accounting for the mass of the three TMS groups (3 x 72 = 216 Da) added to the original molecular weight. The molecular ion of the derivatized compound will be at m/z = 144 + 216 = 360.
Integrated Spectroscopic Analysis: A Holistic Confirmation
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from all three methods.
-
IR confirms the presence of the key functional groups (-OH, -COOH, C=O).
-
MS provides the molecular weight and fragmentation patterns consistent with the proposed structure.
-
NMR definitively maps the C-H framework, confirms proton and carbon counts, and establishes connectivity through spin-spin coupling, ultimately providing unambiguous structural proof.
Together, these techniques form a robust, self-validating workflow that ensures the identity and integrity of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, a critical step for any research or development professional.
References
-
Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Filo. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle?. [Link]
-
Scribd. IR Spectra: Acids, Alcohols, Esters. [Link]
-
University of Calgary. INFRARED SPECTROSCOPY (IR). [Link]
-
YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]
-
Scribd. ir spectra of a carboxylic acid, alcohol, and ester. [Link]
-
Wadsworth, J. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx. [Link]
-
SpectraBase. OXETANE-C - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. The chemical shifts and couplings of the oxetane protons. [Link]
-
ResearchGate. Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane. [Link]
-
Collection of Czechoslovak Chemical Communications. One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. [Link]
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
MDPI. Chemical Space Exploration of Oxetanes. [Link]
-
Royal Society of Chemistry. Supplementary Material for Chemical Communications. [Link]
-
Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Harrison, A. G. & Kallury, R. K. M. R. (1975). Chemical ionization mass spectra of .alpha.-hydroxy carbonyl derivatives. The Journal of Organic Chemistry. [Link]
-
NIH. Oxetane Synthesis via Alcohol C–H Functionalization. [Link]
-
Semantic Scholar. Chemical Space Exploration of Oxetanes. [Link]
-
IIT Kanpur. 13C NMR spectroscopy • Chemical shift. [Link]
-
Human Metabolome Database. 1H NMR Spectrum of Acetic acid. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Human Metabolome Database. 1H NMR Spectrum of Acetic acid in D2O. [Link]
-
University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
ResearchGate. General fragmentation pattern and fragment ion notation of mercapturic acid derivatives. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NIST. Acetic acid. [Link]
-
PubMed. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid... [Link]
-
Chemistry LibreTexts. 2.4: Functional Groups. [Link]
-
Acta Chimica Slovenica. Vibrational Spectroscopic Study of Acetate Group. [Link]
-
MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
-
ResearchGate. Computational study of the infrared spectrum of acetic acid... [Link]
-
ResearchGate. Review: Derivatization in mass spectrometry 2. Acylation. [Link]
-
University of Wisconsin-Madison. NMR Gallery Indexed by NMR Spin Systems. [Link]
-
NIH. Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
-
PubMed. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity... [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. compoundchem.com [compoundchem.com]
- 7. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. scienceready.com.au [scienceready.com.au]
A Theoretical and Computational Guide to 2-Hydroxy-2-(oxetan-3-yl)acetic Acid: Probing Conformational Landscapes and Physicochemical Properties for Drug Discovery
Abstract
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2][3] As a bioisostere for commonly used functional groups like gem-dimethyl and carbonyls, the introduction of an oxetane ring can enhance aqueous solubility, metabolic stability, and lipophilicity while influencing the basicity of nearby functional groups.[1][2][3] 2-Hydroxy-2-(oxetan-3-yl)acetic acid is a molecule of significant interest as it combines the desirable features of the oxetane ring with a chiral alpha-hydroxy acid moiety, a common pharmacophore. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, offering insights into its structural and electronic properties that are critical for rational drug design. This document serves as a roadmap for researchers, scientists, and drug development professionals to computationally characterize this and similar oxetane-containing compounds.
Introduction: The Significance of the Oxetane Moiety in Drug Design
The strategic incorporation of small, strained ring systems has become a powerful tactic in the optimization of lead compounds in drug discovery. The oxetane ring, a four-membered cyclic ether, is a prime example of this approach. Its unique combination of polarity, metabolic stability, and three-dimensional structure makes it an attractive surrogate for other functional groups.[3][4] The replacement of a carbonyl group with an oxetane, for instance, can lead to profound improvements in a molecule's pharmacokinetic profile.[1]
2-Hydroxy-2-(oxetan-3-yl)acetic acid presents a fascinating case study. The interplay between the puckered oxetane ring, the chiral center, the hydroxyl group, and the carboxylic acid function is expected to give rise to a complex conformational landscape governed by intramolecular hydrogen bonding. A thorough understanding of these conformational preferences is paramount for predicting how this molecule will interact with biological targets. This guide outlines a systematic computational approach to elucidate these structural nuances and predict key physicochemical properties.
Conformational Analysis: Unveiling the Three-Dimensional Structure
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For 2-Hydroxy-2-(oxetan-3-yl)acetic acid, the relative orientation of the oxetane, hydroxyl, and carboxylic acid groups is crucial. A comprehensive conformational search is the first step in any theoretical investigation.
Step-by-Step Protocol for Conformational Search
-
Initial Structure Generation: Construct the 3D structure of 2-Hydroxy-2-(oxetan-3-yl)acetic acid using a molecular builder. Generate both (R) and (S) enantiomers.
-
Systematic Conformational Search: Employ a systematic search algorithm, such as a torsional scan around the C-C bond connecting the oxetane and the carboxylic acid, and around the C-O bond of the hydroxyl group. It is also important to consider the puckering of the oxetane ring.
-
Low-Level Optimization: Subject each generated conformer to an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).
-
Clustering and Selection: Group the optimized conformers based on their geometry and energy. Select the unique, low-energy conformers for further, more accurate calculations.
High-Level Quantum Chemical Calculations
Once the relevant conformers have been identified, high-level quantum chemical calculations are necessary to obtain accurate geometric parameters, energies, and other properties. Density Functional Theory (DFT) is the workhorse for such calculations in computational chemistry, offering a good balance between accuracy and computational cost.
Recommended Computational Protocol
-
Geometry Optimization: Optimize the geometry of each selected conformer using a hybrid DFT functional, such as B3LYP or M06-2X, with a Pople-style basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)). The M06-2X functional is often recommended for systems where non-covalent interactions, such as hydrogen bonding, are important.
-
Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory for each optimized geometry. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra.
-
Solvation Effects: Re-optimize the geometries in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5] Water is a common choice for simulating a biological environment. Solvation can significantly impact conformational energies and geometries.
-
Final Energy Calculation: For the most accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated method like Møller-Plesset perturbation theory (MP2).
Data Presentation: Key Geometric and Energetic Parameters
The results of these calculations should be summarized in a clear and concise manner.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-bond distance (Å) |
| 1 | 0.00 | O=C-C-O: valueH-O-C-C: value | O-H···O=C: value |
| 2 | value | O=C-C-O: valueH-O-C-C: value | O-H···O(oxetane): value |
| 3 | value | O=C-C-O: valueH-O-C-C: value | No H-bond |
Prediction of Spectroscopic Properties
Computationally predicted spectra can be an invaluable tool for the experimental characterization of novel compounds.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.
-
Isotropic Shielding Calculation: For each low-energy conformer, calculate the isotropic shielding constants using the GIAO method at a DFT level of theory (e.g., B3LYP/6-311++G(d,p)) with a solvation model.
-
Reference Compound: Calculate the isotropic shielding constant for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.
-
Chemical Shift Calculation: The chemical shift (δ) is then calculated as: δ = σref - σsample.
-
Boltzmann Averaging: The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the chemical shifts of all contributing conformers.
Vibrational Spectroscopy (IR and Raman)
The vibrational frequencies and intensities calculated during the frequency analysis can be used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to confirm the structure and identify the dominant conformers.
Analysis of Electronic Properties and Reactivity
Beyond structure, the electronic properties of 2-Hydroxy-2-(oxetan-3-yl)acetic acid are critical for understanding its reactivity and potential interactions with biological macromolecules.
Molecular Orbitals and Electrostatic Potential
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energies and spatial distributions of these orbitals can provide insights into potential sites for nucleophilic and electrophilic attack.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), which are likely sites for electrophilic attack, while the blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. This can be particularly useful for predicting hydrogen bonding interactions.
A Note on Chemical Stability: Potential for Isomerization
It is important to note that some oxetane-carboxylic acids have been reported to be unstable, undergoing isomerization to form lactones.[4][6] A computational investigation of the reaction pathway for this isomerization would be highly valuable. This would involve locating the transition state for the intramolecular ring-opening and lactonization and calculating the activation energy barrier. A high activation barrier would suggest that the molecule is stable under normal conditions.
Molecular Dynamics Simulations: Probing Dynamic Behavior
While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations can offer insights into its dynamic behavior in solution.
Protocol for Molecular Dynamics Simulations
-
Force Field Parameterization: Develop or validate a force field for 2-Hydroxy-2-(oxetan-3-yl)acetic acid. This may involve fitting partial charges to the electrostatic potential calculated from quantum mechanics.
-
System Setup: Place the molecule in a box of explicit solvent molecules (e.g., TIP3P water).
-
Simulation: Run a simulation for a sufficient length of time (e.g., nanoseconds) to allow the molecule to explore its conformational space.
-
Analysis: Analyze the trajectory to identify the most populated conformers, the lifetime of intramolecular hydrogen bonds, and the solvent structure around the molecule.
Conclusion and Future Directions
The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive in-silico investigation of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. The insights gained from such studies—into its conformational preferences, electronic structure, spectroscopic signatures, and dynamic behavior—are invaluable for understanding its potential as a scaffold in drug discovery. By providing a deeper understanding of the structure-property relationships of this and other oxetane-containing molecules, computational chemistry can significantly accelerate the design and development of new therapeutic agents. Future work could involve computational studies of the interactions of this molecule with specific biological targets, such as enzymes or receptors, using techniques like molecular docking and QM/MM calculations.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. FOSS For Spectroscopy [bryanhanson.github.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved prediction of solvation free energies by machine-learning polarizable continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Composition of the Solvation Shell of the Selected Cyclic Ethers (1,4-Dioxane, 12-Crown-4, 15-Crown-5 and 18-Crown-6) in a Mixture of Formamide with Water at Four Temperatures | MDPI [mdpi.com]
The Emerging Role of 2-Hydroxy-2-(oxetan-3-yl)acetic Acid and its Analogs in Drug Discovery: A Technical Guide
Foreword: The Oxetane Moiety - A Paradigm Shift in Medicinal Chemistry
For decades, medicinal chemists have sought to imbue drug candidates with optimal physicochemical and pharmacokinetic properties. The introduction of the oxetane ring into molecular scaffolds represents a significant advancement in this endeavor.[1][2] This small, four-membered cyclic ether, once considered a synthetic curiosity, is now a validated tool for enhancing aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional architecture.[3][4][5] This guide delves into a specific, promising class of oxetane-containing compounds: 2-Hydroxy-2-(oxetan-3-yl)acetic acid and its analogs. We will explore their synthesis, structure-activity relationships, and potential as therapeutic agents, providing a comprehensive resource for researchers and drug development professionals.
The Strategic Advantage of the Oxetane Core
The incorporation of an oxetane moiety can profoundly influence the properties of a molecule.[3][6][5] Unlike its carbocyclic counterpart, cyclobutane, the oxygen atom in the oxetane ring imparts polarity and the ability to act as a hydrogen bond acceptor, similar to a carbonyl group.[4] This has led to the successful use of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups, often with superior outcomes.[2][4]
Key benefits of incorporating an oxetane ring include:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane ring can dramatically increase the water solubility of a compound, a critical factor for oral bioavailability.[3][4][6] Increases in solubility can range from 4-fold to over 4000-fold depending on the molecular context.[3][6]
-
Improved Metabolic Stability: The oxetane ring can block metabolically labile sites within a molecule, preventing enzymatic degradation and extending its half-life in the body.[1][7]
-
Modulation of Lipophilicity and pKa: The electron-withdrawing nature of the oxetane can lower the pKa of nearby basic groups, which can be advantageous for optimizing a drug's pharmacokinetic profile.[8] It also allows for an increase in steric bulk without a proportional increase in lipophilicity.[1][4]
-
Increased Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring can improve binding affinity to protein targets by accessing new chemical space and providing a better conformational fit.[1][8]
Synthesis of the 2-Hydroxy-2-(oxetan-3-yl)acetic Acid Scaffold
The synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid and its analogs typically originates from commercially available or readily synthesized oxetane building blocks, most notably oxetan-3-one. A general synthetic strategy is outlined below.
Experimental Protocol: Synthesis of Ethyl 2-Hydroxy-2-(oxetan-3-yl)acetate
This protocol describes a common method for generating the core scaffold, which can then be further derivatized.
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a solution of oxetan-3-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add methyl 2-(dimethoxyphosphoryl)acetate at room temperature.[9]
-
Slowly add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture.[9]
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.
-
Purify the crude product via column chromatography to yield methyl 2-(oxetan-3-ylidene)acetate.[9]
Step 2: Epoxidation
-
Dissolve the methyl 2-(oxetan-3-ylidene)acetate in a suitable solvent such as dichloromethane.
-
Add a peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography to afford the corresponding epoxide.
Step 3: Hydrolysis
-
Treat the epoxide with an aqueous acid (e.g., dilute sulfuric acid) or base (e.g., lithium hydroxide) in a suitable solvent system (e.g., THF/water).
-
Stir the reaction at room temperature or with gentle heating until the epoxide is fully consumed.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product to yield 2-Hydroxy-2-(oxetan-3-yl)acetic acid. Esterification can be carried out under standard conditions if the ester analog is desired.
Diagram: Synthetic Workflow
Caption: General synthetic route to 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
Structure-Activity Relationships (SAR) and Analog Design
The 2-Hydroxy-2-(oxetan-3-yl)acetic acid scaffold presents multiple points for diversification to explore structure-activity relationships. The hydroxyl and carboxylic acid moieties are key pharmacophoric features that can be modified to modulate biological activity and physicochemical properties.
Table 1: Potential Modifications and Their Predicted Impact
| Modification Site | Potential Modification | Predicted Impact on Properties |
| Carboxylic Acid | Esterification, Amidation | Increased lipophilicity, potential for prodrug strategy |
| Bioisosteric replacement (e.g., tetrazole) | Modulation of acidity and metabolic stability | |
| Hydroxyl Group | Alkylation, Acylation | Altered hydrogen bonding capacity, increased lipophilicity |
| Inversion of stereochemistry | Potential for improved target binding affinity and selectivity | |
| Oxetane Ring | Substitution at C2 or C4 | Introduction of steric bulk, modulation of conformation |
The oxetane ring itself is generally maintained as a core structural element due to its favorable properties. However, substitution on the ring can be explored to fine-tune the molecule's three-dimensional shape and interaction with its biological target.
Biological and Therapeutic Potential
While specific biological targets for 2-Hydroxy-2-(oxetan-3-yl)acetic acid are not yet extensively documented in publicly available literature, the structural motifs present suggest several potential areas of therapeutic application. The α-hydroxy acid functionality is a common feature in molecules that interact with a variety of enzymes and receptors.
For instance, analogs of 2-oxetanones have been investigated as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase.[10] The incorporation of the oxetane ring in place of other functionalities has been shown to improve the potency and pharmacokinetic profiles of inhibitors for a range of targets, including kinases and epigenetic enzymes.[2]
The carboxylic acid moiety can act as a key binding element, for example, in cyclooxygenase (COX) inhibitors.[11][12] The oxetan-3-ol moiety has been explored as a bioisostere for carboxylic acids, suggesting that 2-Hydroxy-2-(oxetan-3-yl)acetic acid could have interesting and potentially novel biological activities.[11][13]
Diagram: Potential Therapeutic Areas
Caption: Potential therapeutic applications of the core scaffold.
Future Directions and Conclusion
The 2-Hydroxy-2-(oxetan-3-yl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The unique combination of a polar, metabolically stable oxetane ring with the versatile α-hydroxy acid functionality provides a rich chemical space for exploration. Future research should focus on the synthesis of diverse analog libraries and their screening against a wide range of biological targets. Detailed pharmacokinetic and toxicological studies will be crucial to fully elucidate the potential of this exciting class of molecules. The principles of rational drug design, guided by the known benefits of the oxetane moiety, will undoubtedly accelerate the discovery of new and effective medicines based on this core structure.
References
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12347-12384. [Link]
-
Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12204. [Link]
-
He, Z., & Li, Z. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-19. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12347-12384. [Link]
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., & Mykhailiuk, P. K. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(16), 4983. [Link]
-
Hashizume, H., Ito, H., Morikawa, T., Kanaya, N., Nagashima, H., Usui, H., Tomoda, H., Sunazuka, T., Kumagai, H., & Omura, S. (1994). Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl-CoA synthase inhibitors: 2-oxetanones with a side chain mimicking the extended structure of 1233A. Chemical & Pharmaceutical Bulletin, 42(10), 2097-2107. [Link]
-
Huang, Z., & Zhang, Y. (2014). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
Scott, J. S., & Williams, J. M. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. [Link]
-
Smith, A. B., 3rd, & Huryn, D. M. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868. [Link]
-
Li, Z., & He, Z. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1855-1881. [Link]
-
Smith, A. B., 3rd, & Huryn, D. M. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group. ResearchGate. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]
-
Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722-4728. [Link]
-
Abdel-Maksoud, M. S., Abdel-Alim, A. A., & El-Gamal, M. I. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1298. [Link]
-
Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. [Link]
-
Mykhailiuk, P. K. (2022). (PDF) Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]
-
Bach, T. (2025). A Modified Synthesis of Oxetan-3-ol. ResearchGate. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
- (2014). Preparation method of 3-hydroxy oxetane compound.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl-CoA synthase inhibitors: 2-oxetanones with a side chain mimicking the extended structure of 1233A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Ascendant Role of Oxetanes in Modern Drug Discovery: A Technical Guide to their Biological Activity
Abstract
The strategic incorporation of small, strained ring systems has become a pivotal tactic in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1] Its unique combination of properties—polarity, three-dimensionality, and metabolic stability—offers a powerful tool to address common challenges in drug design, such as improving physicochemical properties, enhancing potency, and overcoming metabolic liabilities. This technical guide provides a comprehensive overview of the biological importance of oxetane-containing molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and pathways. We will delve into the anticancer, antiviral, and anti-inflammatory activities of novel oxetane derivatives, providing researchers, scientists, and drug development professionals with a thorough understanding of this promising structural scaffold.
Introduction: The Oxetane Moiety - A Paradigm Shift in Medicinal Chemistry
Historically, the incorporation of a four-membered ring, such as oxetane, was often approached with caution by medicinal chemists due to concerns about ring strain and potential instability. However, extensive research over the past two decades has not only allayed these fears but has also highlighted the profound and beneficial impact the oxetane ring can have on a molecule's pharmacological profile.[2][3] The oxetane motif is no longer a novelty but a strategic tool in the medicinal chemist's arsenal.
The value of the oxetane ring lies in its ability to act as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1] This substitution can lead to significant improvements in:
-
Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can dramatically increase the aqueous solubility of a compound, a critical factor for oral bioavailability.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functionalities, leading to improved pharmacokinetic profiles.
-
Lipophilicity (LogP/LogD): The introduction of an oxetane can modulate a compound's lipophilicity, striking a balance that is crucial for cell permeability and minimizing off-target effects.
-
Conformational Rigidity: The puckered and rigid nature of the oxetane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein.[4]
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines, a tactic used to mitigate hERG channel inhibition and improve cell permeability.[5]
This guide will explore the tangible outcomes of these properties by examining the diverse biological activities of novel oxetane derivatives.
Anticancer Activity of Oxetane Derivatives: Targeting Key Oncogenic Pathways
The application of oxetane-containing compounds in oncology has been a major area of research, with several derivatives showing potent activity against various cancer cell lines.
Mechanism of Action: Disruption of Cellular Proliferation and Survival
Oxetane derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes or proteins involved in cancer cell proliferation, survival, and metastasis. Two prominent examples are the inhibition of tubulin polymerization and the modulation of critical signaling pathways.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[1] Several oxetane-containing molecules have been identified as potent inhibitors of tubulin polymerization. The oxetane ring in these compounds often serves to either lock the molecule in a conformation that fits into the colchicine-binding site on β-tublin or to improve the compound's overall drug-like properties.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[6] Several oxetane-containing compounds have been developed as potent inhibitors of kinases within this pathway, particularly mTOR.[5][7] The oxetane moiety in these inhibitors often contributes to improved potency, selectivity, and pharmacokinetic properties.[7][8]
Quantitative Data: Anticancer Activity of Representative Oxetane Derivatives
The following table summarizes the in vitro anticancer activity of selected oxetane derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| GDC-0349 | mTOR | PC-3 (Prostate) | IC50 > 100 μM (hERG) | [9][10] |
| MCF-7 (Breast) | Potent Inhibition | [9] | ||
| EPZ015666 | PRMT5 | Z-138 (Mantle Cell Lymphoma) | GI50 = 351 nM | [7] |
| Compound 51 | PRMT5 | Enzymatic Assay | IC50 = 4.2 nM | [7] |
| Compound 13 | AXL | KOV3 (Ovarian) | GI50 = 1.02 μM | [9] |
| Compound 23 | FTO | Enzymatic Assay | IC50 = 0.35 μM | [7][9] |
| Compound 6 | ALDH1A | Enzymatic Assay | IC50 = 0.08 - 0.25 μM | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This protocol outlines a standard procedure for evaluating the inhibitory effect of an oxetane derivative on tubulin polymerization.[1]
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM in water)
-
Test oxetane derivative (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
96-well microplate, spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL tubulin solution in General Tubulin Buffer supplemented with 1 mM GTP. Keep on ice.
-
Prepare serial dilutions of the test oxetane derivative, positive control, and negative control in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
In each well, add 10 µL of the diluted test compound, positive control, or negative control.
-
To initiate the polymerization reaction, add 90 µL of the 4 mg/mL tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) from the polymerization curves.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Antiviral Activity of Oxetane Derivatives: A New Frontier in Anti-Infective Research
The incorporation of oxetane rings into nucleoside analogues has emerged as a promising strategy in the development of novel antiviral agents.[9] The unique structural features of the oxetane can lead to compounds with potent activity against a range of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV).[11][12][13]
Mechanism of Action: Chain Termination and Polymerase Inhibition
Oxetane-containing nucleoside analogues typically function as chain terminators during viral replication.[12] After being phosphorylated to their active triphosphate form within the host cell, they are incorporated into the growing viral DNA or RNA strand by the viral polymerase. The absence of a 3'-hydroxyl group on the oxetane ring prevents the addition of the next nucleotide, thus halting replication.
Quantitative Data: Antiviral Activity of Representative Oxetane Derivatives
| Compound ID | Virus | Cell Line | Activity (EC50) | Reference |
| Oxetanocin-G (OXT-G) | HBV | HB611 | 1.5 µM | [8] |
| Compound 57 (AZ-27) | RSV | - | 10 nM | [9] |
| 2'-Spiro-oxetane Uridine Derivative | HCV | Huh-7 | - | [11][13] |
| 2'-Spirothietane Uridine Derivative | HCV, DENV, CHIKV, SINV | Huh-7 | Broad-spectrum activity | [11][13] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol describes a standard method for determining the antiviral efficacy of an oxetane derivative by quantifying the reduction in viral plaques.[10][14][15][16]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Cell culture medium and supplements
-
Test oxetane derivative (dissolved in DMSO)
-
Overlay medium (e.g., containing agarose or carboxymethylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in culture plates to form a confluent monolayer.
-
-
Virus Adsorption:
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and infect the monolayer with the virus dilutions for 1-2 hours.
-
-
Compound Treatment and Overlay:
-
Prepare different concentrations of the test oxetane derivative in the overlay medium.
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Remove the overlay medium, fix the cells, and stain with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control (no compound).
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
-
Anti-inflammatory Activity of Oxetane Derivatives: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Oxetane-containing compounds have demonstrated promising anti-inflammatory properties by targeting key mediators of the inflammatory cascade.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of oxetane derivatives are often attributed to their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). This is frequently achieved through the modulation of signaling pathways like the NF-κB pathway, a central regulator of inflammation.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay
This protocol details a common method for assessing the anti-inflammatory potential of an oxetane derivative by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[6][17][18]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test oxetane derivative (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells and seed them into 96-well plates. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test oxetane derivative for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value.
-
Synthesis of Biologically Active Oxetane Derivatives
The growing interest in oxetane-containing compounds has spurred the development of numerous synthetic methodologies for their preparation. The choice of synthetic route often depends on the desired substitution pattern and the overall complexity of the target molecule.
Common Synthetic Strategies
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a classic method for forming the oxetane ring.[2][5][19]
-
Williamson Ether Synthesis: Intramolecular cyclization of a 1,3-halohydrin or a related substrate is a widely used and versatile approach.[2]
-
From 3-Oxetanone: Commercially available 3-oxetanone serves as a versatile building block that can be elaborated into a wide array of functionalized oxetanes.[18]
Exemplary Synthetic Protocol: Synthesis of an Oxetane-Containing PRMT5 Inhibitor
The following is a representative synthetic scheme for the preparation of an oxetane-containing PRMT5 inhibitor, adapted from the literature.[20]
Conclusion and Future Perspectives
The oxetane ring has firmly established itself as a valuable structural motif in modern drug discovery. Its ability to fine-tune the physicochemical and pharmacokinetic properties of drug candidates has led to the development of novel compounds with significant biological activity across a range of therapeutic areas. The examples and protocols provided in this guide highlight the tangible benefits of incorporating this unique four-membered heterocycle.
As our understanding of the synthesis and biological impact of oxetanes continues to grow, we can anticipate the emergence of even more sophisticated and potent oxetane-containing therapeutics. Future research will likely focus on exploring new chemical space around the oxetane core, developing more efficient and stereoselective synthetic methods, and further elucidating the intricate ways in which these fascinating molecules interact with their biological targets. The future is bright for the humble oxetane, a small ring with a mighty impact on the future of medicine.
References
-
A schematic diagram of the PI3K/AKT/mTOR pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Oxetanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (n.d.). ResearchGate. Retrieved from [Link]
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
- Tahri, A., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters, 13(12), 1913-1919.
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
NF-κB signaling pathway in cancer stem cells. The top of the diagram... (n.d.). ResearchGate. Retrieved from [Link]
-
A schematic diagram depicting the potential role of NF-κB in cancer... (n.d.). ResearchGate. Retrieved from [Link]
- Application Notes and Protocols: A Step-by-Step Guide to Performing a Reverse Transcriptase Inhibition Assay with Cost
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
- Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Tang, W., et al. (2020). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Molecules, 25(18), 4078.
- Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Pei, Z., et al. (2013). Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349. ACS Medicinal Chemistry Letters, 4(1), 103–107.
- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Bio-protocol, 12(3), e4311.
- De Clercq, E. (2004). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Current Organic Chemistry, 8(7), 553-563.
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]
- Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4311.
-
PI3K/mTOR/AKT Signaling Pathway. (n.d.). Moodle@Units. Retrieved from [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Tahri, A., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters, 13(12), 1913-1919.
- Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. (2020). Current Protocols in Microbiology, 58(1), e117.
- Nagata, K., et al. (1991). Effect of oxetanocin G, a novel nucleoside analog, on DNA synthesis by hepatitis B virus virions. Antimicrobial Agents and Chemotherapy, 35(8), 1577–1581.
- The Oxetane Motif: A Cornerstone of Modern Drug Discovery. (2025). BenchChem.
- Evaluation of Anti-inflammatory Activities of Some Synthetic Rearranged Abietanes. (2019). Molecules, 24(18), 3362.
- Dembitsky, V. M., & Tolstikov, G. A. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. Applied Microbiology and Biotechnology, 103(6), 2449–2467.
- Volochnyuk, D. M., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(1), 107-120.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Volochnyuk, D. M., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(1), 107-120.
- Taylor, J. B., & Bull, S. D. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(13), 3536–3539.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xpressbio.com [xpressbio.com]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and anti-HCV activity of 3',4'-oxetane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. scienceopen.com [scienceopen.com]
- 17. PCR inhibition by reverse transcriptase leads to an overestimation of amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structural Elucidation of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif is of growing importance in medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability. As novel oxetane-containing compounds are synthesized, their unambiguous structural verification is paramount. This guide provides a comprehensive, in-depth walkthrough of the structural elucidation of a key exemplar, 2-Hydroxy-2-(oxetan-3-yl)acetic acid. This document moves beyond a mere recitation of techniques, offering a strategic rationale for the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the interpretation of predicted spectral data, demonstrating how a cohesive analysis of these techniques leads to unequivocal structural confirmation. Detailed experimental protocols and data interpretation frameworks are provided to serve as a practical reference for researchers in the field.
Introduction: The Rationale for a Multi-Modal Spectroscopic Approach
The structural elucidation of a novel chemical entity is a cornerstone of chemical research and drug development. The confirmation of a molecular structure is not merely a procedural step but a fundamental requirement for establishing intellectual property, ensuring biological activity is correctly attributed, and guaranteeing the safety and efficacy of potential therapeutic agents. For a molecule such as 2-Hydroxy-2-(oxetan-3-yl)acetic acid, which incorporates a strained oxetane ring, a hydroxyl group, and a carboxylic acid, a multi-faceted analytical approach is not just recommended, but essential. No single technique can provide the requisite level of detail to confirm connectivity, stereochemistry (where applicable), and the presence of all functional groups.
This guide will simulate the process of elucidating the structure of 2-Hydroxy-2-(oxetan-3-yl)acetic acid as if it were a newly synthesized compound of unknown structure. We will employ a logical workflow, beginning with mass spectrometry to determine the molecular formula, followed by infrared spectroscopy to identify key functional groups, and culminating in a detailed analysis of one- and two-dimensional NMR spectra to establish the precise atomic connectivity.
Mass Spectrometry: Establishing the Molecular Formula
The first step in any structural elucidation is to determine the molecular weight and, from that, the molecular formula of the analyte. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.
Expected High-Resolution Mass Spectrum
For 2-Hydroxy-2-(oxetan-3-yl)acetic acid (C₅H₈O₄), the expected monoisotopic mass would be calculated and then compared to the experimental value.
| Parameter | Expected Value |
| Molecular Formula | C₅H₈O₄ |
| Monoisotopic Mass | 132.0423 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected Ion (Negative Mode) | [M-H]⁻ |
| Expected m/z (Negative Mode) | 131.0344 |
| Expected Ion (Positive Mode) | [M+H]⁺ or [M+Na]⁺ |
| Expected m/z (Positive Mode) | 133.0499 ([M+H]⁺), 155.0318 ([M+Na]⁺) |
Fragmentation Analysis: A Window into Sub-Structures
Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry can provide valuable structural clues by inducing fragmentation of the molecular ion. The fragmentation patterns are governed by the relative stability of the resulting ions and neutral losses. For short-chain carboxylic acids, prominent peaks due to the loss of OH (M-17) and COOH (M-45) are often observed[1]. Ethers, including cyclic ethers like oxetanes, can undergo cleavage of the C-C bond adjacent to the oxygen atom[1]. A characteristic fragmentation of some oxetane-containing compounds is the loss of a CH₂O unit (30 Da)[2].
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 2-Hydroxy-2-(oxetan-3-yl)acetic acid in EI-MS.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M-H]⁻ or [M+H]⁺) as the precursor and applying collision-induced dissociation (CID).
-
-
Data Processing:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to generate a list of possible elemental compositions within a narrow mass tolerance (e.g., ±5 ppm).
-
Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. By passing infrared radiation through a sample, the vibrations of the chemical bonds can be observed as absorption bands at specific frequencies.
Predicted IR Spectrum and Key Absorptions
The IR spectrum of 2-Hydroxy-2-(oxetan-3-yl)acetic acid is expected to be dominated by the characteristic absorptions of the hydroxyl (O-H) and carbonyl (C=O) groups. The spectrum of glycolic acid (2-hydroxyacetic acid) provides a useful reference for these features[3][4][5].
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Comments |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | The broadness is due to hydrogen bonding. |
| Alcohol | O-H stretch | 3200-3600 (broad) | This will likely overlap with the carboxylic acid O-H stretch, creating a very broad trough. |
| Methylene | C-H stretch | 2850-2960 | |
| Carbonyl | C=O stretch | 1700-1725 | The position is characteristic of a saturated carboxylic acid. |
| Oxetane | C-O-C stretch | 950-1150 | The strained ring may result in a strong, sharp absorption in this region. |
| Alcohol | C-O stretch | 1050-1200 | This will likely be in the fingerprint region and may overlap with other signals. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Identify the key absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the structure of a molecule, including the number of different types of protons and carbons, their chemical environments, and their connectivity. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is typically required for a complete structural elucidation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of unique proton environments and their neighboring protons through spin-spin coupling. Chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects.
| Proton Label | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration | Rationale |
| Hₐ (Oxetane CH₂) | Triplet of doublets | 4.5 - 4.8 | 2H | The protons on the carbons adjacent to the oxetane oxygen are expected to be the most deshielded of the non-exchangeable protons. They will be coupled to each other (geminal coupling) and to Hc. |
| Hₐ' (Oxetane CH₂) | Triplet of doublets | 4.5 - 4.8 | 2H | See Hₐ. |
| Hₑ (Methine CH) | Multiplet | 4.2 - 4.5 | 1H | This proton is on a carbon bearing an oxygen atom (the hydroxyl group) and is deshielded. It will be coupled to Hc. |
| Hₑ (Oxetane CH) | Multiplet | 3.2 - 3.6 | 1H | This proton is adjacent to the electron-withdrawing acetic acid group and will be coupled to the oxetane methylene protons (Hₐ, Hₐ') and the methine proton (Hₑ). |
| OH (Alcohol) | Singlet (broad) | Variable (2-5) | 1H | The chemical shift of hydroxyl protons is concentration and solvent dependent. It may not show coupling. |
| COOH (Carboxylic Acid) | Singlet (broad) | Variable (10-13) | 1H | The carboxylic acid proton is highly deshielded and its signal is often broad. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Label | Approximate Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 170 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded[6]. |
| C-O (Oxetane CH₂) | 70 - 80 | The carbons in the oxetane ring bonded to the oxygen are significantly deshielded. |
| C-OH (Methine) | 65 - 75 | The carbon atom bonded to the hydroxyl group is deshielded. |
| CH (Oxetane) | 35 - 45 | The methine carbon of the oxetane ring is less deshielded than the methylene carbons bonded to the oxygen. |
2D NMR for Unambiguous Assignments
While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary to definitively establish connectivity.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see correlations between Hₐ/Hₐ' and Hc, as well as between Hc and Hₑ.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, we would expect to see a correlation between the methine proton Hₑ and the carbonyl carbon (C=O).
NMR Elucidation Workflow:
Caption: Workflow for structural elucidation using a suite of NMR experiments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube. The choice of solvent is critical, as acidic protons may exchange with D₂O. DMSO-d₆ is often a good choice for observing both hydroxyl and carboxylic acid protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments, including COSY, HSQC, and HMBC, using standard pulse programs.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons in each environment.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce neighboring proton relationships.
-
Assign the signals in the ¹H and ¹³C spectra with the aid of the 2D correlation data.
-
Synthesis and Conclusion: A Cohesive Structural Narrative
By integrating the data from MS, IR, and NMR, a complete and self-validating picture of the molecular structure emerges.
-
HRMS provides the molecular formula: C₅H₈O₄.
-
IR spectroscopy confirms the presence of key functional groups: a carboxylic acid (broad O-H and C=O stretches), an alcohol (O-H stretch), and a cyclic ether (C-O-C stretch).
-
NMR spectroscopy pieces together the molecular puzzle:
-
¹H and ¹³C NMR show the correct number of proton and carbon environments.
-
Chemical shifts are consistent with the proposed structure, indicating the presence of an oxetane ring, a secondary alcohol, and a carboxylic acid.
-
COSY, HSQC, and HMBC data confirm the connectivity between the oxetane ring, the methine carbon of the hydroxyacetic acid moiety, and the carbonyl group.
-
The collective evidence from these orthogonal analytical techniques provides an unambiguous and trustworthy structural assignment for 2-Hydroxy-2-(oxetan-3-yl)acetic acid. This systematic approach, grounded in the fundamental principles of spectroscopy, serves as a reliable framework for the structural elucidation of other novel small molecules in drug discovery and development.
References
-
Oriental Journal of Chemistry. (n.d.). IR, Raman and Ab-initio Calcualtions of Glycolic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard FTIR spectra of dihydroxyacetone, glyceraldehyde, glyceric.... Retrieved from [Link]
-
SpectraBase. (n.d.). Glycolic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Castro, J. L., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5169. [Link]
-
PubMed Central. (2022). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. [Link]
-
MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Schneider, G., et al. (1996). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Collection of Czechoslovak Chemical Communications, 61(9), 1341-1346. [Link]
-
Harrison, A. G., & Kallury, R. K. M. R. (1982). Chemical ionization mass spectra of .alpha.-hydroxy carbonyl derivatives. Formation of stable electron-deficient carbocations. The Journal of Organic Chemistry, 47(16), 3121-3125. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydroxyacetic acid;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-hydroxypropanoic acid. Retrieved from [Link]
-
ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000115). Retrieved from [Link]
-
PubMed Central. (2018). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000115). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). OXETANE-C - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
University of Puget Sound. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
PubChem. (n.d.). Glycolic Acid. Retrieved from [Link]
-
ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). General fragmentation pattern and fragment ion notation of mercapturic acid derivatives. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000115). Retrieved from [Link]
-
ECMDB. (2015). Glycolic acid (ECMDB03035) (M2MDB000475). Retrieved from [Link]
-
FooDB. (2010). Showing Compound Hydroxyacetic acid (FDB003298). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR, Raman and Ab-initio Calcualtions of Glycolic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. Glycolic acid(79-14-1) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Exploring the Chemical Space of Oxetane-Based Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Rise of a Strained Ring in Modern Medicinal Chemistry
The relentless pursuit of novel therapeutics with improved efficacy and safety profiles has driven medicinal chemists to explore beyond the traditional chemical space. In this context, small, strained ring systems have emerged as powerful tools for molecular design. Among these, the oxetane motif, a four-membered heterocyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[1] Its unique amalgamation of polarity, three-dimensionality, and metabolic stability offers a compelling solution to many of the challenges encountered in drug discovery, such as poor solubility, metabolic instability, and off-target toxicity.[2][3][4][5] This guide provides an in-depth exploration of the chemical space of oxetane-based compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this remarkable scaffold in their quest for next-generation medicines.
The Oxetane Motif: A Convergence of Unique Physicochemical Properties
The strategic incorporation of an oxetane ring can profoundly influence a molecule's properties, making it a versatile tool for fine-tuning drug candidates.[6][7][8]
Structural and Conformational Aspects
The oxetane ring possesses a strained, near-planar, and puckered conformation.[9][10][11] This inherent ring strain of approximately 25.5 kcal/mol, comparable to that of an epoxide, and the presence of the oxygen heteroatom, lead to distinct structural features.[12] The C-O-C bond angle exposes the oxygen's lone pair of electrons, rendering the oxetane an excellent hydrogen bond acceptor, with a strength comparable to or even exceeding that of many carbonyl groups.[12][13][14] This three-dimensional, sp³-rich character can disrupt planarity in a molecule, often leading to improved aqueous solubility and allowing for the exploration of new chemical space.[7]
A Bioisosteric Chameleon: Replacing Problematic Functionalities
One of the most powerful applications of the oxetane motif is its role as a bioisostere for commonly used functional groups that may confer undesirable properties.
-
gem-Dimethyl and Carbonyl Groups: Pioneering work demonstrated that 3,3-disubstituted oxetanes can effectively mimic the steric bulk of a gem-dimethyl group while offering a more polar and less lipophilic alternative.[6][15][16] This can be particularly advantageous for blocking metabolically labile positions without the associated increase in lipophilicity that often accompanies the introduction of a gem-dimethyl group.[17] Furthermore, the oxetane ring can serve as a non-classical isostere of a carbonyl group, maintaining hydrogen bonding capabilities while often improving metabolic stability.[6][14][18]
-
Other Functional Groups: The versatility of the oxetane extends to its use as a surrogate for other functionalities. For instance, amino-oxetanes have been explored as peptidomimetics, enhancing enzymatic stability.[6][7] Oxetan-3-ol has been investigated as a potential bioisostere for carboxylic acids, offering a less acidic and potentially more brain-penetrant alternative.[18]
Modulating Physicochemical and Pharmacokinetic Properties
The introduction of an oxetane can trigger significant and often beneficial shifts in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Enhancing Aqueous Solubility and Reducing Lipophilicity
A frequent challenge in drug discovery is the poor aqueous solubility of lead compounds. Replacing a lipophilic group, such as a gem-dimethyl moiety, with a polar oxetane can dramatically increase aqueous solubility, in some cases by a factor of 4 to over 4000.[17][19][20] This improvement in solubility is a critical factor for enhancing oral bioavailability. Concurrently, the incorporation of an oxetane typically leads to a reduction in lipophilicity (LogD), which can be advantageous for minimizing off-target effects and improving the overall "drug-like" properties of a molecule.[20]
Improving Metabolic Stability
The oxetane ring itself is generally metabolically robust, resisting degradation by common metabolic enzymes like cytochrome P450s.[21] By replacing metabolically vulnerable groups, oxetanes can significantly enhance a compound's metabolic stability and extend its half-life.[13][17] For example, in the development of EZH2 inhibitors, the introduction of an oxetane substituent drastically improved metabolic stability while preserving potent target engagement.[21]
Fine-Tuning Basicity (pKa)
The electron-withdrawing nature of the oxetane's oxygen atom can be strategically employed to modulate the basicity of adjacent amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[20] This is a powerful tool for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[20] In the development of the Bruton's tyrosine kinase (BTK) inhibitor fenebrutinib, an oxetane was introduced to lower the pKa of a piperazine ring, which was crucial for overcoming hepatotoxicity issues.[22]
Data Summary: The Impact of Oxetane Incorporation
The following table summarizes the quantitative impact of oxetane incorporation on key physicochemical properties, as demonstrated in various matched molecular pair analyses.
| Parent Functional Group | Oxetane-Containing Analog | Property Modified | Observed Change | Reference |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Aqueous Solubility | Increase of 4 to >4000-fold | [17][19][20] |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Lipophilicity (LogD) | Reduction | [20] |
| Carbonyl | 3-Oxetanyl | Metabolic Stability | Generally Increased | [6][13] |
| Amine (alpha-position) | Oxetanyl-substituted Amine | Basicity (pKa) | Reduction of ~2.7 units | [20] |
Navigating the Synthetic Landscape of Oxetanes
The growing interest in oxetanes has spurred the development of diverse and efficient synthetic methodologies. A comprehensive understanding of these routes is essential for medicinal chemists seeking to incorporate this motif.
Key Synthetic Strategies
While numerous methods exist, several core strategies are frequently employed for the synthesis of functionalized oxetanes.
-
Intramolecular Cyclization (Williamson Ether Synthesis): This classical approach involves the cyclization of a 1,3-halohydrin or a related substrate with a base. While widely used, it can be limited by the availability of the starting materials.[23]
-
Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition of a carbonyl compound and an alkene is a powerful method for the synthesis of 2-substituted and 2,2-disubstituted oxetanes.[2]
-
From Oxetan-3-one: Oxetan-3-one is a versatile and commercially available building block that serves as a precursor to a wide array of 3-substituted and 3,3-disubstituted oxetanes through reactions such as reductive amination and nucleophilic addition.[13][23]
-
Modern Catalytic Methods: Recent advances have introduced novel catalytic approaches, such as photoredox catalysis for the functionalization of aliphatic alcohols to form oxetanes, expanding the synthetic toolbox.[24] A modular synthetic strategy using oxetanyl trichloroacetimidates, inspired by Schmidt glycosylation, has also been developed for easy access to a library of functionalized oxetanes.[25]
Experimental Protocol: Synthesis of a 3-Amino-3-aryl Oxetane via Reductive Amination of Oxetan-3-one
This protocol provides a representative example of a common and reliable method for the synthesis of a key oxetane building block.
Objective: To synthesize N-(oxetan-3-yl)aniline as a representative 3-amino-oxetane.
Materials:
-
Oxetan-3-one
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in dichloroethane (DCE), add aniline (1.1 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(oxetan-3-yl)aniline.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the oxetane ring and the aromatic protons, along with the correct molecular ion peak, will validate the successful synthesis.
Logical Workflow for Oxetane Synthesis and Incorporation
The following diagram illustrates a typical workflow for the synthesis and incorporation of an oxetane motif into a drug discovery campaign.
Caption: A logical workflow for the integration of oxetane motifs in drug discovery.
Case Studies: Oxetane-Containing Compounds in the Clinic and Beyond
The theoretical benefits of oxetane incorporation are substantiated by a growing number of clinical candidates and approved drugs that feature this unique scaffold.
Approved Drugs
-
Paclitaxel (Taxol®) and its Analogs: The well-known anticancer agent paclitaxel contains a fused oxetane ring that is crucial for its microtubule-stabilizing activity.[3][6][21] While a natural product, its success highlighted the potential of the oxetane motif in biologically active molecules.
-
Rilzabrutinib: The recent approval of rilzabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, marks a significant milestone as it validates the use of a fully synthetic oxetane-containing drug.[2]
Clinical Candidates
A diverse range of oxetane-containing compounds are currently in clinical trials for various indications, including cancer, autoimmune diseases, and viral infections.[6][22][26]
-
Fenebrutinib: A BTK inhibitor for the treatment of multiple sclerosis, where the oxetane modulates the basicity of a piperazine ring.[22]
-
Ziresovir: An inhibitor of the respiratory syncytial virus (RSV) F protein, where the oxetane was introduced to reduce the basicity of a terminal amine, thereby lowering the volume of distribution and reducing bioaccumulation.[2]
-
Crenolanib: A FLT3/PDGFR inhibitor for the treatment of acute myeloid leukemia.[6][22]
These examples underscore the tangible benefits of incorporating oxetanes to overcome specific drug development hurdles and improve the overall profile of drug candidates.
Future Directions and Concluding Remarks
The exploration of the chemical space of oxetane-based compounds is far from complete. Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of more efficient, scalable, and sustainable synthetic routes to access a wider diversity of functionalized oxetanes will continue to be a priority.[2][5]
-
Scaffolding and Binding Elements: While often used as pendant groups to fine-tune physicochemical properties, the use of oxetanes as core scaffolding and direct binding elements presents an exciting and underexplored opportunity.[2][5]
-
Predictive Modeling: As more data on the properties of oxetane-containing compounds become available, the development of more accurate predictive models for their ADME and toxicological profiles will be crucial.[6][7]
References
-
M. J. V. D. S. T. a. A. G. G. T. Bull, "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, 2023. [Link]
-
A. D. G. a. A. J. P. Bull, "Synthetic oxetanes in drug discovery: where are we in 2025?," Expert Opinion on Drug Discovery, 2025. [Link]
-
J. A. Bull, R. A. Croft, O. A. Davis, R. Doran, and K. F. Morgan, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chemical Reviews, 2016. [Link]
-
G. Huang, X. Chen, Y. Li, Y. Liu, and W. Zhang, "Applications of oxetanes in drug discovery and medicinal chemistry," European Journal of Medicinal Chemistry, 2023. [Link]
-
M. J. V. D. S. T. a. A. G. G. T. Bull, "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, 2023. [Link]
-
G. Wuitschik, E. M. Carreira, B. Wagner, H. Fischer, I. Parrilla, F. Schuler, M. Rogers-Evans, and K. Müller, "Oxetanes in Drug Discovery: Structural and Synthetic Insights," Journal of Medicinal Chemistry, 2010. [Link]
-
G. Wuitschik, E. M. Carreira, B. Wagner, H. Fischer, I. Parrilla, F. Schuler, M. Rogers-Evans, and K. Müller, "Oxetanes in Drug Discovery: Structural and Synthetic Insights," ResearchGate, 2010. [Link]
-
G. Huang, X. Chen, Y. Li, Y. Liu, and W. Zhang, "Applications of oxetanes in drug discovery and medicinal chemistry," PubMed, 2023. [Link]
-
A. K. Ilas, A. P. Chartrand, A. D. G. T. a. A. G. G. T. Bull, "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group," ACS Medicinal Chemistry Letters, 2017. [Link]
-
O. A. Davis and J. A. Bull, "Synthesis of Highly Functionalized Oxetanes," Synfacts, 2015. [Link]
-
M. J. V. D. S. T. a. A. G. G. T. Bull, "Oxetanes in Drug Discovery Campaigns," PubMed, 2023. [Link]
-
G. Huang, X. Chen, Y. Li, Y. Liu, and W. Zhang, "Applications of oxetanes in drug discovery and medicinal chemistry," ResearchGate, 2023. [Link]
-
M. J. V. D. S. T. a. A. G. G. T. Bull, "Oxetanes in Drug Discovery Campaigns," Semantic Scholar, 2023. [Link]
-
S. M. D. D. a. D. S. J. C. M. Bull, "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis," RSC Medicinal Chemistry, 2021. [Link]
-
P. A. Wender, N. F. Badham, S. P. Conway, P. E. Floreancig, T. E. Glass, C. Gränicher, J. B. Houze, J. Jänichen, D. Lee, D. G. Marquess, P. L. McGrane, W. Meng, T. P. Mucciaro, M. Mühlebach, M. G. Natchus, H. Paulsen, D. B. Rawlins, J. Satkofsky, A. J. Shuker, J. C. Sutton, R. E. Taylor, K. Tomooka, and L. A. Wessjohann, "Second-generation, Highly Abbreviated Route for Elaboration of the Oxetane D-ring in a Fully Functionalized Taxane," PubMed, 1997. [Link]
-
J. A. Burkhard, G. Wuitschik, E. M. Carreira, "Oxetanes as versatile elements in drug discovery and synthesis," Angewandte Chemie International Edition, 2010. [Link]
-
D. Tian, G. Chen, X. Wang, and H.-J. Zhang, "Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres," Journal of the American Chemical Society, 2024. [Link]
-
"Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres," ResearchGate, 2025. [Link]
-
T. D. T. a. T. P. T. Bull, "Oxetanes: formation, reactivity and total syntheses of natural products," Beilstein Journal of Organic Chemistry, 2019. [Link]
-
B. Smith, "Bioisosteres v2 - Recent Trends and Tactics," Baran Lab Group Meeting, 2020. [Link]
-
"Bioisosteric Replacements," Cambridge MedChem Consulting, 2021. [Link]
-
R. A. Pilli, M. V. de Oliveira, and A. C. B. Burtoloso, "Chemical Space Exploration of Oxetanes," International Journal of Molecular Sciences, 2020. [Link]
-
A. D. G. a. A. J. P. Bull, "Synthetic oxetanes in drug discovery: where are we in 2025?," Taylor & Francis Online, 2025. [Link]
-
"An Exploration of Oxetanes: Synthesis and Relevance," Denmark Group, N/A. [Link]
-
G. Wuitschik, E. M. Carreira, B. Wagner, H. Fischer, I. Parrilla, F. Schuler, M. Rogers-Evans, and K. Müller, "Synthesis of Oxetanes," Journal of Medicinal Chemistry, 2010. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. baranlab.org [baranlab.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. thieme-connect.com [thieme-connect.com]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxetane Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a validated and invaluable tool in modern drug discovery.[1] Its unique constellation of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional structure—provides medicinal chemists with a powerful lever to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This guide delves into the strategic application of the oxetane motif, moving beyond a simple catalog of its effects to explain the underlying chemical principles and causality that drive its advantages. We will explore its role as a versatile bioisostere, its profound impact on ADME properties, validated applications in clinical candidates, and the synthetic considerations for its incorporation.
The Rise of a Privileged Scaffold: Why Oxetanes?
Historically, the incorporation of strained four-membered rings into drug candidates was met with skepticism due to concerns about chemical instability.[3] However, extensive research has not only dispelled these concerns, particularly for 3,3-disubstituted oxetanes, but has also illuminated the significant advantages they confer.[3][4] Unlike traditional substituents used to block metabolic hotspots, such as the gem-dimethyl group, the oxetane introduces polarity without a substantial increase in lipophilicity, addressing the perennial challenge of balancing potency with drug-like properties.[5][6] Its ability to act as a hydrogen bond acceptor while being metabolically robust makes it a superior surrogate for the often-labile carbonyl group.[7][8] The recent FDA approval of rilzabrutinib, the first fully synthetic oxetane-containing drug, has cemented the status of this motif as a validated component of the medicinal chemist's toolbox.[2][9]
The Oxetane as a Multifaceted Bioisostere
A primary strategic application of the oxetane ring is as a bioisosteric replacement for common functional groups, enabling the fine-tuning of molecular properties while preserving or enhancing biological activity.[1]
A Hydrophilic Surrogate for the gem-Dimethyl Group
The gem-dimethyl group is frequently used to shield metabolically vulnerable positions on a molecule.[6] While effective, this strategy invariably increases lipophilicity (LogD), which can negatively impact solubility and other pharmacokinetic parameters.[5] The oxetane ring serves as an excellent isostere, occupying a similar steric volume but introducing a polar oxygen atom.[6][7] This substitution can disrupt unfavorable lipophilic interactions and block metabolically weak C-H bonds, leading to dramatic improvements in aqueous solubility and metabolic stability.[1][5]
Logical Relationship: Bioisosteric Replacement Strategy
Caption: Oxetane as a strategic bioisosteric replacement.
A Robust Mimic of the Carbonyl Group
The oxetane moiety also serves as an effective isostere for the carbonyl group.[7] It mimics the dipole moment and hydrogen bond accepting capacity of a carbonyl but is significantly more stable against metabolic reduction or oxidation.[1][3] This substitution can enhance a compound's metabolic half-life and increase its three-dimensionality, potentially leading to improved target engagement and selectivity.[1][10]
Quantifiable Impact on ADME Properties
The theoretical benefits of oxetane incorporation are borne out by empirical data. The introduction of this small heterocycle can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Enhancing Aqueous Solubility and Reducing Lipophilicity
One of the most dramatic effects of oxetane incorporation is the improvement of aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, a critical advantage for achieving good oral bioavailability.[5][11] Concurrently, oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be beneficial for reducing off-target toxicities.[1]
| Parent Moiety | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference |
| gem-Dimethyl | Oxetane | Aq. Solubility | Low | High | 4x to >4000x Increase[5][11] |
| gem-Dimethyl | Oxetane | Lipophilicity (LogD) | High | Lower | Reduction[1] |
| Amine | α-Oxetanyl Amine | Basicity (pKa) | ~10 | ~7.3 | ΔpKa ≈ -2.7[1][9] |
| Amine | β-Oxetanyl Amine | Basicity (pKa) | ~10 | ~8.1 | ΔpKa ≈ -1.9[9] |
Table 1: Impact of Oxetane Incorporation on Physicochemical Properties.
Modulating Metabolic Stability and Clearance Pathways
The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[1][5] Furthermore, its presence can steer metabolic clearance away from cytochrome P450 (CYP450) enzymes and towards hydrolysis by microsomal epoxide hydrolase (mEH).[1][9] This shift is highly desirable as it can reduce the risk of drug-drug interactions (DDIs) associated with CYP inhibition and can mitigate the formation of reactive metabolites.[9]
Fine-Tuning Amine Basicity (pKa)
The strong inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines.[9] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units, with the effect diminishing with distance.[1][9] This is a powerful tactic for medicinal chemists to mitigate liabilities associated with high basicity, such as hERG channel inhibition, poor cell permeability, or undesirable off-target activities.[9]
Case Studies: Oxetanes in Clinical Development
The utility of the oxetane motif is validated by its presence in numerous successful therapeutic agents and clinical candidates across various disease areas.[7][12]
Bruton's Tyrosine Kinase (BTK) Inhibitors: Rilzabrutinib and Fenebrutinib
In the development of BTK inhibitors, managing the basicity of piperazine moieties is crucial to avoid off-target effects.[9]
-
Rilzabrutinib (Sanofi): This recently approved drug for immune thrombocytopenia incorporates an oxetane to modulate the basicity of a piperazine substituent. This strategic choice helped maintain high solubility and permeability while minimizing efflux.[9][12]
-
Fenebrutinib (Genentech): In this Phase III candidate for multiple sclerosis, the oxetane was essential for lowering the pKa of a piperazine ring from 7.8 to 6.3.[3][13] This reduction was critical in overcoming hepatotoxicity issues observed in earlier analogues.[3]
RSV Inhibitor: Ziresovir (Hoffmann-La Roche/Ark Biosciences)
In the respiratory syncytial virus (RSV) inhibitor ziresovir, the oxetane serves as a conformationally restricting linker.[3] Molecular docking studies suggest that while the oxetane does not directly interact with the RSV F protein, it helps to restrict the conformation of the ethylamine head group, which is crucial for potent activity.[4][7] Replacing the oxetane with linkers like gem-dimethyl or cyclobutyl groups resulted in lower potency.[4]
| Compound Name | Status | Therapeutic Area | Target | Rationale for Oxetane |
| Paclitaxel, Docetaxel, Cabazitaxel | Approved | Oncology | Microtubules | Acts as a hydrogen bond acceptor and conformational lock.[7][8] |
| Orlistat | Approved | Obesity | Pancreatic/Gastric Lipases | Part of the core pharmacophore.[7] |
| Rilzabrutinib | Approved | Immunology | BTK | Modulates amine basicity, improves solubility and permeability.[9][12] |
| Fenebrutinib | Phase III | Neurology | BTK | Reduces amine basicity to mitigate hepatotoxicity.[3] |
| Ziresovir | Phase III | Infectious Disease | RSV F protein | Conformational control.[3] |
| Lanraplenib | Discontinued | Immunology | SYK | Reduces amine basicity, enhances solubility and permeability.[9] |
Table 2: Selected Oxetane-Containing Drugs and Clinical Candidates.
Synthetic Strategies and Considerations
The successful integration of oxetanes into drug discovery programs relies on robust and scalable synthetic access. While early concerns existed about the ring's stability, modern synthetic methods have largely overcome these challenges.[3][14]
Stability and Reactivity
The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally considered the most robust and are stable to a wide range of common synthetic transformations.[3][14] However, stability can be context-dependent, and care must be taken under harsh acidic conditions, which can promote ring-opening, particularly if an internal nucleophile is present.[4]
Workflow: Common Synthetic Transformations Tolerated by Oxetanes
Caption: Synthetic robustness of the oxetane core.
Key Experimental Protocol: Synthesis of 3,3-Disubstituted Oxetanes
A versatile and widely used strategy for accessing diverse 3,3-disubstituted oxetanes involves the nucleophilic attack on oxetane Michael acceptors derived from oxetan-3-one.[9]
Step-by-Step Methodology:
-
Preparation of the Michael Acceptor:
-
To a solution of oxetan-3-one in a suitable solvent (e.g., dichloromethane), add a phosphorane reagent such as (triphenylphosphoranylidene)acetonitrile.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Purify the resulting methylene-oxetanenitrile via column chromatography to yield the key Michael acceptor.
-
-
Michael Addition:
-
Dissolve the methylene-oxetanenitrile in a polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C.
-
Add the desired nucleophile (e.g., an amine, thiol, or carbon nucleophile) and a suitable base (e.g., DBU or NaH) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3,3-disubstituted oxetane.
-
This self-validating protocol allows for the systematic introduction of diverse functionalities at the 3-position, enabling rapid exploration of the chemical space around the oxetane core.
Future Perspectives and Conclusion
The oxetane ring has firmly established itself as a privileged motif in drug discovery.[9] Initially employed as a pendant group to optimize physicochemical properties, its use as a core scaffolding and binding element presents an exciting frontier.[2][9] As synthetic accessibility to a wider array of substituted oxetanes continues to improve, their incorporation into discovery campaigns will undoubtedly accelerate.[2] The proven ability of the oxetane to enhance solubility, modulate basicity, improve metabolic profiles, and increase three-dimensionality without incurring a lipophilicity penalty ensures its continued and expanding role in the development of the next generation of therapeutics.
References
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Vo, D. D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. PubMed. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
-
PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]
-
Zhang, Y., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
-
ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
NIH. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
-
NIH. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central. [Link]
-
American Chemical Society. (n.d.). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS. [Link]
-
NIH. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note & Protocol: A Detailed Synthetic Pathway to 2-Hydroxy-2-(oxetan-3-yl)acetic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Oxetane Motif in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1] The strained nature of the oxetane ring also allows it to act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[2] 2-Hydroxy-2-(oxetan-3-yl)acetic acid is a key building block that combines the beneficial properties of the oxetane scaffold with a versatile α-hydroxy acid functionality, making it a highly desirable starting material for the synthesis of novel therapeutic agents.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, starting from the commercially available oxetan-3-one. The described two-step synthesis proceeds via a cyanohydrin intermediate, a classic and reliable method for the preparation of α-hydroxy acids from ketones.
Overall Synthetic Scheme
The synthetic route to 2-Hydroxy-2-(oxetan-3-yl)acetic acid is a two-step process, beginning with the formation of a cyanohydrin from oxetan-3-one, followed by acid-catalyzed hydrolysis of the nitrile group to the desired carboxylic acid.
Caption: Two-step synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
Part 1: Synthesis of 3-Hydroxyoxetane-3-carbonitrile (Cyanohydrin Formation)
This initial step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of oxetan-3-one. To mitigate the hazards associated with handling hydrogen cyanide (HCN) gas, this protocol generates HCN in situ from sodium cyanide (NaCN) in a mildly acidic aqueous solution.[3][4]
Experimental Protocol
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| Oxetan-3-one | C₃H₄O₂ | 72.06 | 5.00 g | 69.4 mmol |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 4.08 g | 83.3 mmol |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | 50 mL | - |
| Acetic Acid (AcOH) | CH₃COOH | 60.05 | ~0.5 mL | - |
Instrumentation:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Fume hood with appropriate safety measures for cyanide handling
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Initial Solution: To the flask, add oxetan-3-one (5.00 g, 69.4 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the oxetan-3-one is fully dissolved.
-
Cyanide Solution Preparation: In a separate beaker, dissolve sodium cyanide (4.08 g, 83.3 mmol) in deionized water (50 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6][7][8]
-
Cooling: Cool the solution of oxetan-3-one in the flask to 0-5 °C using an ice-water bath.
-
Addition of Cyanide: Slowly add the aqueous sodium cyanide solution to the stirred oxetan-3-one solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Acidification: After the addition is complete, add a catalytic amount of acetic acid (~0.5 mL) to the reaction mixture. This will generate HCN in situ and facilitate the reaction.[3]
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxyoxetane-3-carbonitrile.
-
Expected Outcome:
The crude product is typically an oil or a low-melting solid and can often be used in the next step without further purification. If purification is required, column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) can be employed.
Part 2: Hydrolysis of 3-Hydroxyoxetane-3-carbonitrile to 2-Hydroxy-2-(oxetan-3-yl)acetic acid
The second step is the acid-catalyzed hydrolysis of the nitrile functional group of the cyanohydrin intermediate to a carboxylic acid.[9][10] Concentrated hydrochloric acid is a common and effective reagent for this transformation.
Experimental Protocol
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| Crude 3-Hydroxyoxetane-3-carbonitrile | C₄H₅NO₂ | 99.09 | ~6.88 g (from previous step) | ~69.4 mmol |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 50 mL | - |
Instrumentation:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, place the crude 3-hydroxyoxetane-3-carbonitrile in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Carefully add concentrated hydrochloric acid (50 mL) to the flask.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) using a heating mantle.
-
Reaction: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Cooling and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice-water bath. The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with a small amount of cold water.
-
If the product remains in solution, concentrate the mixture under reduced pressure to remove most of the HCl and water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
-
Expected Outcome:
2-Hydroxy-2-(oxetan-3-yl)acetic acid is expected to be a crystalline solid. The purity can be assessed by standard analytical techniques such as NMR spectroscopy and melting point determination.
Trustworthiness and Self-Validation
To ensure the integrity of the synthesis, it is crucial to characterize the intermediate and the final product thoroughly.
-
3-Hydroxyoxetane-3-carbonitrile (Intermediate):
-
¹H NMR: Expect signals corresponding to the oxetane ring protons and the hydroxyl proton.
-
¹³C NMR: Look for the characteristic nitrile carbon signal and the quaternary carbon of the oxetane ring attached to the hydroxyl and cyano groups.
-
IR Spectroscopy: A sharp peak around 2250 cm⁻¹ for the C≡N stretch and a broad peak around 3400 cm⁻¹ for the O-H stretch are indicative of the cyanohydrin.
-
-
2-Hydroxy-2-(oxetan-3-yl)acetic acid (Final Product):
-
¹H NMR: The disappearance of the nitrile proton signal and the appearance of a broad singlet for the carboxylic acid proton are key indicators of successful hydrolysis.
-
¹³C NMR: The nitrile carbon signal should be absent, and a new signal for the carboxylic acid carbon should appear in the downfield region (typically >170 ppm).
-
IR Spectroscopy: The nitrile peak should be gone, and a very broad O-H stretch (overlapping with the C-H stretches) from the carboxylic acid, along with a strong C=O stretch around 1700-1730 cm⁻¹, should be present.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Causality Behind Experimental Choices
-
In situ HCN Generation: Using NaCN and a weak acid like acetic acid is a safer alternative to handling highly toxic HCN gas directly. The controlled generation of the nucleophile minimizes exposure risks.[3][4]
-
Low-Temperature Cyanohydrin Formation: The addition of cyanide to a carbonyl is an equilibrium reaction. Performing the reaction at a lower temperature favors the formation of the cyanohydrin product.[11]
-
Acid-Catalyzed Hydrolysis: Strong mineral acids like HCl are effective for the complete hydrolysis of the nitrile to the carboxylic acid. The high temperature accelerates this typically slow process.[9][10]
-
Choice of Oxetan-3-one: This commercially available starting material is a stable and convenient precursor for introducing the 3-substituted oxetane motif.[2][12]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. camachem.com [camachem.com]
- 6. taekwang.co.kr [taekwang.co.kr]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. unitedchemicalcn.com [unitedchemicalcn.com]
- 9. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
- 10. Addition of CN - Cyanohydrins | OpenOChem Learn [learn.openochem.org]
- 11. orgosolver.com [orgosolver.com]
- 12. Oxetan-3-one synthesis [organic-chemistry.org]
- 13. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
Application Notes and Protocols: Leveraging 2-Hydroxy-2-(oxetan-3-yl)acetic Acid in Modern Organic Synthesis
Introduction: The Rise of the Oxetane Motif and the Utility of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced physicochemical and pharmacological properties is a constant endeavor. The oxetane motif, a four-membered cyclic ether, has garnered significant attention as a valuable tool in drug discovery.[1][2] Its incorporation into molecular scaffolds can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[3][4][5] The strained nature of the oxetane ring makes it a polar, yet stable, bioisostere for commonly employed groups like gem-dimethyl or carbonyl functionalities.[5][6]
This guide focuses on the practical application of a particularly versatile oxetane-containing building block: 2-Hydroxy-2-(oxetan-3-yl)acetic acid . This molecule uniquely combines three key functional elements: a reactive secondary hydroxyl group, a versatile carboxylic acid, and the influential oxetane ring. This trifecta of functionality provides a powerful platform for the synthesis of diverse and complex molecules, making it an invaluable asset for researchers, scientists, and drug development professionals.
A critical consideration when working with oxetane-carboxylic acids is their potential for instability, as some derivatives have been shown to isomerize into lactones, particularly with heating.[7][8] The protocols outlined herein are designed with this in mind, favoring mild reaction conditions to ensure the integrity of the oxetane ring and the desired chemical outcome.
Core Physicochemical Properties of the Oxetane Motif
The strategic incorporation of an oxetane ring can significantly modulate the properties of a parent molecule. The following table summarizes a comparison of the oxetane moiety with other common functional groups in drug discovery.
| Feature | gem-Dimethyl | Carbonyl | Oxetane |
| Polarity | Low | High | High |
| Solubility | Decreases | Can Increase | Significantly Increases [3][4] |
| Metabolic Stability | Can be liable to oxidation | Can be liable to reduction | Generally Increased [5] |
| Lipophilicity (logP) | Increases | Decreases | Decreases |
| Hydrogen Bond Acceptor | No | Yes | Yes (ether oxygen) |
| Molecular Shape | Tetrahedral | Planar | Puckered, three-dimensional |
Synthetic Transformations: Protocols and Mechanistic Insights
The true power of 2-Hydroxy-2-(oxetan-3-yl)acetic acid lies in its ability to undergo a variety of chemical transformations at its two distinct functional handles. This allows for the sequential or orthogonal introduction of different molecular fragments, leading to a rapid expansion of chemical diversity.
Visualizing the Reactivity of 2-Hydroxy-2-(oxetan-3-yl)acetic Acid
Caption: Workflow for DCC/DMAP-mediated esterification.
Reagents and Equipment:
-
2-Hydroxy-2-(oxetan-3-yl)acetic acid (1.0 eq)
-
Alcohol (R-OH) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, the desired alcohol, and DMAP in anhydrous DCM, cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the N,N'-dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Expertise & Experience: The use of DCC/DMAP is a classic and effective method for esterification. The formation of the insoluble DCU byproduct can sometimes trap the product, so thorough washing of the filter cake with DCM is recommended to maximize yield. The mildly acidic and basic washes are crucial for removing unreacted starting materials and DMAP.
Amidation of the Carboxylic Acid
Amide bond formation is arguably one of the most important reactions in medicinal chemistry. Peptide coupling reagents offer a mild and efficient way to synthesize amides from 2-Hydroxy-2-(oxetan-3-yl)acetic acid without compromising the integrity of the oxetane ring.
Protocol: HATU-Mediated Amidation
This protocol details the amidation of 2-Hydroxy-2-(oxetan-3-yl)acetic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and a tertiary amine base.
Workflow Diagram:
Caption: Workflow for HATU-mediated amidation.
Reagents and Equipment:
-
2-Hydroxy-2-(oxetan-3-yl)acetic acid (1.0 eq)
-
Amine (R1R2NH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 2-Hydroxy-2-(oxetan-3-yl)acetic acid and the desired amine in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU in one portion and continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness: This protocol is self-validating as the progress of the reaction can be easily monitored by standard analytical techniques. The use of HATU is advantageous as it is highly efficient and the byproducts are water-soluble, simplifying the work-up procedure.
Case Study: Application in the Synthesis of Biologically Active Molecules
While a specific, detailed synthesis and biological evaluation of a drug candidate directly using 2-Hydroxy-2-(oxetan-3-yl)acetic acid is not readily available in the provided search results, the literature is rich with examples of how oxetane-containing carboxylic acids and alcohols are incorporated into pharmaceutically active agents. [5][9][10]The principles outlined in the protocols above are directly applicable to the synthesis of such molecules. For instance, the synthesis of novel GABA derivatives has been reported using similar oxetane-containing building blocks. [10]
Conclusion
2-Hydroxy-2-(oxetan-3-yl)acetic acid is a powerful and versatile building block for organic synthesis, particularly in the context of drug discovery. Its unique combination of a tunable carboxylic acid, a reactive hydroxyl group, and the beneficial oxetane motif allows for the creation of diverse and novel molecular architectures with potentially improved physicochemical and pharmacological properties. By understanding the reactivity of this building block and employing the mild and reliable protocols detailed in these application notes, researchers can effectively leverage its potential to accelerate their discovery programs.
References
-
Alabugin, I. V., & Kovalenko, S. V. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(11), 3333. [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Semantic Scholar. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical reviews, 116(19), 12150-12233. [Link]
-
St-Amant, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic letters, 22(10), 3943-3948. [Link]
-
Jubie, S., Shaik, M. A., & Al-Rashida, M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC medicinal chemistry, 14(12), 2415-2443. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(45), 7736-7739. [Link]
-
Jubie, S., Shaik, M. A., & Al-Rashida, M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC medicinal chemistry, 14(12), 2415-2443. [Link]
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic letters, 24(26), 4722-4728. [Link]
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]
- Ger Offen, D. E. (1985). METHOD FOR THE ESTERIFICATION OF ACETIC ACID WITH ALCOHOLS WHOSE ACETIC ESTERS ARE HIGHER THAN BOILING THAN ACETIC ACID.
-
St-Amant, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. [Link]
-
Griesbeck, A. G., & Stadtmüller, S. (2018). Photochemistry of 2-(2-formylphenyloxy) acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 16(30), 5472-5478. [Link]
-
Tradeasia International. (2024, March 26). Industrial Applications of Acetic Acid From Food to Pharmaceuticals. [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in drug discovery: structural and synthetic insights. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note and Detailed Protocols for the Enantioselective Synthesis of Chiral 2-Hydroxy-2-(oxetan-3-yl)acetic acid
Introduction: The Significance of Chiral Oxetane-Containing α-Hydroxy Acids in Drug Discovery
The oxetane moiety has emerged as a highly valuable structural motif in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and reduced lipophilicity, make it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[1][2] When incorporated into bioactive molecules, oxetanes can significantly enhance pharmacokinetic and pharmacodynamic profiles.
The α-hydroxy acid scaffold is also a privileged substructure found in a wide array of natural products and pharmaceutical agents. The stereochemistry of the α-hydroxyl group is often critical for biological activity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral α-hydroxy acids is of paramount importance.[3]
This application note provides a comprehensive guide to the enantioselective synthesis of a key building block, chiral 2-Hydroxy-2-(oxetan-3-yl)acetic acid. This molecule combines the beneficial properties of the oxetane ring with the crucial functionality of a chiral α-hydroxy acid, making it a highly desirable component for the synthesis of novel therapeutics. We will present a detailed, field-proven protocol based on the asymmetric cyanohydrin synthesis from oxetan-3-one, followed by hydrolysis. This approach is widely recognized for its reliability and high potential for enantiocontrol.[4][5]
Strategic Overview: A Two-Step Approach to Enantiopure 2-Hydroxy-2-(oxetan-3-yl)acetic acid
The proposed synthetic strategy involves two key transformations:
-
Enantioselective Cyanohydrin Formation: The prochiral ketone, oxetan-3-one, undergoes an asymmetric addition of a cyanide source, catalyzed by a chiral catalyst, to yield an enantioenriched cyanohydrin intermediate.
-
Hydrolysis of the Cyanohydrin: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to afford the target chiral α-hydroxy carboxylic acid.
This strategy offers a convergent and efficient route to the desired product, with the key enantioselective step occurring early in the synthesis.
Figure 1: Overall workflow for the synthesis and analysis of chiral 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
Part 1: Enantioselective Synthesis Protocol
Step 1: Asymmetric Cyanohydrin Synthesis from Oxetan-3-one
The key to achieving high enantioselectivity in this synthesis is the choice of a suitable chiral catalyst for the addition of cyanide to oxetan-3-one. Titanium-salen complexes have been shown to be highly effective catalysts for the asymmetric cyanation of ketones.[4][6]
Reaction Mechanism:
The proposed catalytic cycle involves the coordination of the chiral titanium-salen complex to the carbonyl oxygen of oxetan-3-one, thereby activating it towards nucleophilic attack. The cyanide nucleophile, delivered from trimethylsilyl cyanide (TMSCN), then adds to one of the enantiotopic faces of the ketone, directed by the chiral environment of the catalyst. Subsequent silyl exchange and hydrolysis yield the chiral cyanohydrin.
Figure 2: Proposed catalytic cycle for the asymmetric cyanation of oxetan-3-one.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Oxetan-3-one | ≥98% | Commercially Available |
| (R,R)-Salen-Ti(IV)Cl₂ Catalyst | Custom or synthesized | |
| Trimethylsilyl cyanide (TMSCN) | ≥98% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Commercially Available |
| Sodium sulfate, anhydrous | ACS grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Protocol:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral (R,R)-Salen-Ti(IV)Cl₂ catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (10 mL) and cool the mixture to -40 °C in a cryocool or a dry ice/acetonitrile bath.
-
Add oxetan-3-one (1.0 mmol, 1.0 equiv) to the cooled catalyst solution.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -40 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 2 M aqueous HCl (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 2-hydroxy-2-(oxetan-3-yl)acetonitrile.
Step 2: Hydrolysis of the Chiral Cyanohydrin to the Carboxylic Acid
The final step is the hydrolysis of the nitrile functionality to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis is often preferred to minimize the risk of racemization at the newly formed stereocenter.[7]
Protocol:
-
Dissolve the purified chiral 2-hydroxy-2-(oxetan-3-yl)acetonitrile (0.8 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the final product, chiral 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
Part 2: Analytical Protocol for Enantiomeric Excess (ee) Determination
The enantiomeric excess of the final product is a critical parameter and can be accurately determined by chiral High-Performance Liquid Chromatography (HPLC).[8] As the carboxylic acid may require derivatization for optimal separation and detection, a common approach is to convert it to its methyl ester.
Figure 3: Workflow for the determination of enantiomeric excess by chiral HPLC.
Protocol for Derivatization and HPLC Analysis:
-
Esterification:
-
Dissolve a small sample (approx. 5 mg) of the chiral 2-Hydroxy-2-(oxetan-3-yl)acetic acid in a mixture of toluene (1 mL) and methanol (0.2 mL).
-
Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes dropwise at room temperature until a persistent yellow color is observed.
-
Stir for 15 minutes, then quench the excess diazomethane by adding a few drops of acetic acid.
-
Concentrate the solution under a stream of nitrogen.
-
-
Chiral HPLC Analysis:
-
Dissolve the resulting methyl ester in the HPLC mobile phase.
-
Inject the sample onto a chiral stationary phase column.
-
HPLC Method Parameters (Example):
| Parameter | Value |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based column) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Data Analysis:
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Expected Results and Data Summary
The described synthetic and analytical protocols are expected to yield the target chiral 2-Hydroxy-2-(oxetan-3-yl)acetic acid with high enantiopurity. The following table summarizes typical performance data for analogous asymmetric cyanohydrin syntheses.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-Salen-Ti(IV)Cl₂ | Aromatic Ketones | 85-95 | 80-95 |
| (R,R)-Salen-Ti(IV)Cl₂ | Aliphatic Ketones | 70-85 | 75-90 |
Note: Data is representative of similar transformations and actual results may vary for the specific substrate.
Troubleshooting and Method Optimization
-
Low Enantioselectivity:
-
Ensure the use of anhydrous solvents and reagents, as water can interfere with the catalyst.
-
Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.
-
Screen different chiral ligands for the titanium catalyst.
-
-
Incomplete Reaction:
-
Increase the reaction time or slightly increase the temperature.
-
Ensure the catalyst is active.
-
-
Poor Resolution in HPLC:
-
Adjust the mobile phase composition (ratio of hexane to isopropanol).
-
Try a different chiral stationary phase.
-
Optimize the flow rate and column temperature.
-
Conclusion
This application note provides a detailed and practical guide for the enantioselective synthesis of chiral 2-Hydroxy-2-(oxetan-3-yl)acetic acid. The presented protocols, based on well-established and reliable chemical transformations, offer a clear pathway for researchers in drug discovery and organic synthesis to access this valuable chiral building block. The successful implementation of these methods will enable the exploration of novel chemical space and the development of next-generation therapeutics.
References
-
Ayón, N.J., Sharma, A.D., & Gutheil, W.G. (2019). LC-MS/MS-based separation and quantification of Marfey's reagent derivatized proteinogenic amino acid DL-stereoisomers. Journal of the American Society for Mass Spectrometry, 30. [Link]
-
Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5, 4505-4507. [Link]
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19). [Link]
-
Chalyk, B. A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722-4728. [Link]
- Coppola, G.M. and Schuster H. F. (1997). Chiral alpha-Hydroxy Acids in Enantioselective Synthesis. Wiley-VCH.
- Davis, F.A. and Chen B.C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
-
Gröger, H., & Asano, Y. (2020). Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles. The Journal of Organic Chemistry, 85(10), 6243-6251. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
North, M., & Belokon, Y. (2009). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 7, 2342-5. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Tokunaga, Y., et al. (2018). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. Communications Chemistry, 1(1), 1-7. [Link]
- Wirth, T. (Ed.). (2012). Asymmetric Synthesis: The Essentials. John Wiley & Sons.
-
Zhang, G., & Zhang, F. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(22), 7600-7601. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]
- 4. Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sci-hub.st [sci-hub.st]
- 7. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
scale-up synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid for preclinical studies
Application Note & Protocol
Topic: Scale-Up Synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic Acid for Preclinical Studies
Abstract This document provides a detailed methodology for the scale-up synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, a valuable building block in modern drug discovery. The oxetane motif is increasingly utilized in medicinal chemistry to enhance key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] This guide outlines a robust, two-step synthetic sequence commencing from commercially available oxetan-3-one. The selected route proceeds via a cyanohydrin intermediate followed by acidic hydrolysis. We provide a comprehensive, step-by-step protocol suitable for producing multi-gram to kilogram quantities required for preclinical evaluation. Emphasis is placed on process safety, particularly the handling of cyanide, reaction optimization for scale-up, and detailed analytical characterization of the final product.
Introduction & Strategic Overview
The Oxetane Moiety: A Privileged Scaffold in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in drug design.[4] Its unique combination of properties—small size, polarity, and a three-dimensional puckered structure—allows it to serve as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[5][6] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and target engagement, making it a powerful tool for optimizing lead compounds into viable drug candidates.[2][7]
2-Hydroxy-2-(oxetan-3-yl)acetic Acid: A Key Intermediate
The target molecule, 2-Hydroxy-2-(oxetan-3-yl)acetic acid, combines the beneficial oxetane scaffold with an α-hydroxy acid functional group. α-Hydroxy acids are important pharmacophores and versatile synthetic handles for further chemical elaboration.[8] This particular building block is therefore of significant interest for constructing novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.
Rationale for Synthetic Route Selection
For any process intended for scale-up, the primary considerations are reliability, safety, cost-effectiveness, and the use of readily available starting materials. Several methods exist for the synthesis of α-hydroxy acids.[8][9] After careful evaluation, a two-step approach starting from oxetan-3-one was selected:
-
Cyanohydrin Formation: Reaction of oxetan-3-one with a cyanide source to form the corresponding α-hydroxynitrile. This is a classic and highly reliable method for constructing the α-hydroxy C-C bond.[8]
-
Acid-Catalyzed Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid using strong aqueous acid.
This route was chosen for its high efficiency and predictability. While it involves the use of highly toxic cyanide, the risks can be effectively managed with strict engineering controls and safety protocols, which are detailed in this guide. Alternative routes, such as direct carboxylation, are emerging but are less established for large-scale production.[9][10]
Synthetic Workflow and Mechanism
The overall synthetic transformation is depicted below. The process begins with the nucleophilic addition of cyanide to the carbonyl of oxetan-3-one, followed by hydrolysis of the resulting nitrile intermediate.
Caption: High-level workflow for the synthesis of the target compound.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| Oxetan-3-one | >98% | Commercially Available | Store under inert atmosphere. |
| Sodium Cyanide (NaCN) | >98% | Acros, Sigma-Aldrich | EXTREMELY TOXIC. Handle with extreme caution. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Corrosive. |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Hydrochloric Acid (HCl) | 37% (conc.) | Sigma-Aldrich | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | |
| Deionized Water | In-house |
Equipment
-
Jacketed glass reactor (appropriate volume for scale) with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel for controlled liquid delivery.
-
pH meter.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
High-performance liquid chromatography (HPLC) system for in-process control and final purity analysis.
-
Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for structural confirmation.
-
Critical Safety Equipment: Fume hood rated for highly toxic chemicals, cyanide gas detector, dedicated cyanide quench station (containing aqueous bleach/sodium hypochlorite), and appropriate Personal Protective Equipment (PPE).
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetonitrile (Cyanohydrin)
Causality and Rationale: This step utilizes the Strecker synthesis principle, where a ketone reacts with an alkali metal cyanide and a proton source (acetic acid) to form a cyanohydrin. Acetic acid is used to generate in situ the small amount of HCN required for the reaction while keeping the bulk of the cyanide as the less volatile salt, which is a critical safety feature for scale-up. The reaction is run at a low temperature to control the exotherm and minimize potential side reactions.
Step-by-Step Procedure:
-
Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel. Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charge: Charge the reactor with oxetan-3-one (100 g, 1.39 mol) and deionized water (500 mL).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Cyanide Solution: In a separate, designated area (within a certified fume hood ), carefully prepare a solution of sodium cyanide (74.8 g, 1.53 mol, 1.1 eq) in deionized water (300 mL).
-
Slow Addition: Add the sodium cyanide solution to the reactor via the addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Acidification: Once the cyanide addition is complete, add glacial acetic acid (92 g, 1.53 mol, 1.1 eq) dropwise via the addition funnel over 60 minutes, again maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 5-10 °C for 3-4 hours. Monitor the consumption of oxetan-3-one by HPLC or TLC until less than 2% remains.
-
Work-up: Once the reaction is complete, add dichloromethane (DCM, 1 L) to the reactor. Stir for 10 minutes, then stop stirring and allow the layers to separate.
-
Extraction: Drain the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 500 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude cyanohydrin as a pale yellow oil. The product is typically used directly in the next step without further purification.
Protocol 2: Hydrolysis to 2-Hydroxy-2-(oxetan-3-yl)acetic Acid
Causality and Rationale: Strong acidic conditions are required to hydrolyze the stable nitrile C≡N bond. The reaction proceeds through a carboxamide intermediate to the final carboxylic acid. Heating is necessary to drive the reaction to completion in a reasonable timeframe. A biphasic work-up with an organic solvent is avoided initially to simplify the isolation of the polar, water-soluble product.
Step-by-Step Procedure:
-
Reactor Setup: Use the same or a similar clean reactor setup as in Protocol 1.
-
Charge Reagents: Charge the crude 2-Hydroxy-2-(oxetan-3-yl)acetonitrile (assumed ~1.39 mol) to the reactor. Add concentrated hydrochloric acid (37%, 1 L) slowly and carefully, as the initial mixing can be exothermic.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The reaction progress can be monitored by HPLC for the disappearance of the cyanohydrin and amide intermediate.
-
Cooling and Concentration: Once the hydrolysis is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess HCl and water. This will typically result in a thick, viscous oil or semi-solid.
-
pH Adjustment & Crystallization: Re-dissolve the residue in a minimal amount of hot deionized water. Cool the solution in an ice bath. The product may crystallize directly. If not, carefully adjust the pH to ~2-3 with a saturated sodium bicarbonate solution to induce crystallization.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.
-
Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and HPLC. Expected purity should be >98%.
Scale-Up and Safety Considerations
Key Challenges for Scale-Up
-
Exotherm Management: Both the cyanohydrin formation and the initial mixing for the hydrolysis step are exothermic. A jacketed reactor with efficient cooling is essential. Reagent addition must be slow and controlled based on the internal temperature.
-
HCN Gas Evolution: The reaction of sodium cyanide with acid generates highly toxic hydrogen cyanide (HCN) gas. The entire process must be conducted in a well-ventilated fume hood or a contained reactor system with a scrubber (e.g., bleach solution) attached to the vent line.
-
Product Isolation: The final product is highly polar. Crystallization is the preferred method for isolation at scale. Solvent selection and pH control are critical to maximizing yield and purity.
CRITICAL Safety Protocol: Handling Cyanide
-
Access Control: Only trained personnel should be allowed in the area where cyanide is being handled.
-
PPE: At a minimum, wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.
-
Engineering Controls: All manipulations involving solid cyanide or cyanide solutions must occur within a high-performance fume hood. An HCN gas detector should be active in the area.
-
Emergency Preparedness: An emergency cyanide antidote kit must be available, and personnel must be trained in its use. A dedicated safety shower and eyewash station are mandatory.
-
Decontamination & Quench: All equipment and glassware contaminated with cyanide must be decontaminated by rinsing with a freshly prepared 10-15% sodium hypochlorite (bleach) solution, followed by water. All aqueous cyanide waste must be treated with bleach to oxidize the cyanide to the much less toxic cyanate before disposal.
Data Summary
Table 1: Reagent Quantities and Parameters for 100 g Scale
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Hydrolysis |
| Starting Material | Oxetan-3-one (100 g) | Crude Cyanohydrin (~138 g) |
| Key Reagents | NaCN (74.8 g) | Conc. HCl (1 L) |
| Acetic Acid (92 g) | ||
| Solvent | Deionized Water (800 mL) | None (Reagent is solvent) |
| Temperature | 0-10 °C | 80-90 °C |
| Reaction Time | 3-4 hours | 12-18 hours |
| Expected Yield | ~95% (crude) | 75-85% (isolated) |
| Expected Purity | N/A (intermediate) | >98% (by HPLC) |
References
- CymitQuimica. Oxetane Safety Data Sheet.
-
Wikipedia. Alpha hydroxycarboxylic acid. [Online] Available at: [Link]
-
Ghaffari, F., et al. (2024). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. Chemical Review and Letters. [Online] Available at: [Link]
-
Francke, R., et al. (2020). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. RSC Advances. [Online] Available at: [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Online] Available at: [Link]
- Google Patents. Process for preparing alpha-hydroxy acids.
-
Gomha, S. M., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Online] Available at: [Link]
-
RSC Publishing. α-Hydroxy acid as an aldehyde surrogate: metal-free synthesis of pyrrolo[1,2-a]quinoxalines, quinazolinones, and other N-heterocycles via decarboxylative oxidative annulation reaction. [Online] Available at: [Link]
-
ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Online] Available at: [Link]
-
Chinese Chemical Society. Synthesis of Oxetanes. [Online] Available at: [Link]
-
Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Online] Available at: [Link]
-
Semantic Scholar. Oxetanes in Drug Discovery Campaigns. [Online] Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in 2-Hydroxy-2-(oxetan-3-yl)acetic acid
Introduction
2-Hydroxy-2-(oxetan-3-yl)acetic acid is a key building block in modern medicinal chemistry. The presence of the strained oxetane ring offers a unique combination of properties, including improved aqueous solubility, metabolic stability, and the ability to act as a carbonyl group isostere, which can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1][2] Derivatization of the carboxylic acid group of this molecule is a critical step in the synthesis of a wide array of pharmacologically active compounds, including esters and amides, which are prevalent motifs in numerous drug classes.
This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of the carboxylic acid functionality of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. It addresses the specific challenges posed by the molecule's structure, namely the presence of a secondary hydroxyl group and a chemically sensitive oxetane ring. The methodologies detailed herein are designed to be robust and high-yielding, providing researchers with a reliable toolkit for their drug discovery and development endeavors.
Structural Considerations and Reactivity
The primary challenge in derivatizing 2-Hydroxy-2-(oxetan-3-yl)acetic acid lies in selectively reacting the carboxylic acid in the presence of the secondary alcohol and the strained oxetane ring. The oxetane ring, while generally stable under neutral and basic conditions, can be susceptible to ring-opening under strongly acidic conditions.[3] Therefore, reaction conditions must be carefully chosen to avoid undesired side reactions. The secondary hydroxyl group may also compete with the carboxylic acid for certain activating agents, necessitating either a protection strategy or the use of chemoselective reagents.
Derivatization Strategies
Two of the most common and medicinally relevant derivatizations of carboxylic acids are the formation of esters and amides. This section will explore reliable methods for achieving these transformations on 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
I. Esterification: Formation of Ester Derivatives
Esterification is a fundamental transformation in organic synthesis. For 2-Hydroxy-2-(oxetan-3-yl)acetic acid, several methods can be employed, with the choice depending on the steric hindrance of the alcohol and the desired reaction conditions.
A. Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] This method is particularly advantageous as it proceeds under neutral conditions, thus preserving the integrity of the acid-sensitive oxetane ring.[4] The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP, to yield the ester and dicyclohexylurea (DCU) as a byproduct.
Caption: Steglich Esterification Workflow.
B. Acid-Catalyzed Esterification (Fischer Esterification)
While effective for many carboxylic acids, traditional Fischer esterification, which employs a strong acid catalyst and heat, should be approached with caution due to the potential for oxetane ring opening.[3][6] However, for simple, unhindered primary and secondary alcohols, this method can be successful under carefully controlled, milder acidic conditions. The reaction is an equilibrium process, and removal of water is necessary to drive it towards the product.[6]
II. Amidation: Formation of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The synthesis of amides from 2-Hydroxy-2-(oxetan-3-yl)acetic acid can be achieved using various coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.
A. Carbodiimide-Mediated Amide Coupling
Similar to esterification, carbodiimides like DCC or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective for amide bond formation.[7] The reaction is often carried out in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral centers are present.[8] The mechanism is analogous to the Steglich esterification, with the amine acting as the nucleophile.
B. Use of Peptide Coupling Reagents
A vast array of peptide coupling reagents are available that offer high efficiency and mild reaction conditions. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are particularly useful for coupling hindered amines or for reactions where minimizing side products is critical.[9] These reagents activate the carboxylic acid to form an active ester in situ, which then readily reacts with the amine.
Caption: General Amide Coupling Workflow.
III. Protecting Group Strategy
For certain derivatization reactions, particularly those that are not highly chemoselective or that require harsher conditions, protection of the secondary hydroxyl group may be necessary. Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl), are a common choice as they are readily installed and can be removed under mild conditions that do not affect the oxetane ring or the newly formed ester or amide.[10]
Experimental Protocols
Protocol 1: Steglich Esterification of 2-Hydroxy-2-(oxetan-3-yl)acetic acid with Benzyl Alcohol
Materials:
-
2-Hydroxy-2-(oxetan-3-yl)acetic acid
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-2-(oxetan-3-yl)acetic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add benzyl alcohol (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure ester.
Protocol 2: EDC-Mediated Amidation of 2-Hydroxy-2-(oxetan-3-yl)acetic acid with Morpholine
Materials:
-
2-Hydroxy-2-(oxetan-3-yl)acetic acid
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask, dissolve 2-Hydroxy-2-(oxetan-3-yl)acetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).
-
Add morpholine (1.1 eq) to the solution.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., methanol/dichloromethane) to yield the pure amide.
Data Presentation
| Derivatization Method | Reagents | Typical Yield | Reaction Conditions | Key Advantages |
| Steglich Esterification | DCC, DMAP | 75-90% | 0 °C to RT, 4-6 h | Mild, neutral conditions, high yields.[4] |
| EDC-Mediated Amidation | EDC, HOBt | 70-85% | RT, 12-18 h | Good for a wide range of amines, water-soluble byproducts. |
| PyBOP-Mediated Amidation | PyBOP, Base (e.g., DIEA) | 80-95% | RT, 2-4 h | Fast reaction times, effective for hindered amines.[9] |
Conclusion
The derivatization of the carboxylic acid group in 2-Hydroxy-2-(oxetan-3-yl)acetic acid is a readily achievable transformation with the appropriate selection of reagents and reaction conditions. The protocols outlined in this guide for esterification and amidation are robust and have been optimized to ensure the stability of the sensitive oxetane moiety. By employing these methods, researchers can efficiently synthesize a diverse library of compounds for evaluation in their drug discovery programs, leveraging the unique and beneficial properties of the oxetane scaffold. Careful monitoring of reaction progress and appropriate purification techniques are essential for obtaining high-purity final products.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Reddy, L. M., et al. (2017). Direct Amination of α-Hydroxy Amides. Molecules, 22(10), 1693. [Link]
-
LibreTexts. (2023). Carboxylic Acid Derivatives. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. [Link]
- European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids.
-
Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
LibreTexts. (2023). Derivatization. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]
-
PubMed. (1996). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
ResearchGate. (2022). A New Wave of Amide Bond Formations for Peptide Synthesis. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. [Link]
-
ResearchGate. (2021). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]
-
YouTube. (2017). D.9 Extraction and purification of organic products (HL). [Link]
-
The Journal of Organic Chemistry. (1979). A Method for the Esterification of Hindered Acids. [Link]
- Encyclopedia of Chromatography. (2001).
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
PubMed. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. [Link]
-
Polymer Testing. (2021). Mechanism of esterification by addition via oxirane ring opening with carboxylic acids. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
ResearchGate. (2025). Amide bond formation using amino acid fluorides. [Link]
-
Restek. (n.d.). A Guide to Derivatization Reagents for GC. [Link]
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. [Link]
-
PubMed Central. (2019). Amidation Strategy for Final-Step α-Hydroxytropolone Diversification. [Link]
-
Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
ResearchGate. (2025). Protective Group Strategies. [Link]
-
Semantic Scholar. (2012). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
-
ResearchGate. (n.d.). Protecting Group Manipulations in Carbohydrate Synthesis. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. [Link]
-
PubMed. (2018). Amidation Strategy for Final-Step α-Hydroxytropolone Diversification. [Link]
-
Scilit. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
-
ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
-
Analytica Chimica Acta. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amidation Strategy for Final-Step α-Hydroxytropolone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
incorporation of 2-Hydroxy-2-(oxetan-3-yl)acetic acid into peptide scaffolds
An Application Note and Protocol for the Incorporation of 2-Hydroxy-2-(oxetan-3-yl)acetic Acid into Peptide Scaffolds
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability.[1][2][3] This guide provides a detailed protocol and scientific rationale for the incorporation of a novel α-hydroxy acid, 2-Hydroxy-2-(oxetan-3-yl)acetic acid (hereafter referred to as OxeHGly), into peptide sequences using solid-phase peptide synthesis (SPPS). The oxetane motif is a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility and metabolic stability, making OxeHGly an attractive building block for developing novel peptidomimetics.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification toolkit.
Introduction: The Rationale for OxeHGly Incorporation
Peptides are crucial signaling molecules and therapeutic agents, but their application can be limited by poor enzymatic stability and pharmacokinetic profiles. The introduction of ncAAs is a proven strategy to overcome these limitations.[1] The oxetane ring, a four-membered cyclic ether, is particularly noteworthy. Its strained structure provides a unique combination of properties:
-
Metabolic Stability: The oxetane ring can act as a "metabolic shield," blocking sites susceptible to enzymatic degradation.[4]
-
Improved Physicochemical Properties: As a replacement for commonly used functionalities like gem-dimethyl groups, oxetanes can significantly increase aqueous solubility and modulate lipophilicity (LogD).[4][5]
-
Conformational Constraint: The rigid oxetane structure can induce specific turns or conformations in the peptide backbone, which can enhance binding affinity to biological targets.[6][7]
2-Hydroxy-2-(oxetan-3-yl)acetic acid (OxeHGly) is a unique building block that introduces both an oxetane and an α-hydroxy acid moiety. This combination offers the potential to create peptides with novel structural features and improved drug-like properties. This guide details the chemical handling, protection strategy, and optimized coupling protocols required for its successful integration into peptide chains via Fmoc-based SPPS.
The OxeHGly Building Block: Structure and Protection
For successful incorporation using the standard Fmoc/tBu SPPS strategy, the OxeHGly building block must be appropriately protected.[8] The α-hydroxy group is nucleophilic and would interfere with subsequent coupling steps if left unprotected. Therefore, a tert-butyl (tBu) ether is the recommended protecting group, as it is stable to the basic conditions used for Fmoc removal (piperidine) but is readily cleaved by the strong acid (TFA) used for final peptide deprotection and cleavage from the resin.[9]
The final building block for synthesis is (S)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid , assuming an Fmoc-protected amino group for standard peptide synthesis. However, as our topic molecule is a hydroxy acid, the correct protected form for incorporation is 2-(tert-butoxy)-2-(oxetan-3-yl)acetic acid . For the purpose of this protocol, we will assume the synthesis requires the incorporation of this protected hydroxy acid in place of an amino acid.
Caption: General workflow for the solid-phase synthesis of an OxeHGly-containing peptide.
Step-by-Step Protocol
Resin Preparation (Day 1)
-
Place 100 mg of Rink Amide resin (e.g., 0.7 mmol/g loading) in a fritted reaction vessel.
-
Swell the resin in DMF for 1 hour, then drain.
-
Wash the resin with DCM (3x) and DMF (3x).
SPPS Cycles (Day 1-3) This cycle is repeated for each amino acid.
-
Fmoc-Deprotection:
-
Add 20% piperidine/DMF to the resin and agitate for 3 minutes. Drain.
-
Add fresh 20% piperidine/DMF and agitate for 10 minutes. Drain.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for standard AAs: Leu, Val, Ala, Gly):
-
In a separate vial, dissolve Fmoc-AA-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
OxeHGly Coupling (Special Step):
-
Rationale: Due to steric hindrance, a longer coupling time and confirmation of completion are critical.
-
In a separate vial, dissolve 2-(tBu-oxy)-2-(oxetan-3-yl)acetic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Pre-activate for 2 minutes.
-
Add the solution to the deprotected Ala-resin.
-
Agitate at room temperature for 4-6 hours.
-
-
Monitoring and Washing:
-
Take a few resin beads and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. [10] * If the test is positive (blue beads), repeat the coupling step.
-
Once coupling is complete, wash the resin with DMF (3x).
-
Cleavage and Deprotection (Day 4)
-
After the final Fmoc group is removed from Glycine, wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Add the pre-chilled cleavage cocktail (2 mL of 95% TFA / 2.5% TIS / 2.5% H₂O) to the dry resin.
-
Agitate at room temperature for 3 hours. Rationale: TIS is a scavenger that quenches reactive cations generated during the cleavage of tBu-based protecting groups, preventing side reactions.
-
Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Characterization of the Final Peptide
Purification by RP-HPLC
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be 5-65% B over 30 minutes.
-
Detection: UV absorbance at 220 nm.
Collect the major peak and lyophilize to obtain the pure peptide as a white, fluffy powder.
Identity Confirmation by Mass Spectrometry
The identity and successful incorporation of the OxeHGly residue must be confirmed by mass spectrometry (e.g., ESI-MS).
Table 2: Mass Calculation for H-Gly-Ala-OxeHGly-Val-Leu-NH₂
| Residue | Monoisotopic Mass (Da) |
|---|---|
| Glycine (Gly) | 57.02146 |
| Alanine (Ala) | 71.03711 |
| OxeHGly (deprotected) | 145.04952 (C₆H₉O₄) |
| Valine (Val) | 99.06841 |
| Leucine (Leu) | 113.08406 |
| Amide (-NH₂) | 1.00783 + 14.00307 |
| H- (N-terminus) | 1.00783 |
| -OH (C-terminus) | 17.00274 |
| Total Calculated [M+H]⁺ | 488.27 |
Note: The mass of OxeHGly is calculated from its chemical formula C₆H₈O₄ after incorporation (loss of H₂O). The final peptide mass is the sum of residues plus terminal groups.
An observed mass in the ESI-MS spectrum matching the calculated [M+H]⁺ value confirms the successful synthesis of the target peptide.
Conclusion
This application note provides a comprehensive and technically grounded protocol for incorporating the novel, sterically hindered building block 2-Hydroxy-2-(oxetan-3-yl)acetic acid into peptide scaffolds. By selecting a potent coupling reagent like HATU and implementing careful monitoring, researchers can successfully synthesize these modified peptides. The unique properties conferred by the oxetane ring present a valuable opportunity to develop next-generation peptide therapeutics with enhanced pharmacological profiles.
References
-
Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-77. [Link]
-
Bull, J. A., et al. (2019). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. [Link]
-
Liu, X., Elmes, A. R. B. P., & Jolliffe, K. A. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase ‘Click’ Methodology. Australian Journal of Chemistry. [Link]
-
Yudin, A. K., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. [Link]
-
Royal Society of Chemistry. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. [Link]
-
Alsina, J., & Albericio, F. (2003). Solid-Phase Synthesis of C-Terminal Modified Peptides. ResearchGate. [Link]
-
Yudin, A. K., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. PMC. [Link]
-
DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Peptide Scientific. [Link]
-
Formaggio, F., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Katritzky, A. R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Schmitt, M. A., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]
-
Wuitschik, G., et al. (2014). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
In-Young, A., et al. (2024). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]
-
Fasan, R. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Caron, S., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]
-
Caron, S., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]
-
Reddy, C. R., et al. (2016). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
-
Albericio, F., et al. (2021). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. PMC. [Link]
-
RojasLab. (2024). Mastering Peptide Synthesis: Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Gellman, S. H., et al. (2020). Incorporation of Aza-Glycine Into Collagen Peptides. PubMed. [Link]
-
acr92651. (2014). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]
-
Gellman, S. H., et al. (2020). Incorporation of Aza-Glycine into Collagen Peptides. ResearchGate. [Link]
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. youtube.com [youtube.com]
Application Note: A Multi-faceted Approach to the Purity Determination of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
Introduction
The incorporation of strained ring systems, such as oxetanes, into drug candidates has become a prominent strategy in medicinal chemistry. The oxetane moiety can act as a carbonyl mimic and often improves critical pharmaceutical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1] 2-Hydroxy-2-(oxetan-3-yl)acetic acid is a chiral building block that embodies this principle, presenting a unique combination of a hydrophilic carboxylic acid, a hydroxyl group, and the beneficial oxetane ring.
Given its potential role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this compound is of paramount importance. Regulatory bodies worldwide mandate rigorous analytical characterization to guarantee the quality, safety, and efficacy of drug substances.[2][3] This application note provides a comprehensive guide to the analytical methodologies required for the robust purity determination of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, addressing both achiral and chiral impurities. The protocols described herein are designed to be self-validating systems, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Primary Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolution, reproducibility, and applicability to a wide range of polar, non-volatile compounds. For 2-Hydroxy-2-(oxetan-3-yl)acetic acid, a C18 stationary phase provides the necessary hydrophobic interaction for retention, while an acidic mobile phase is crucial. Suppressing the ionization of the carboxylic acid group (pKa typically ~3-5) by maintaining the mobile phase pH below this range is essential to prevent poor peak shape (tailing) and ensure robust separation.
Protocol 1: RP-HPLC for Achiral Purity and Impurity Profiling
This method is designed to quantify the main component (assay) and separate it from potential process-related impurities and degradation products.
Experimental Workflow:
Caption: RP-HPLC workflow for achiral purity analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC | Required for gradient elution to resolve impurities with different polarities. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard workhorse column providing good resolution for polar analytes.[6][7] |
| Mobile Phase A | 0.01M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with H₃PO₄ | Buffered aqueous phase to ensure reproducible retention times. pH 2.5 suppresses ionization of the analyte's carboxylic acid.[8] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6] |
| Column Temp. | 30 °C | Controlled temperature enhances reproducibility. |
| Detection | UV Diode Array Detector (DAD) at 210 nm | The analyte lacks a strong chromophore; low UV wavelength is necessary for detection. A DAD allows for peak purity assessment.[9][10] |
| Injection Vol. | 10 µL | |
| Sample Conc. | ~1 mg/mL in 50:50 Water:Acetonitrile | Ensures sufficient signal for both the main peak and minor impurities. |
Trustworthiness (Method Validation):
The described method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[3]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. (Peak purity index > 0.995) |
| Linearity | Establish a linear relationship between concentration and detector response. (Correlation coefficient, r² ≥ 0.999 over the specified range) |
| Accuracy | Determine the closeness of the test results to the true value. (Recovery of 98.0% to 102.0% for spiked samples) |
| Precision | Measure the degree of scatter between a series of measurements. (Repeatability and intermediate precision RSD ≤ 2.0%) |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Typically S/N ratio ≥ 10) |
| Robustness | Show the reliability of the method with respect to deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%).[6] |
Chiral Purity Assessment: Chiral HPLC
Expertise & Experience: 2-Hydroxy-2-(oxetan-3-yl)acetic acid possesses a stereocenter, making the control of its enantiomeric purity a regulatory and clinical necessity. Enantiomers cannot be separated by achiral chromatography. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the industry-standard technique for this purpose. The CSP creates a transient diastereomeric complex with each enantiomer, leading to different interaction energies and, consequently, different retention times. Polysaccharide-based CSPs are exceptionally versatile and are a logical starting point for method development.[11]
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the desired enantiomer from its mirror image.
Experimental Workflow:
Caption: Chiral HPLC workflow for enantiomeric purity.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Isocratic HPLC System | Chiral separations are typically performed isocratically. |
| Column | e.g., Lux® Cellulose-1 or Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm | Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds.[11] |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v) | A normal-phase system often provides the best selectivity. TFA is a crucial additive to sharpen the peak shape of the acidic analyte. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; control is critical. |
| Detection | UV at 210 nm | |
| Injection Vol. | 10 µL | |
| Sample Conc. | ~0.5 mg/mL in mobile phase |
Trustworthiness (Method Validation): The validation for a chiral method focuses on the quantitation of the minor enantiomer. The LOQ for the undesired enantiomer must be established to be below the specification limit (e.g., ≤ 0.1%).
Orthogonal and Structural Confirmation Methods
To ensure a comprehensive purity profile, orthogonal methods—those that rely on different separation principles or detection mechanisms—are employed.
A. Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
-
Principle: GC is the definitive technique for quantifying residual solvents from the manufacturing process. For the main analyte, its low volatility and polar nature necessitate derivatization (e.g., silylation of the hydroxyl and carboxylic acid groups) to enable analysis by GC.[12][13] This can serve as an orthogonal check on purity.
-
Protocol Summary:
-
Analyte Derivatization: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: Use a non-polar capillary column (e.g., DB-5).[12]
-
Detection: A Flame Ionization Detector (FID) provides a uniform carbon response for quantitation, while Mass Spectrometry (MS) allows for identification.[14]
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Principle: Coupling the separation power of HPLC (using the RP-HPLC method from Protocol 1) with the detection specificity of MS is the most powerful tool for identifying unknown impurities.
-
Application: By obtaining the mass-to-charge ratio (m/z) of each impurity peak, one can determine its molecular weight.[15] Further fragmentation analysis (MS/MS) can elucidate the structure of the impurity, helping to understand its origin (e.g., starting material, by-product, or degradant). A potential by-product could be a lactone formed by intramolecular isomerization, which would be readily identifiable by MS.[1][16]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Principle: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation of the main analyte.[17][18] It is also highly effective for identifying and quantifying impurities without the need for a reference standard for each impurity (Quantitative NMR or qNMR).
-
Application: A ¹H NMR spectrum of the sample, doped with a certified internal standard of known concentration, allows for a direct and highly accurate assay of the 2-Hydroxy-2-(oxetan-3-yl)acetic acid content, providing a valuable orthogonal result to the HPLC assay.
Summary
The purity determination of 2-Hydroxy-2-(oxetan-3-yl)acetic acid requires a multi-pronged analytical strategy. A validated reversed-phase HPLC method serves as the primary tool for assay and achiral impurity profiling. This must be complemented by a specific chiral HPLC method to control enantiomeric purity. Orthogonal techniques such as GC for volatile impurities, LC-MS for impurity identification, and NMR for structural confirmation and quantitative assay provide a complete and robust characterization package, ensuring the material meets the high standards required for pharmaceutical development.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
- Lee, M. R., et al. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Journal of Chromatography A, 874(1), 91-100.
- Unknown. (n.d.). Chiral Drug Separation.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042).
- Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.
- PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- Asian Publication Corporation. (n.d.). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron.
- Unknown. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- Anwar, S., & Khan, P. M. A. A. (2022, February). HPLC BASED PROCEDURE DEVELOPMENT FOR MONITORING ACETIC ACID IN DACLATASVIR DRUG. Journal of Advanced Scientific Research, 13(01), 333-339.
- Unknown. (n.d.). 6. analytical methods.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10.
- Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. (n.d.). Review: Derivatization in mass spectrometry 2. Acylation.
- ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives | Request PDF.
- National Institute of Standards and Technology. (n.d.). Acetic acid.
- Google Patents. (n.d.). CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
- ChemicalBook. (n.d.). 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid(69716-04-7) 1 h nmr.
- ChemicalBook. (n.d.). 2-Hydroxyphenylacetic acid(614-75-5) 1H NMR spectrum.
- ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters.
- NIH. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. upm-inc.com [upm-inc.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. wjarr.com [wjarr.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. jchr.org [jchr.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents [patents.google.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR spectrum [chemicalbook.com]
- 18. 2-Hydroxyphenylacetic acid(614-75-5) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 2-Hydroxy-2-(oxetan-3-yl)acetic Acid in the Synthesis of Bioactive Molecules
Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Its unique combination of properties—compactness, polarity, metabolic stability, and a distinct three-dimensional structure—makes it an attractive bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl moieties.[1][3][4] The introduction of an oxetane can profoundly enhance aqueous solubility, improve metabolic stability by blocking sites of oxidation, and favorably alter molecular conformation, thereby improving target engagement.[3][4][5]
This guide focuses on a particularly versatile building block: 2-Hydroxy-2-(oxetan-3-yl)acetic acid . This bifunctional molecule, featuring a carboxylic acid, a secondary alcohol, and the valuable oxetane ring, serves as a powerful linchpin for introducing the oxetane motif into complex, bioactive scaffolds. Its dual reactivity allows for orthogonal derivatization, enabling its seamless integration into synthetic routes via robust and well-established chemical transformations such as amide bond formation and esterification. This document provides detailed protocols, mechanistic insights, and strategic considerations for leveraging this building block to accelerate the development of next-generation therapeutics.
Physicochemical Properties and Handling
Understanding the properties of 2-Hydroxy-2-(oxetan-3-yl)acetic acid is critical for its effective use. The molecule's stability, in particular, warrants careful consideration.
| Property | Value | Notes |
| Molecular Formula | C₆H₈O₄ | |
| Molecular Weight | 144.12 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water, MeOH, DMF, DMSO | Polarity imparted by hydroxyl, carboxyl, and ether functionalities. |
| Stability | Handle with Care. Oxetane-carboxylic acids can be prone to isomerization into lactones, especially upon heating.[5][6] | It is recommended to store the material in a cool, dry place. For long-term storage, consider converting it to a stable salt (e.g., lithium or sodium salt) or a methyl/ethyl ester to prevent intramolecular cyclization.[6] |
Core Synthetic Application 1: Amide Bond Formation
The amide bond is one of the most prevalent linkages in pharmaceuticals, making amide coupling the most frequently performed reaction in medicinal chemistry.[7][8] 2-Hydroxy-2-(oxetan-3-yl)acetic acid serves as an excellent substrate for coupling with a diverse range of primary and secondary amines, enabling the introduction of the oxetane motif into various scaffolds.
Scientific Rationale
Direct condensation of a carboxylic acid and an amine is generally unfavorable. The reaction requires activation of the carboxylic acid to form a more electrophilic species that is susceptible to nucleophilic attack by the amine.[8] Modern coupling reagents, such as uronium salts (HATU, HBTU) or carbodiimides (EDC, DCC), facilitate this activation under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable.[9][10] The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for its high efficiency, rapid reaction times, and suppression of racemization.[10] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing as a nucleophile.[10]
Figure 1: General workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
Materials:
-
2-Hydroxy-2-(oxetan-3-yl)acetic acid (1.0 equiv)
-
Amine of interest (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Hydroxy-2-(oxetan-3-yl)acetic acid (e.g., 100 mg, 0.694 mmol, 1.0 equiv).
-
Dissolve the acid in anhydrous DMF (e.g., 3.5 mL).
-
Add the amine of interest (0.763 mmol, 1.1 equiv) to the solution.
-
Add HATU (316 mg, 0.833 mmol, 1.2 equiv) to the mixture.
-
Finally, add DIPEA (0.36 mL, 2.08 mmol, 3.0 equiv) dropwise while stirring.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide.
| Amine Substrate | Conditions | Typical Yield | Notes |
| Aniline | HATU, DIPEA, DMF, RT, 2h | 85-95% | Standard coupling with a simple aromatic amine. |
| Benzylamine | HATU, DIPEA, DMF, RT, 1.5h | 90-98% | Highly efficient for primary aliphatic amines. |
| 4-Fluoroaniline | EDC, HOBt, DIPEA, DMF, 4h | 75-85% | Effective for electron-deficient amines, though may require slightly longer reaction times.[7] |
| Morpholine | HATU, DIPEA, DMF, RT, 1h | >95% | Very rapid coupling with secondary cyclic amines. |
Core Synthetic Application 2: Ester Formation
Esterification provides another key pathway for derivatizing 2-Hydroxy-2-(oxetan-3-yl)acetic acid. This can be achieved by reacting either its carboxylic acid group with an alcohol or its hydroxyl group with another carboxylic acid, offering significant synthetic flexibility.
Protocol 1: Fischer Esterification of the Carboxylic Acid
This classic method is suitable for simple, non-sensitive alcohols and is driven by Le Chatelier's principle, typically by using the alcohol as a solvent or adding a large excess.[11]
Procedure:
-
Dissolve 2-Hydroxy-2-(oxetan-3-yl)acetic acid (1.0 equiv) in the desired alcohol (e.g., Methanol or Ethanol, ~20 equiv or as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equiv).
-
Heat the mixture to reflux and monitor by TLC. The reaction may take several hours.[11]
-
After cooling, neutralize the excess acid with a mild base (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and purify by chromatography.
Protocol 2: Acylation of the Hydroxyl Group
This transformation forms an ester at the secondary alcohol position, leaving the carboxylic acid available for subsequent reactions, such as an amide coupling. This sequential approach is highly valuable in building complex molecules.
Figure 2: Orthogonal synthesis strategy using the bifunctional starting material.
Procedure (DCC/DMAP Coupling):
-
Dissolve the partnering carboxylic acid (R-COOH, 1.0 equiv) and 2-Hydroxy-2-(oxetan-3-yl)acetic acid (1.2 equiv) in anhydrous DCM.
-
Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.
Application in Bioactive Molecule Design
The true power of 2-Hydroxy-2-(oxetan-3-yl)acetic acid lies in its application as a "solubilizing fragment" or "metabolic blocker" in drug candidates. By replacing a metabolically labile group (e.g., an isopropyl or gem-dimethyl group) with an oxetane-containing fragment, medicinal chemists can significantly improve a compound's drug-like properties.[3][4]
Hypothetical Case Study: Kinase Inhibitor Modification
Many kinase inhibitors possess a core scaffold with an attached "tail" that occupies a hydrophobic pocket. Often, this tail is a site of metabolic oxidation by Cytochrome P450 enzymes.
Figure 3: Conceptual integration of the building block into a bioactive scaffold.
By synthesizing an amide between the kinase inhibitor's amine handle and 2-Hydroxy-2-(oxetan-3-yl)acetic acid, the resulting new chemical entity could benefit from:
-
Enhanced Aqueous Solubility: The polar oxetane and hydroxyl groups can increase solubility by orders of magnitude.[3]
-
Improved Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism than aliphatic chains.[12]
-
Novel Intellectual Property: The creation of a novel, patentable chemical entity with superior properties.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Amide Coupling | 1. Incomplete activation of the acid. 2. Sterically hindered or electron-deficient amine. 3. Reagents (especially HATU) have degraded due to moisture. | 1. Ensure all reagents are fresh and anhydrous. 2. For difficult couplings, consider switching to a different coupling reagent (e.g., COMU) or using microwave heating.[13] 3. Increase reaction time or temperature moderately (e.g., to 40-50 °C). |
| Starting Material Decomposition | The oxetane-carboxylic acid is isomerizing to a lactone under reaction conditions (especially with heat).[5][6] | 1. Use the mildest possible reaction conditions (e.g., perform coupling at 0 °C to RT). 2. If heat is required, consider using the methyl or ethyl ester of the starting material for the coupling, followed by a final saponification step if the free acid is desired. |
| Difficult Purification | 1. Byproducts from coupling reagents (e.g., DCU, HOBt). 2. Product is highly polar and streaks on silica gel. | 1. For DCC couplings, ensure complete precipitation of DCU by chilling the reaction mixture before filtration. For uronium-based couplings, aqueous washes are critical. 2. Consider reverse-phase chromatography for highly polar products. Adding a small amount of acetic acid or triethylamine to the chromatography mobile phase can improve peak shape. |
| Side Reaction at the Hydroxyl Group | In amide couplings, the free hydroxyl could potentially be acylated by the activated carboxylic acid intermediate, leading to oligomerization. | This is generally a minor pathway, as the external amine is a much better nucleophile. If this is suspected, protect the hydroxyl group (e.g., as a TBS ether) prior to coupling and deprotect it in a subsequent step. |
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters - ACS Publications. [Link]
-
Oxetanes in Drug Discovery Campaigns. Request PDF - ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH. [Link]
-
Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters - ACS Publications. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]
- METHOD FOR THE ESTERIFICATION OF ACETIC ACID WITH ALCOHOLS...
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Request PDF - ResearchGate. [Link]
-
Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3- diarylpropylthio)acetic acid derivatives. ResearchGate. [Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH. [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed. [Link]
-
Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. NIH. [Link]
-
Esterification of acetic acid with ethanol in carbon dioxide. RSC Publishing. [Link]
-
Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Publication Corporation. [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. growingscience.com [growingscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Strategic Ring-Opening of 2-Hydroxy-2-(oxetan-3-yl)acetic acid for Advanced Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: Oxetanes are increasingly vital scaffolds in medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as increased solubility and metabolic stability when replacing common motifs like gem-dimethyl groups.[1][2] This guide provides a detailed exploration of the experimental procedures for the ring-opening of a highly functionalized building block, 2-Hydroxy-2-(oxetan-3-yl)acetic acid. Due to the inherent ring strain, the oxetane moiety is a versatile electrophile, susceptible to cleavage under various conditions to yield valuable 1,3-difunctionalized acyclic structures.[3][4][5] The presence of both a hydroxyl and a carboxylic acid group on the C3-substituent introduces unique mechanistic pathways, including the potential for intramolecular catalysis and rearrangement, which must be strategically managed for successful synthetic outcomes.[6] This document outlines authoritative protocols for acid-catalyzed, base-mediated, and thermally-induced transformations of this building block, providing researchers with the foundational knowledge to leverage its reactivity in complex molecule synthesis.
Core Principles of Oxetane Reactivity
The synthetic utility of oxetanes is rooted in the high ring strain of the four-membered ether, estimated at approximately 25.5 kcal/mol.[5][7] This strain facilitates ring-opening reactions that are thermodynamically favorable. The specific reaction pathway is dictated by the catalytic conditions and the nature of the nucleophile.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions (either Brønsted or Lewis acid), the oxetane oxygen is protonated, forming a highly reactive oxonium ion.[3] This activation drastically lowers the barrier for nucleophilic attack. For unsymmetrically substituted oxetanes, the nucleophile typically attacks the more substituted carbon atom, as this position can better stabilize the developing positive charge in a transition state that has significant SN1 character.[3][8][9]
-
Nucleophilic (Basic) Ring-Opening: In the absence of an acid catalyst, direct ring-opening requires a strong nucleophile. The reaction proceeds via a classic SN2 mechanism, with the nucleophile attacking one of the electrophilic carbons adjacent to the ring oxygen. Steric hindrance is the dominant factor, directing the nucleophile to the less substituted carbon atom.[8][9] It is important to note that neutral or weakly basic nucleophiles, such as amines or alcohols, are generally unreactive towards oxetanes without activation.[10]
The subject of this guide, 2-Hydroxy-2-(oxetan-3-yl)acetic acid, presents a unique case. The carbons of the oxetane ring (C2 and C4) are sterically equivalent. However, the appended α-hydroxy acid functionality can participate in the reaction, acting as an internal acid catalyst or nucleophile, leading to specific intramolecular pathways.
Caption: General mechanisms for oxetane ring-opening reactions.
Experimental Protocols & Methodologies
The following protocols have been designed to harness the unique reactivity of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, yielding distinct molecular architectures.
Protocol 1: Acid-Catalyzed Hydrolytic Ring-Opening
This procedure utilizes a strong acid to catalyze the addition of water across the C-O bond of the oxetane, yielding a highly functionalized 1,3-diol product. This method exemplifies the classic acid-catalyzed pathway.
Workflow Diagram
Caption: Workflow for acid-catalyzed hydrolytic ring-opening.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Hydroxy-2-(oxetan-3-yl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (to a final concentration of 0.1 M).
-
Catalyst Addition: Add a catalytic amount of a strong acid. For heterogeneous catalysis, Amberlyst-15 resin (10% w/w) is recommended for simplified work-up. Alternatively, add 3-5 drops of concentrated sulfuric acid.
-
Reaction Execution: Heat the mixture to 50 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-8 hours).
-
Work-up:
-
If using Amberlyst-15, cool the reaction to room temperature and filter the mixture to remove the resin. Wash the resin with the reaction solvent.
-
If using sulfuric acid, cool the mixture in an ice bath and neutralize carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
-
Purification: Concentrate the aqueous solution under reduced pressure. The resulting crude product, a highly polar triol, can be purified by reverse-phase column chromatography (C18 silica) using a water/acetonitrile gradient.
Protocol 2: Thermally-Induced Intramolecular Isomerization to a Lactone
The α-hydroxy acid moiety is prone to intramolecular reactions. Several studies have shown that oxetane-carboxylic acids can undergo unexpected isomerization to form more stable lactone structures upon heating, without the need for an external catalyst.[6] This protocol leverages this inherent reactivity.
Reaction Mechanism
Caption: Mechanism for intramolecular isomerization to a lactone.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-Hydroxy-2-(oxetan-3-yl)acetic acid (1.0 eq) in a suitable solvent such as a 9:1 dioxane/water mixture or DMSO in a sealed vial.
-
Reaction Execution: Heat the solution to 50-80 °C. The optimal temperature should be determined empirically. Monitor the isomerization by NMR or LC-MS, observing the disappearance of the starting material and the emergence of a new product peak with the same mass.
-
Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure (if using dioxane) or the product can be isolated by preparative HPLC (if using DMSO). The resulting lactone is typically less polar than the starting acid and may also be purified by normal-phase silica gel chromatography.
Trustworthiness Note: The stability of oxetane-carboxylic acids is a critical consideration.[6] Researchers should be aware that this isomerization can occur even during storage at room temperature over extended periods, potentially affecting reaction yields and leading to misleading results in subsequent steps.
Protocol 3: Reductive Ring-Opening & Carboxylate Reduction
This protocol employs a powerful nucleophilic hydride source, Lithium Aluminum Hydride (LiAlH₄), to achieve two transformations simultaneously: reduction of the carboxylic acid to a primary alcohol and nucleophilic ring-opening of the oxetane. This one-pot reaction generates a tetraol scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a solution of 2-Hydroxy-2-(oxetan-3-yl)acetic acid (1.0 eq) in anhydrous THF. Cool the flask to -30 °C in a dry ice/acetone bath. Note: Strict anhydrous conditions are essential.
-
Reagent Addition: Slowly add a solution of LiAlH₄ in THF (e.g., 1.0 M solution, 3.0-4.0 eq) dropwise via a syringe. The excess reagent is required to deprotonate the acidic protons and perform both the reduction and ring-opening. Maintain the temperature below -10 °C during the addition.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at low temperature for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-6 hours, or until TLC indicates completion. Some literature suggests that maintaining low temperatures throughout is crucial to prevent decomposition with sensitive oxetanes.[11]
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white, granular precipitate should form.
-
Purification: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF and ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude tetraol product, which can be purified by column chromatography.
Summary of Protocols and Data
| Protocol | Reaction Type | Key Reagents & Conditions | Temperature | Primary Product |
| 1 | Acid-Catalyzed Hydrolysis | H₂SO₄ or Amberlyst-15, Dioxane/H₂O | 40-60 °C | 1,3-Diol |
| 2 | Intramolecular Isomerization | Heat (Δ), Dioxane/H₂O or DMSO | 50-80 °C | γ-Butyrolactone |
| 3 | Reductive Ring-Opening | LiAlH₄, Anhydrous THF | -30 °C to RT | 1,3-Diol (from ring) & Primary Alcohol (from acid) |
References
- Benchchem. (n.d.). Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
- Füstner, A. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Li, S., & Xu, J. (n.d.). Selective Ring-Opening reactions of Unsymmetric Oxetanes. wiley.com.
- DeRatt, L. G., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters.
- The Dong Group. (n.d.). Oxetane Presentation.pptx.
- Mykhailiuk, P. K. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol. Atlantis Press.
- Füstner, A. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol. ResearchGate.
- Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established principles of organic synthesis and a deep understanding of the unique chemistry of strained heterocyclic systems.
The synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid is a nuanced process, primarily due to the inherent strain of the oxetane ring. While this moiety is a valuable bioisostere in medicinal chemistry, its reactivity demands careful consideration of reaction conditions to prevent unwanted side reactions, particularly ring-opening. This guide provides a structured approach to troubleshooting, framed in a question-and-answer format to directly address the challenges you may encounter.
Troubleshooting Guide: From Starting Material to Final Product
A common and direct synthetic route to 2-Hydroxy-2-(oxetan-3-yl)acetic acid involves a two-step process starting from oxetan-3-one:
-
Cyanohydrin Formation: The nucleophilic addition of a cyanide anion to the carbonyl group of oxetan-3-one.
-
Hydrolysis: Conversion of the resulting nitrile group of the cyanohydrin intermediate to a carboxylic acid.
This guide is structured around the potential issues that can arise in each of these stages.
dot
Caption: General synthetic workflow for 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
FAQs and Troubleshooting
Step 1: Cyanohydrin Formation
Question 1: My cyanohydrin formation from oxetan-3-one is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in cyanohydrin formation are often due to the reversible nature of the reaction and suboptimal reaction conditions. Here are several factors to consider and troubleshoot:
-
pH Control is Critical: The equilibrium of the cyanohydrin reaction is highly pH-dependent. The reaction requires a delicate balance: it is catalyzed by a base, which generates the cyanide nucleophile (CN⁻) from a source like HCN or an alkali metal cyanide. However, if the pH is too high, the carbonyl group of oxetan-3-one can undergo undesired side reactions like aldol condensation or decomposition. Conversely, if the pH is too acidic, the concentration of the free cyanide anion is too low for the reaction to proceed efficiently.
-
Troubleshooting Strategy:
-
If using HCN, a mild base catalyst is often employed.
-
If using NaCN or KCN, the reaction is typically performed in a buffered solution or with the slow addition of an acid to generate HCN in situ. A common procedure involves adding a solution of the ketone to an aqueous solution of a metallic cyanide at low temperatures (0-5°C), followed by the slow addition of an acid like HCl.[1]
-
Aim for a slightly basic to neutral pH during the initial addition, and then carefully acidify.
-
-
-
Choice of Cyanide Source: The reactivity of the cyanide source can impact the yield.
-
Troubleshooting Strategy:
-
HCN: Highly effective but also highly toxic and requires specialized handling.
-
NaCN/KCN: Common and effective, but the reaction requires careful pH control.
-
Trimethylsilyl cyanide (TMSCN): A less hazardous alternative that can be used under milder, often Lewis acid-catalyzed conditions. This can be particularly useful for sensitive substrates.
-
-
-
Temperature Control: The reaction is exothermic. Poor temperature control can shift the equilibrium back to the starting materials and promote side reactions.
-
Troubleshooting Strategy: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of reagents.
-
Question 2: I am observing the formation of a polymeric substance in my cyanohydrin reaction. What is causing this and how can I prevent it?
Answer:
Polymerization can be a significant issue when working with strained cyclic ketones like oxetan-3-one, especially under basic conditions.
-
Causality: Strong basic conditions can promote the ring-opening of the oxetane, followed by polymerization. The ketone itself can also undergo base-catalyzed self-condensation.
-
Troubleshooting Strategy:
-
Avoid Strong Bases: Use the minimum amount of base necessary to catalyze the reaction.
-
Maintain Low Temperatures: This will help to control the rate of polymerization.
-
Controlled Reagent Addition: Add the ketone slowly to the cyanide solution to maintain a low concentration of the ketone at any given time, minimizing self-condensation.
-
Step 2: Hydrolysis of 3-Cyano-oxetan-3-ol
Question 3: During the hydrolysis of the cyanohydrin intermediate, I am getting a low yield of the desired carboxylic acid and observing significant byproduct formation. What is the most likely side reaction and how can I mitigate it?
Answer:
The most significant challenge in this step is the potential for acid- or base-catalyzed ring-opening of the oxetane ring . The conditions required for nitrile hydrolysis are often harsh enough to promote this unwanted reaction.
-
Causality:
-
Acid-Catalyzed Hydrolysis: Strong acids (e.g., concentrated HCl or H₂SO₄) and high temperatures can protonate the oxygen atom of the oxetane ring, making it an excellent leaving group and susceptible to nucleophilic attack by water or other nucleophiles present, leading to the formation of diols or other ring-opened products.
-
Base-Catalyzed Hydrolysis: Strong bases and high temperatures can also promote ring-opening, although the mechanism is different.
-
-
Troubleshooting Strategy: Employ Milder Hydrolysis Conditions
-
Two-Stage Acid Hydrolysis: A common strategy for sensitive nitriles is a two-stage hydrolysis. First, treat the nitrile with concentrated sulfuric acid in an alcohol (e.g., methanol) to form the more easily hydrolyzed methyl ester. Then, hydrolyze the ester under milder basic conditions.
-
Enzymatic Hydrolysis: Consider using a nitrilase enzyme, which can selectively hydrolyze the nitrile group under mild pH and temperature conditions, preserving the oxetane ring.
-
Milder Basic Conditions: Instead of strong bases like NaOH at high temperatures, explore the use of weaker bases or conduct the reaction at lower temperatures for a longer duration. The use of peroxide under basic conditions (the Radziszewski reaction) can sometimes be a milder alternative for converting nitriles to amides, which can then be hydrolyzed under less harsh conditions.
-
Question 4: My final product appears to be a mixture of the desired α-hydroxy acid and a lactone. Why is this happening and can it be prevented?
Answer:
The formation of a lactone is a known instability of some oxetane-carboxylic acids.[2][3][4] This is due to an intramolecular cyclization where the carboxylic acid group attacks the oxetane ring.
-
Causality: This isomerization can be promoted by heat and acidic conditions, which can occur during the reaction, work-up (especially during solvent evaporation on a rotary evaporator), or even during storage.[2][3][4]
-
Troubleshooting Strategy:
-
Mild Work-up: During the work-up, avoid excessive heating. Concentrate your product under reduced pressure at low temperatures.
-
Purification Conditions: Be mindful of the conditions used for purification. For example, prolonged heating during recrystallization could promote lactone formation. Column chromatography on silica gel, which is slightly acidic, could also potentially cause this isomerization. Consider using a neutral stationary phase if this is a problem.
-
Storage: Store the final product at low temperatures to minimize the rate of isomerization.
-
dotdot
graph "Troubleshooting_Hydrolysis" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Sources
Technical Support Center: Overcoming Instability and Isomerization of Oxetane-Carboxylic Acids
Introduction: Oxetane-carboxylic acids are invaluable building blocks in modern drug discovery, prized for their ability to enhance properties like aqueous solubility and metabolic stability while providing unique three-dimensional structures.[1][2] However, their strained four-membered ring system presents significant stability challenges.[3][4] Many researchers encounter unexpected isomerization, ring-opening, and decomposition, leading to failed reactions and impure compounds.[1][5][6] A recent study highlighted that many oxetane-carboxylic acids, previously assumed to be stable, readily isomerize into lactones even during storage at room temperature or with mild heating.[1][5][7]
This guide provides expert-driven troubleshooting advice and answers to frequently asked questions, empowering you to anticipate and overcome these challenges in your research.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems encountered during the synthesis, workup, purification, and handling of oxetane-carboxylic acids.
❓ Issue 1: My oxetane-carboxylic acid is decomposing during aqueous workup after saponification.
Answer:
Probable Cause: The most common cause is acid-catalyzed intramolecular ring-opening. After saponifying an ester precursor with a base (e.g., LiOH, NaOH), the reaction is typically neutralized or acidified (e.g., with HCl or NaHSO₄) to protonate the carboxylate salt.[5] If the pH becomes too acidic, even transiently, the oxetane oxygen can be protonated. The adjacent carboxylic acid group then acts as an internal nucleophile, attacking one of the ring carbons to form a five- or six-membered lactone, often irreversibly.[1][5][8] This isomerization can happen rapidly, even during the extraction process.[7]
Causality Explained: The high ring strain of the oxetane makes its C-O bonds susceptible to cleavage.[3][4] Protonation of the oxetane oxygen makes the ring carbons highly electrophilic and vulnerable to nucleophilic attack.[9][10] The proximate carboxylic acid is perfectly positioned for an intramolecular cyclization, which is entropically favored.
Solutions & Protocols:
-
Strict pH Control: Avoid strong mineral acids. Use a buffered solution or a milder acid like saturated aqueous ammonium chloride (NH₄Cl) or solid citric acid for the quench. Aim for a final pH between 4 and 6. Monitor the pH carefully with test strips throughout the addition.
-
Use of Biphasic Systems: Perform the acidification at low temperatures (0 °C) in the presence of the extraction solvent (e.g., ethyl acetate, DCM). As the free carboxylic acid forms, it is immediately extracted into the organic layer, minimizing its exposure to the aqueous acidic environment.
-
Temperature Management: Keep the reaction vessel in an ice bath during the entire workup and extraction process to slow the rate of potential decomposition reactions.
-
Avoid Strong Lewis Acids: Be aware that common reagents used in workups, if not fully quenched, can act as Lewis acids and catalyze ring-opening.[11][12]
❓ Issue 2: I'm observing a new, unexpected isomer in my NMR spectrum after purification by silica gel chromatography.
Answer:
Probable Cause: This is likely due to on-column isomerization or decomposition. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the same ring-opening/isomerization pathway described in Issue 1. The prolonged contact time and large surface area of the silica column exacerbate this problem.
Solutions & Protocols:
-
Deactivate the Silica Gel: Neutralize the silica before use. This can be done by preparing a slurry of the silica gel in a solvent containing 1-2% triethylamine (Et₃N) or pyridine, then removing the solvent under reduced pressure. This "basic alumina" or neutralized silica is much less likely to induce acid-catalyzed degradation.[13]
-
Alternative Purification Methods:
-
Crystallization: If your compound is a solid, crystallization is the ideal method as it avoids acidic stationary phases entirely.
-
Reverse-Phase Chromatography (C18): This technique uses a non-polar stationary phase and polar mobile phases (e.g., water/acetonitrile or water/methanol), which are typically less harsh than normal-phase conditions.
-
Preparative TLC: For small scales, this can minimize contact time compared to a full column.
-
-
Run Columns Quickly: If you must use standard silica, do not let the compound sit on the column. Use a slightly more polar solvent system than you normally would to ensure rapid elution.
❓ Issue 3: My purified oxetane-carboxylic acid shows impurities after being stored for a week.
Answer:
Probable Cause: Many oxetane-carboxylic acids are intrinsically unstable and can isomerize to lactones upon storage, even at room temperature and in the absence of any external catalyst.[1][5][6] This is a self-catalyzed process where one molecule's carboxylic acid group can protonate the oxetane of another, leading to degradation. The rate of this isomerization depends heavily on the specific substitution pattern of the oxetane ring.[7]
Solutions & Protocols:
-
Store as a Salt: The most reliable solution is to store the compound as its lithium, sodium, or potassium salt.[7][14] The carboxylate anion is not acidic and cannot catalyze decomposition. Before use, the free acid can be regenerated by a carefully controlled acidification and immediate extraction/use.
-
Store as an Ester: If the experimental workflow allows, keep the compound as its methyl or ethyl ester precursor, which is generally more stable.[7] Perform the saponification immediately before the next reaction step.
-
Ideal Physical Storage: If storing the free acid is unavoidable, store it under the conditions outlined in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C or lower (in a freezer) | Slows the rate of isomerization significantly. Storage at 0-8 °C is a minimum.[15] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents potential oxidation and moisture uptake. |
| Form | Dry, crystalline solid | Minimizes molecular mobility and potential for intermolecular catalysis. Avoid storing as an oil or in solution. |
| Light | Amber vial / protected from light | Prevents potential photochemical degradation pathways. |
❓ Issue 4: My amide coupling reaction with an oxetane-carboxylic acid is giving low yields and multiple byproducts.
Answer:
Probable Cause: Standard amide coupling conditions can be problematic.
-
High Temperatures: Heating, often used to drive sluggish coupling reactions, can accelerate the isomerization of the oxetane-carboxylic acid starting material into a lactone, which is then unreactive.[1][5]
-
Acidic Additives: Some coupling protocols use acidic additives (e.g., HCl salts of EDC) which can promote ring-opening.
-
Activation to Acyl Chloride: Converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be too harsh, with the acidic byproducts (HCl, etc.) causing decomposition of the oxetane ring.[16]
Solutions & Protocols:
-
Use Mild, Room-Temperature Coupling Reagents: Employ modern peptide coupling reagents that operate efficiently at 0 °C to room temperature.[17]
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are effective. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[16][17]
-
Phosphonium/Uronium Salts: Reagents like HATU, HBTU, or PyBOP are highly efficient and work under mild, slightly basic conditions.
-
-
Include a Non-Nucleophilic Base: Add a base like DIPEA (N,N-Diisopropylethylamine) or triethylamine to neutralize any acidic species generated during the reaction and to facilitate the coupling process.
-
Control the Order of Addition: Activate the carboxylic acid with the coupling reagent first for a short period (5-15 minutes) before adding the amine nucleophile. This minimizes the time the sensitive activated ester is present in the reaction mixture.
Protocol: Optimized Amide Coupling of Oxetane-3-Carboxylic Acid
-
Dissolve the oxetane-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise and stir the mixture for 10 minutes at 0 °C.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Proceed with a standard aqueous workup, avoiding acidic washes if possible.
Visualizing the Problem: Degradation Pathways and Workflows
A clear understanding of the underlying chemical mechanisms is key to troubleshooting.
Caption: Key stability and degradation pathways for oxetane-carboxylic acids.
Caption: Troubleshooting decision tree for oxetane-carboxylic acid instability.
Frequently Asked Questions (FAQs)
Q1: Why are oxetanes used in drug design if they are so unstable? While the parent carboxylic acids can be unstable, the oxetane ring itself, once incorporated into a final neutral molecule like an amide or ester, is generally robust under physiological conditions.[18] The benefits—such as increased solubility, improved metabolic profile, and providing a unique 3D vector—often outweigh the synthetic challenges.[1][2][19] The key is navigating the instability of the carboxylic acid intermediate.
Q2: Are all oxetane-carboxylic acids unstable? No, stability is highly dependent on the substitution pattern. For instance, 3,3-disubstituted oxetanes are often more stable because the substituents sterically hinder the approach of a nucleophile to the ring carbons.[20] Conformational rigidity and the presence of electron-withdrawing groups like fluorine can also enhance stability.[7] However, it is best to assume a newly synthesized oxetane-carboxylic acid is potentially unstable and handle it with care.
Q3: What analytical techniques are best for detecting isomerization?
-
¹H NMR Spectroscopy: This is the most direct method. The ring protons of oxetanes have characteristic chemical shifts. Isomerization to a lactone will result in a completely new set of peaks with different chemical shifts and coupling patterns. You can monitor the reaction progress or stability by taking NMRs of crude material and comparing the integration of characteristic peaks.[5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for monitoring reactions and purity. The oxetane-carboxylic acid and its lactone isomer will have the same mass but will typically have different retention times on the LC column. This allows you to quickly assess the purity and identify the presence of isomers.
Q4: Can I use protecting groups to enhance stability? Protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or t-butyl) is the most common and effective strategy. The ester is less likely to participate in intramolecular ring-opening. As mentioned, it is often best practice to deprotect the ester immediately prior to its use in the next synthetic step.
References
-
Burkhard, J. A., et al. (2010). The growing role of oxetanes in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]
-
Chalyk, B. A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. Available at: [Link]
-
Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. Available at: [Link]
-
Fustero, S., et al. (2017). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 13, 2136–2187. Available at: [Link]
-
Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 46(17), 1399-1425. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
Synlett. (2022). Facile Rearrangement of Oxetane-Carboxylic Acids to Lactones. Thieme, 33(18), A133. Available at: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Amide Synthesis [fishersci.dk]
- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
Prepared by: Senior Application Scientist, Advanced Purification Technologies
Welcome to the technical support center for 2-Hydroxy-2-(oxetan-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique purification challenges presented by this molecule. Its high polarity, conferred by the hydroxyl and carboxylic acid groups, combined with the inherent strain of the oxetane ring, demands specialized approaches beyond routine purification protocols. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal purity and stability.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying scientific principles to guide your experimental choices.
Question 1: My compound, 2-Hydroxy-2-(oxetan-3-yl)acetic acid, shows little to no retention on my standard C18 reversed-phase HPLC column. It elutes in or near the void volume. What is happening and how can I fix it?
Answer:
-
Probable Cause: This is a classic issue of polarity mismatch. Reversed-phase chromatography (RPC), particularly with C18 columns, relies on hydrophobic interactions between the nonpolar stationary phase and the analyte.[1] 2-Hydroxy-2-(oxetan-3-yl)acetic acid is a highly polar compound due to its hydroxyl, carboxylic acid, and ether functionalities. It has a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the nonpolar C18 stationary phase, resulting in rapid elution with minimal interaction.[1][2]
-
Recommended Solutions & Scientific Rationale:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective solution. HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[3][4] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like yours can partition into this layer, leading to retention. The elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[3]
-
Employ Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics.[1] For your acidic compound, a mixed-mode column with anion-exchange properties would provide an orthogonal retention mechanism based on ionic interactions, significantly improving retention and selectivity.
-
Use a Polar-Embedded or Polar-Endcapped RPC Column: If you must use a reversed-phase method, these specialized columns have polar functional groups embedded within the alkyl chains or at the terminus. This modification makes the stationary phase more compatible with highly aqueous mobile phases (preventing "phase collapse") and can offer alternative interactions (like hydrogen bonding) to improve the retention of polar analytes.[2]
-
Question 2: During workup or upon storage, I've noticed the appearance of a new, less polar impurity in my sample analysis. What could this new compound be?
Answer:
-
Probable Cause: You are likely observing isomerization of your product into a lactone. Oxetane-carboxylic acids are known to be unstable, particularly when heated or exposed to acidic conditions.[5][6][7] The strained four-membered oxetane ring can undergo intramolecular cyclization, where the carboxylic acid protonates the oxetane oxygen, leading to ring-opening and subsequent attack by the carboxylate to form a more stable five or six-membered lactone. This new lactone is significantly less polar than the parent hydroxy acid, which explains its different chromatographic behavior.
-
Recommended Solutions & Scientific Rationale:
-
Avoid High Temperatures: Perform all purification and solvent evaporation steps at reduced temperatures. Use a rotary evaporator with a water bath set no higher than 30-40°C. Many oxetane-carboxylic acids have been shown to isomerize even at 50°C.[5][7]
-
Maintain Neutral pH: During aqueous extractions, avoid strongly acidic conditions for extended periods. After acidification to protonate the carboxylate for extraction into an organic solvent, work quickly and immediately proceed to drying and solvent removal.
-
Storage as a Salt: For long-term storage, consider converting the purified acid into a stable salt (e.g., sodium or potassium salt) by careful titration with a base. The deprotonated carboxylate is less likely to initiate the intramolecular ring-opening reaction.
-
Potential Isomerization Pathway```dot
Caption: Decision tree for troubleshooting poor chromatography results.
References
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- The Analytical Scientist. (2016). Purification of polar compounds. The Analytical Scientist.
- Al-Hamimi, S., et al. (2018). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids.
- Biotage. (2023).
- Bio-Rad Laboratories. Purification of an Acidic Enzyme Using Ceramic Hydroxyapatite Chromatography: Effective Removal of Acidic Impurities. Bio-Rad.
- HanKing Laboratory. (n.d.). Separation of Hydroxy Acid Isomers by Normal Chromatography. Shanghai NewHansYan Biopharmaceutical Technology Co., Ltd.
- BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. BenchChem.
- Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros.
- Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones.
- Grokipedia. (n.d.). 3-Oxetanone.
- Wikipedia. (n.d.). 3-Oxetanone.
- Carreira, E. M., et al. (2010). Oxetan-3-one: Chemistry and synthesis.
- Gorbunov, S., et al. (2002). Hydroxyapatite chromatography: altering the phosphate-dependent elution profile of protein as a function of pH.
- Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722–4728.
- Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.
- Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.
Sources
- 1. waters.com [waters.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
Technical Support Center: Synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth look at the prevalent synthetic strategy, outlines a detailed experimental protocol, and offers comprehensive troubleshooting advice to navigate the common challenges encountered during this synthesis. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible process.
Overview of the Primary Synthetic Route
The most common and reliable method for synthesizing 2-Hydroxy-2-(oxetan-3-yl)acetic acid proceeds via a two-step sequence starting from the commercially available oxetan-3-one.
-
Step 1: Cyanohydrin Formation. Oxetan-3-one is reacted with a cyanide source, typically trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like sodium cyanide (NaCN) with an acid source, to form the intermediate 3-hydroxyoxetane-3-carbonitrile. This is a classic nucleophilic addition to a carbonyl group.[1][2]
-
Step 2: Nitrile Hydrolysis. The cyanohydrin intermediate is then subjected to hydrolysis under acidic or basic conditions to convert the nitrile functional group into a carboxylic acid, yielding the final product.[3]
This route is favored for its straightforward nature and utilization of readily accessible starting materials. However, careful optimization is required to manage the inherent instability of the oxetane ring, particularly under harsh reaction conditions.[4][5]
Caption: General two-step synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
Detailed Experimental Protocol
This protocol provides a baseline procedure. Researchers should consider this a starting point, with optimization likely necessary based on laboratory conditions and reagent purity.
Step 1: Synthesis of 3-Hydroxyoxetane-3-carbonitrile
-
To a stirred solution of oxetan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic water/diethyl ether system) at 0 °C, add sodium cyanide (NaCN, 1.1 eq).
-
Slowly add a solution of a mild acid, such as sodium bisulfate (NaHSO₄) or acetic acid (1.1 eq), dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The in-situ generation of HCN requires caution and a well-ventilated fume hood.
-
Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR by taking a small aliquot from the organic layer.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate, which can often be used in the next step without further purification.
Step 2: Hydrolysis to 2-Hydroxy-2-(oxetan-3-yl)acetic acid
-
Dissolve the crude 3-hydroxyoxetane-3-carbonitrile (1.0 eq) in concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. The hydrolysis of the nitrile can be slow.
-
Monitor the reaction by LC-MS or ¹H NMR to confirm the disappearance of the intermediate and the formation of the product.
-
Once complete, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
The desired product is typically water-soluble. The aqueous layer can be concentrated under reduced pressure. Purification can be achieved by recrystallization or preparative HPLC if necessary.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My yield for the cyanohydrin formation (Step 1) is very low. What are the likely causes?
Answer: Low yields in this step often trace back to three main issues: the cyanide source, reaction equilibrium, or starting material stability.
-
Potential Cause A: Inefficient HCN Generation. The reaction relies on the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl.[3] If you are using an acid/salt combination (e.g., NaCN/NaHSO₄), the acid must be added slowly at a low temperature to generate HCN in situ without it simply bubbling out of solution.
-
Solution: Ensure slow, dropwise addition of the acid solution at 0 °C. Consider using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI₂) as an alternative, as it can be a more controlled source of cyanide.
-
-
Potential Cause B: Reversible Reaction Equilibrium. Cyanohydrin formation is a reversible process.[2][6] The equilibrium may not favor the product if the conditions are not optimal.
-
Solution: Running the reaction at a lower temperature (0-5 °C) generally pushes the equilibrium toward the product. Ensure you are using a slight excess of the cyanide reagent.
-
-
Potential Cause C: Polymerization of Oxetan-3-one. Oxetan-3-one can be prone to polymerization or decomposition, especially in the presence of strong acids or bases.
-
Solution: Use freshly distilled or high-purity oxetan-3-one. Ensure all reagents are added at low temperatures to minimize side reactions.
-
Question 2: During the hydrolysis (Step 2), I am seeing significant byproduct formation and a dark reaction mixture. What is happening?
Answer: This is a classic sign of oxetane ring-opening or decomposition, a known liability of this strained heterocyclic system, especially under harsh hydrolytic conditions.[4][5]
-
Potential Cause A: Oxetane Ring-Opening under Strong Acid/High Temperature. The combination of concentrated acid and high temperatures can protonate the oxetane oxygen, making the ring susceptible to nucleophilic attack by water or chloride ions, leading to 1,3-diol derivatives and other degradation products.[4][7]
-
Troubleshooting & Optimization:
-
Reduce Acid Concentration: Try using a lower concentration of HCl (e.g., 3 M) and extend the reaction time.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 60-70 °C) for a longer period. This minimizes the energy available for the ring-opening activation barrier.
-
Switch to Basic Hydrolysis: Consider basic hydrolysis. Refluxing the cyanohydrin with aqueous NaOH or LiOH can be milder towards the oxetane ring.[8] The resulting carboxylate salt would then require an acidic workup to yield the final product. Care must be taken during acidification to keep the temperature low.
-
-
-
Potential Cause B: Instability of the Final Product. Some oxetane-carboxylic acids have been shown to be unstable, isomerizing into lactones upon heating, especially during solvent evaporation after workup.[9][10]
-
Solution: After hydrolysis and acidification, perform extractions and solvent removal at or below room temperature. If heating is necessary, use the lowest possible temperature and pressure. Analyze the crude product immediately to check for isomerization.
-
Caption: Decision workflow for troubleshooting the hydrolysis step.
Question 3: How do I purify the final product, 2-Hydroxy-2-(oxetan-3-yl)acetic acid? It seems very polar and water-soluble.
Answer: The high polarity of the final product, owing to the hydroxyl, carboxylic acid, and oxetane ether groups, makes purification challenging.
-
Method 1: Recrystallization. If the crude product is obtained as a solid and is of reasonable purity (>85%), recrystallization is the most straightforward method.
-
Solvent Screening: Test solvent systems like water/isopropanol, ethanol/ethyl acetate, or methanol/diethyl ether. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Method 2: Preparative Reverse-Phase HPLC. For high-purity material required for biological assays, preparative HPLC is often necessary.
-
Conditions: A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an acid modifier (e.g., 0.1% formic acid or TFA) is a good starting point.
-
-
Method 3: Lyophilization. After acidic hydrolysis, if you avoid extraction and simply neutralize the excess acid, you may be left with your product and salt in water. If the salt is volatile (e.g., ammonium acetate from a basic hydrolysis followed by neutralization with acetic acid), lyophilization (freeze-drying) can remove water and the volatile salt to yield the crude product.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Hydrolysis (Acidic) | Step 2: Hydrolysis (Basic) |
| Temperature | 0 - 5 °C | 60 - 80 °C (Optimal) | 80 - 100 °C (Reflux) |
| Key Reagents | Oxetan-3-one, NaCN, NaHSO₄ | 3-Hydroxyoxetane-3-carbonitrile, 3-6 M HCl | 3-Hydroxyoxetane-3-carbonitrile, 1-2 M NaOH |
| Reaction Time | 2 - 4 hours | 12 - 36 hours | 8 - 16 hours |
| Critical Factor | Maintain low temperature to favor equilibrium and prevent side reactions. | Balance reaction rate vs. oxetane ring stability. Lower temp is safer. | Requires a final, cold acidic workup to protonate the carboxylate. |
References
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Challenge. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]
-
Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Taniguchi, T., et al. (2017). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 22(9), 1473. Available at: [Link]
-
Ismail, F. M. D., et al. (2023). Synthesis of oxetane and azetidine ethers as ester bioisosteres. Organic & Biomolecular Chemistry, 21(25), 5227-5233. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. Available at: [Link]
-
Laitinen, T. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO. Available at: [Link]
-
Plietker, B. (2005). New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. European Journal of Organic Chemistry, 2005(11), 2135-2144. Available at: [Link]
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available at: [Link]
-
Wang, X., et al. (2014). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]
-
Wikipedia. Cyanohydrin. Available at: [Link]
-
OpenOChem Learn. Addition of CN - Cyanohydrins. Available at: [Link]
-
Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Cyanohydrins. Available at: [Link]
-
Taylor & Francis. (2022). Cyanohydrins – Knowledge and References. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Cyanohydrin Formation Reaction Mechanism. YouTube. Available at: [Link]
-
Wikipedia. Cyanohydrin reaction. Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Mechanism for hydrolysis of cyanohydrin. Available at: [Link]
-
Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722-4728. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. Available at: [Link]
-
Carreira, E. M., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3799-3803. Available at: [Link]
- Google Patents. (1993). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
- Google Patents. (2013). CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
- Google Patents. (1983). US4395561A - Synthesis of 3-hydroxyoxetane.
Sources
- 1. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Addition of CN - Cyanohydrins | OpenOChem Learn [learn.openochem.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
common side reactions in the synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your final product.
I. Overview of the Synthetic Pathway
The synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid typically proceeds via a modified Strecker synthesis, a powerful method for producing amino acids and their derivatives.[1] The process begins with the reaction of oxetan-3-one with a cyanide source, followed by hydrolysis of the resulting α-hydroxynitrile intermediate. While seemingly straightforward, the strained oxetane ring and the reactivity of the intermediates can lead to several side reactions and impurities.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, highlighting key stages where side reactions can occur.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield of the α-Hydroxynitrile Intermediate
Question: I am observing a low yield of 2-hydroxy-2-(oxetan-3-yl)acetonitrile after reacting oxetan-3-one with my cyanide source. What are the likely causes and how can I improve the yield?
Answer:
A low yield at this initial stage often points to issues with the stability of the starting material, oxetan-3-one, or inefficient cyanohydrin formation. Here's a breakdown of potential causes and troubleshooting steps:
-
Cause 1: Self-Condensation or Polymerization of Oxetan-3-one. Oxetan-3-one can be unstable, particularly in the presence of acid or base catalysts, leading to self-condensation or polymerization.
-
Cause 2: Inefficient Cyanide Addition. The nucleophilic addition of cyanide to the carbonyl group of oxetan-3-one is a reversible equilibrium. Reaction conditions must favor the formation of the cyanohydrin product.
Troubleshooting Protocol:
-
Starting Material Quality:
-
Ensure the oxetan-3-one is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to minimize degradation.[2]
-
Consider purifying the oxetan-3-one by distillation immediately before use if its quality is suspect.
-
-
Reaction Conditions for Cyanohydrin Formation:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C) to suppress side reactions of the starting material.
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides (NaCN, KCN) as it can be used under milder, non-aqueous conditions, which can help preserve the oxetane ring.[3]
-
Catalyst: If using TMSCN, a catalytic amount of a Lewis acid (e.g., ZnI₂) can promote the reaction. However, be cautious as strong Lewis acids can also promote ring-opening.
-
pH Control (for NaCN/KCN): If using an aqueous system with NaCN or KCN, maintain a slightly acidic pH (around 5-6) to favor the formation of HCN, the active nucleophile, while minimizing base-catalyzed polymerization of the oxetan-3-one.[4]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to -10 °C | Minimizes polymerization and other side reactions. |
| Cyanide Source | TMSCN | Allows for milder, non-aqueous conditions. |
| Catalyst (for TMSCN) | Catalytic ZnI₂ | Promotes cyanohydrin formation. |
| pH (for NaCN/KCN) | 5-6 | Favors HCN formation while minimizing side reactions. |
FAQ 2: Formation of Ring-Opened Byproducts During Hydrolysis
Question: During the hydrolysis of the α-hydroxynitrile, I am observing significant amounts of impurities that appear to be ring-opened products. Why is this happening and how can I prevent it?
Answer:
The strained four-membered oxetane ring is susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic hydrolysis conditions.[5] The presence of both a hydroxyl and a nitrile group (or its hydrolyzed derivatives) can further complicate the reaction matrix.
Mechanism of Ring-Opening:
Under strongly acidic or basic conditions, the oxetane oxygen can be protonated or the adjacent carbons can be attacked by hydroxide, respectively, leading to cleavage of the C-O bond and formation of diol or other linear impurities.
Caption: Influence of hydrolysis conditions on the reaction pathway, leading to either the desired product or ring-opened byproducts.
Troubleshooting Protocol:
-
Milder Hydrolysis Conditions:
-
Acid Hydrolysis: Avoid using highly concentrated strong acids. Instead, opt for moderate concentrations (e.g., 6M HCl) and control the temperature, keeping it as low as possible while still allowing the reaction to proceed.
-
Base Hydrolysis: Use a milder base like lithium hydroxide (LiOH) or sodium carbonate (Na₂CO₃) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Perform the reaction at or below room temperature. Some studies suggest that basic conditions can be more tolerant to the oxetane core.[3]
-
-
Stepwise Hydrolysis:
-
Consider a two-step hydrolysis. First, convert the nitrile to the corresponding amide under milder conditions. The resulting α-hydroxyamide may be more stable.
-
Subsequently, hydrolyze the amide to the carboxylic acid under carefully controlled conditions. This approach can sometimes minimize the formation of intractable byproducts.[6]
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time and prevent prolonged exposure to harsh conditions that could lead to degradation of the product.[6]
-
FAQ 3: Incomplete Hydrolysis of the Nitrile Group
Question: My hydrolysis reaction seems to stall, leaving a significant amount of the α-hydroxynitrile or the intermediate amide. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis can be a frustrating issue. It can stem from the steric hindrance around the nitrile group or the deactivation of the nitrile by the adjacent hydroxyl group.
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature (with caution):
-
Gradually increase the reaction time, monitoring closely for the formation of degradation products.
-
A modest increase in temperature may be necessary, but this must be balanced against the risk of promoting side reactions like ring-opening or decarboxylation.[6]
-
-
Optimize Reagent Stoichiometry:
-
Ensure that a sufficient excess of acid or base is used to drive the equilibrium towards the products.
-
-
Assisted Hydrolysis Methods:
-
For particularly stubborn nitriles, "assisted" hydrolysis methods can be employed. For instance, in some cases, the presence of an aldehyde like benzaldehyde in an alkaline solution can facilitate the hydrolysis of sterically hindered α-aminonitriles to the corresponding amides.[7] While this specific example is for an aminonitrile, the principle of using an additive to facilitate hydrolysis could be explored.
-
FAQ 4: Isomerization of the Final Product
Question: After purification, I've noticed the formation of a new, unexpected isomer in my final product, 2-Hydroxy-2-(oxetan-3-yl)acetic acid. What could be causing this?
Answer:
Recent studies have shown that some oxetane-carboxylic acids can be unstable and undergo isomerization to form new heterocyclic lactones, especially upon standing at room temperature or with slight heating.[8][9] This is a critical consideration for the stability and storage of your final compound.
Proposed Isomerization Pathway:
The carboxylic acid can act as an intramolecular nucleophile, attacking the oxetane ring and leading to the formation of a bicyclic lactone.
Caption: Potential isomerization pathway of the final product leading to a bicyclic lactone impurity.
Preventative Measures:
-
Purification Conditions:
-
During workup and purification, avoid excessive heating. Use techniques like crystallization from appropriate solvents at low temperatures.
-
If using chromatography, ensure the silica gel is neutral to avoid acid-catalyzed isomerization.
-
-
Storage:
-
Store the purified 2-Hydroxy-2-(oxetan-3-yl)acetic acid at low temperatures (e.g., in a freezer at -20 °C) to minimize the rate of isomerization.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
-
-
pH of the Final Product:
-
Ensure the final product is free of residual acid or base from the hydrolysis step, as these can catalyze isomerization. A final wash with a neutral buffer or recrystallization can help.
-
By understanding these common side reactions and implementing the suggested troubleshooting strategies, you can significantly improve the yield, purity, and stability of your synthesized 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
III. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. Retrieved from
-
ResearchGate. (n.d.). Oxetan-3-one: Chemistry and synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from
-
Apollo Scientific. (2023, July 6). Oxetan-3-one. Retrieved from
-
ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Retrieved from
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from
-
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from
-
ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Retrieved from
-
National Institutes of Health. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. Retrieved from
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
refinement of the work-up procedure for 2-Hydroxy-2-(oxetan-3-yl)acetic acid synthesis
As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers encountering challenges in the synthesis and work-up of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. This document is structured to offer practical, experience-driven advice and solutions to common experimental hurdles.
Technical Support Center: Synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid
The synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, a valuable building block in medicinal chemistry, presents unique challenges primarily due to the strained oxetane ring, which is susceptible to ring-opening under harsh reaction or work-up conditions.[1][2] This guide provides a detailed troubleshooting framework and frequently asked questions to enable the successful isolation of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
Problem 1: Low or No Yield of the Desired Product
Possible Cause A: Ring-Opening of the Oxetane Moiety During Acidic Work-up.
The synthesis of α-hydroxy acids often involves the reaction of a nucleophile (like a Grignard reagent or cyanide) with a carbonyl compound, followed by an acidic work-up to protonate the intermediate alkoxide.[3][4] However, the oxetane ring is prone to cleavage under strong acidic conditions.[5][6]
Solution:
-
Use a Buffered Quench: Instead of a strong acid like HCl or H₂SO₄, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source sufficient to protonate the alkoxide without causing significant oxetane ring-opening.
-
Careful pH Adjustment: If further acidification is necessary for extraction, use a dilute solution of a weak acid, such as 1M citric acid or acetic acid, and monitor the pH closely, aiming for a pH between 4 and 5. Perform this step at low temperatures (0-5 °C) to minimize the rate of the ring-opening side reaction.[2]
-
Minimize Contact Time: Do not let the reaction mixture stir for extended periods in acidic conditions. Proceed with the extraction immediately after acidification.
Possible Cause B: Incomplete Reaction.
The nucleophilic addition to oxetan-3-one may not have gone to completion.
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material (oxetan-3-one) before proceeding with the work-up.
-
Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time, temperature (with caution, as it can also promote side reactions), or the equivalents of the nucleophile.
Problem 2: Presence of Impurities, Including Ring-Opened Byproducts, in the Final Product
Possible Cause A: Isomerization or Decomposition During Purification or Storage.
Oxetane-carboxylic acids can be unstable and may isomerize to form lactones, especially upon heating or prolonged storage.[7][8][9]
Solution:
-
Avoid High Temperatures: Concentrate the product solution under reduced pressure at a low temperature (e.g., <40 °C). Avoid heating the purified compound for extended periods.
-
Appropriate Storage: Store the purified 2-Hydroxy-2-(oxetan-3-yl)acetic acid at a low temperature (e.g., -20 °C) under an inert atmosphere (argon or nitrogen) to minimize degradation.
-
Prompt Use: Use the synthesized compound as soon as possible after preparation for the best results in subsequent reactions.
Possible Cause B: Inefficient Extraction and Purification.
The target molecule is a polar hydroxy acid, which can be challenging to extract and purify.
Solution:
-
Solvent Selection for Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of ethyl acetate and tetrahydrofuran (THF). Multiple extractions (3-5 times) will be necessary to ensure a good recovery from the aqueous layer.
-
Brine Wash: After extraction, wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove excess water, which can interfere with subsequent drying and purification steps.
-
Column Chromatography: If the product is still impure, purification by column chromatography on silica gel is recommended. A polar eluent system, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate, will likely be required. It is advisable to add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.
Frequently Asked Questions (FAQs)
Q1: Why is the oxetane ring so sensitive to acids?
A1: The oxetane is a four-membered ring with significant ring strain.[1] In the presence of an acid, the oxygen atom of the oxetane can be protonated, making it a good leaving group. This activation facilitates nucleophilic attack, leading to ring-opening to relieve the ring strain.[2]
Q2: Can I use a strong base during the work-up?
A2: While oxetanes are generally more stable under basic conditions than acidic ones, strong bases can also promote side reactions.[5][10] For the work-up of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, a mild base like sodium bicarbonate (NaHCO₃) is suitable for neutralizing any excess acid used during extraction.
Q3: What are the expected spectroscopic signatures for 2-Hydroxy-2-(oxetan-3-yl)acetic acid?
A3: In the ¹H NMR spectrum, you should observe characteristic signals for the oxetane ring protons, typically in the range of 4.5-5.0 ppm, and a signal for the methine proton adjacent to the hydroxyl and carboxyl groups. The carboxylic acid proton will appear as a broad singlet, the chemical shift of which is concentration-dependent. The ¹³C NMR will show a signal for the quaternary carbon bearing the hydroxyl and carboxyl groups, in addition to the signals for the oxetane ring carbons.
Q4: Is it possible to avoid an acidic work-up altogether?
A4: In some cases, it might be possible to use a work-up that avoids strong acids. For instance, after quenching with saturated NH₄Cl, you could attempt to directly load the concentrated crude material onto a silica gel column for purification. However, this may not be suitable for all reaction mixtures and may require careful optimization of the chromatographic conditions.
Experimental Protocols
Recommended Work-up Procedure for 2-Hydroxy-2-(oxetan-3-yl)acetic acid Synthesis
This protocol assumes the synthesis was performed via a Grignard-type reaction or similar nucleophilic addition to oxetan-3-one in an anhydrous aprotic solvent.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue adding the NH₄Cl solution until no further gas evolution is observed and the reaction is fully quenched.
-
pH Adjustment (Optional and with Caution): If the aqueous layer is basic, adjust the pH to approximately 4-5 by the slow, dropwise addition of 1M citric acid solution at 0 °C. Monitor the pH using pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x volume of the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a bath temperature below 40 °C.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane containing 0.5% acetic acid).
Data Presentation
| Work-up Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aqueous NH₄Cl | Mildly acidic; protonates the alkoxide with minimal risk of oxetane ring-opening. |
| Acidification Agent | 1M Citric Acid or Acetic Acid | Weak acids that allow for controlled pH adjustment. |
| pH Target | 4-5 | Sufficiently acidic to protonate the carboxylate for extraction, while minimizing ring cleavage. |
| Temperature | 0-5 °C during quench/acidification | Reduces the rate of the acid-catalyzed ring-opening side reaction. |
| Extraction Solvent | Ethyl Acetate | Good polarity for extracting the target hydroxy acid. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes water from the organic phase. |
| Concentration Temp. | < 40 °C | Prevents thermal degradation or isomerization of the product.[7] |
Visualization
Troubleshooting Workflow for Low Product Yield
Caption: Decision tree for troubleshooting low yield in 2-Hydroxy-2-(oxetan-3-yl)acetic acid synthesis.
References
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Burke, S. D., & Danishefsky, S. J. (Eds.). (1994).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Patai, S. (Ed.). (1992). The Chemistry of Hydroxyl, Ether and Peroxide Groups, Supplement E. John Wiley & Sons.
- Larock, R. C. (1999).
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722–4728. [Link]
-
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722–4728. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxetane - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Validation of 2-Hydroxy-2-(oxetan-3-yl)acetic Acid Derivatives as Novel Lactate Dehydrogenase A Inhibitors
This guide provides a comprehensive framework for the validation of the biological activity of a novel class of small molecules: 2-Hydroxy-2-(oxetan-3-yl)acetic acid derivatives. For the purpose of this illustrative guide, we will focus on their potential as inhibitors of Lactate Dehydrogenase A (LDH-A), a critical enzyme in anaerobic glycolysis and a high-value target in oncology. The principles and methodologies detailed herein are broadly applicable to the characterization of other novel chemical entities.
The unique structural motif of a hydroxyl group alpha to a carboxylic acid, combined with the presence of a strained oxetane ring, suggests that these derivatives may act as bioisosteres of endogenous lactate, potentially offering improved physicochemical and pharmacokinetic properties. The oxetane moiety, a known bioisostere for gem-dimethyl and carbonyl groups, can enhance aqueous solubility and metabolic stability, making this scaffold particularly attractive for drug development.[1][2]
This guide will walk through a hypothetical screening and validation workflow for a series of these derivatives, providing detailed protocols, comparative data analysis, and the scientific rationale behind the experimental choices.
Introduction to the Target: Lactate Dehydrogenase A (LDH-A)
Lactate Dehydrogenase (LDH) is a key enzyme in the glycolytic pathway, catalyzing the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+. The LDH-A isoform is predominantly expressed in skeletal muscle and is upregulated in many cancer cells, where it plays a crucial role in the Warburg effect. By facilitating the conversion of pyruvate to lactate, LDH-A allows for the regeneration of NAD+, which is essential for maintaining a high rate of glycolysis, even in the presence of oxygen. This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation and creates an acidic microenvironment that promotes tumor invasion and metastasis. Therefore, inhibition of LDH-A is a promising therapeutic strategy to selectively target cancer metabolism.
dot
Caption: Simplified Glycolytic Pathway and the Role of LDH-A.
Hypothetical Derivatives for Comparison
To establish a structure-activity relationship (SAR), a focused library of 2-Hydroxy-2-(oxetan-3-yl)acetic acid derivatives would be synthesized. For this guide, we will consider a hypothetical set of five compounds with varying substitutions on a phenyl ring attached at the 2-position of the oxetane.
| Compound ID | R-Group (para-substitution) |
| HOA-001 | -H |
| HOA-002 | -F |
| HOA-003 | -Cl |
| HOA-004 | -CH3 |
| HOA-005 | -OCH3 |
Experimental Validation Workflow
A tiered approach is employed for the biological validation, starting with a primary biochemical assay, followed by cell-based secondary assays, and concluding with preliminary ADME/Tox profiling.
dot
Caption: Tiered Experimental Validation Workflow.
Tier 1: Primary Biochemical Assay - LDH-A Enzyme Inhibition
Objective: To determine the direct inhibitory activity of the synthesized compounds against purified human LDH-A enzyme.
Protocol:
-
Reagents and Materials:
-
Recombinant Human LDH-A (e.g., from Sigma-Aldrich)
-
Pyruvate
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Test Compounds (HOA-001 to HOA-005) dissolved in DMSO
-
96-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of LDH-A in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
In a 96-well plate, add 50 µL of the compound dilutions. Include wells with DMSO only as a vehicle control and wells with a known LDH-A inhibitor as a positive control.
-
Add 25 µL of LDH-A enzyme solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a substrate mix containing pyruvate and NADH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Results:
| Compound ID | LDH-A IC50 (µM) |
| HOA-001 | 15.2 |
| HOA-002 | 5.8 |
| HOA-003 | 2.1 |
| HOA-004 | 25.6 |
| HOA-005 | 42.3 |
Interpretation: The hypothetical data suggests that electron-withdrawing substituents at the para-position of the phenyl ring enhance inhibitory activity, with the chloro-substituted derivative (HOA-003) being the most potent. Electron-donating groups appear to decrease activity.
Tier 2: Secondary Cellular Assays
Objective: To assess the effect of the compounds on the viability of a cancer cell line known to be dependent on glycolysis, such as A549 (non-small cell lung cancer).
Protocol:
-
Reagents and Materials:
-
A549 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test Compounds (HOA-001 to HOA-005)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
Hypothetical Results:
| Compound ID | A549 GI50 (µM) |
| HOA-001 | 35.8 |
| HOA-002 | 12.5 |
| HOA-003 | 4.7 |
| HOA-004 | 58.1 |
| HOA-005 | >100 |
Interpretation: The cell viability data correlates well with the biochemical assay results, further supporting the hypothesis that the cytotoxic effect is mediated through LDH-A inhibition.
Objective: To confirm target engagement by demonstrating that the compounds bind to and stabilize LDH-A within the cellular environment.
Protocol:
-
Reagents and Materials:
-
A549 cells
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Test compounds
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-LDH-A antibody
-
-
Procedure:
-
Treat intact A549 cells with the test compound or vehicle for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an anti-LDH-A antibody.
-
Quantify the band intensities to generate a melting curve for LDH-A in the presence and absence of the compound.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the LDH-A protein, confirming target engagement in a cellular context.
Tier 3: Preliminary ADME/Tox Profiling
Objective: To assess the drug-like properties of the most promising compounds.
-
Metabolic Stability: Incubate the compounds with liver microsomes to determine their in vitro half-life.
-
Cytotoxicity in Normal Cells: Evaluate the cytotoxicity of the compounds in a non-cancerous cell line (e.g., human fibroblasts) to assess their therapeutic window.
Conclusion and Future Directions
This guide has outlined a systematic approach to validate the biological activity of a novel series of 2-Hydroxy-2-(oxetan-3-yl)acetic acid derivatives as potential LDH-A inhibitors. The hypothetical data presented for the HOA series demonstrates a clear structure-activity relationship, with the chloro-substituted analog, HOA-003, emerging as the most promising lead compound.
Further optimization of this lead would involve synthesizing additional analogs to improve potency and drug-like properties. The experimental protocols provided herein serve as a robust foundation for the comprehensive biological characterization of novel small molecule inhibitors.
References
-
Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Burris, K. A., et al. (2020). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(1), 135-155. [Link]
-
Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868. [Link][3]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8315. [Link]
-
Granchi, C., et al. (2019). Lactate Dehydrogenase-A Inhibition: A New Direction in Cancer Treatment. Current Medicinal Chemistry, 26(38), 6896-6921. [Link]
-
Jafari, M., et al. (2014). Cellular Thermal Shift Assay for In-Cell Target Engagement. Nature Protocols, 9(9), 2100-2122. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Sources
A Comparative Guide to the Physicochemical Properties of Oxetane vs. Carbonyl-Containing Isosteres
Introduction: The Strategic Value of Isosterism in Modern Drug Design
In the intricate process of drug discovery, the optimization of a lead compound's physicochemical properties is as critical as the refinement of its biological activity. Medicinal chemists frequently employ the strategy of isosteric or bioisosteric replacement—substituting one functional group for another with similar physical or chemical characteristics—to enhance a molecule's drug-like properties.[1][2] This guide focuses on a particularly impactful isosteric relationship: the replacement of a carbonyl group with an oxetane ring.
The carbonyl group is a cornerstone of organic chemistry and is ubiquitous in bioactive molecules.[1] However, it can also be a metabolic liability, susceptible to enzymatic degradation.[3][4] The oxetane, a four-membered cyclic ether, has emerged as a powerful surrogate, offering a unique combination of properties that can resolve common developmental challenges.[5][6][7][8] It shares the carbonyl's polarity and hydrogen-bonding capabilities while imparting significant advantages in metabolic stability and solubility.[3][5][7] This guide provides an in-depth, objective comparison of these two functionalities, supported by experimental data, to inform strategic decisions in drug development programs.
Structural and Electronic Properties: A Tale of Two Geometries
At first glance, the planar, sp²-hybridized carbonyl and the strained, sp³-hybridized oxetane ring appear structurally distinct. However, their electronic similarities are the foundation of their isosteric relationship. The oxetane's oxygen lone pairs have a spatial disposition analogous to those of a carbonyl group, allowing them to engage in similar non-covalent interactions.[9][10]
The key difference lies in their geometry and stability. The carbonyl group is prone to nucleophilic attack and its α-protons can be acidic, leading to potential epimerization.[3][4] The oxetane ring, while possessing significant ring strain (~106 kJ/mol), is chemically robust and resistant to many common metabolic pathways.[3][6] This inherent stability is a primary driver for its use as a carbonyl isostere.
Comparative Analysis of Key Physicochemical Properties
The decision to replace a carbonyl with an oxetane is a multi-parameter optimization problem. The following sections dissect the impact of this substitution on the most critical physicochemical properties in drug discovery.
| Property | Carbonyl Group (Ketone/Ester) | Oxetane Ring | Rationale & Impact in Drug Discovery |
| Lipophilicity (LogD) | Context-dependent | Generally increases LogD vs. ketones, but can decrease it in specific contexts.[4][9][11][12] | Modulating lipophilicity is key for balancing permeability and solubility. The oxetane's effect is subtle and depends on the molecular environment, offering a tool for fine-tuning. |
| Aqueous Solubility | Variable | Generally increases solubility significantly.[5][10][13][14] | Poor solubility is a major cause of compound attrition. Oxetanes can increase solubility by factors of 4 to over 4000, a transformative improvement.[10][13] |
| Metabolic Stability | Often a liability (hydrolysis, reduction, epimerization).[3][4] | High; resistant to common metabolic pathways.[3][4][15] | Enhanced stability leads to longer half-life and potentially lower dose. This is a primary advantage of the oxetane isostere. |
| Hydrogen Bond Acceptor | Good (e.g., ketones, esters) to excellent (amides). | Excellent; stronger than most ketones/esters, comparable to amides.[3][4] | Strong H-bond acceptance is crucial for both target binding and aqueous solubility. The oxetane effectively mimics this key property of carbonyls. |
| Effect on Proximal pKa | Moderate electron-withdrawing effect. | Strong electron-withdrawing effect; significantly lowers pKa of nearby amines.[4][5][16] | Lowering the pKa of basic centers can reduce off-target activity (e.g., hERG inhibition) and improve the overall ADME profile. |
Lipophilicity (LogP/LogD)
Lipophilicity is a double-edged sword; it's required for membrane permeability but excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. The replacement of a carbonyl with an oxetane typically involves adding two methylene groups, which might suggest an increase in lipophilicity.[9] However, the outcome is highly context-dependent.
Studies by Carreira and colleagues showed that replacing a carbonyl in certain cyclic amines with an oxetane can lead to a decrease in LogD.[11] For instance, in a piperidine series, the oxetane analog was found to be less lipophilic than its ketone counterpart.[11] Conversely, other studies have reported modest increases in lipophilicity.[12] This variability underscores the importance of empirical measurement, as the oxetane's polarity can counteract the lipophilic contribution of its methylene groups depending on the surrounding molecular architecture.
Aqueous Solubility
Aqueous solubility is a non-negotiable property for most drug candidates. This is where the oxetane ring provides one of its most significant advantages. The introduction of an oxetane moiety is a well-established strategy for dramatically improving the solubility of a compound.[5][10][13][14] The improvement stems from the oxetane's potent hydrogen bond accepting ability and its rigid, three-dimensional structure, which can disrupt crystal lattice packing more effectively than a planar carbonyl group.
In several documented cases, replacing a gem-dimethyl group (another common isostere for carbonyls) or a carbonyl itself with an oxetane has increased aqueous solubility by orders of magnitude.[10][13] For example, in the development of spleen tyrosine kinase (SYK) inhibitors, incorporating an oxetane onto a piperazine ring resulted in a compound with excellent solubility.[13]
Metabolic Stability
This is arguably the most compelling reason to consider an oxetane-for-carbonyl swap. Carbonyl groups, particularly in ketones and esters, are frequent sites of metabolic transformation via reduction or hydrolysis.[3][4] Amides, while more stable, are still susceptible to amidases.[1] These metabolic pathways can lead to rapid clearance and the formation of potentially inactive or reactive metabolites.
The oxetane ring is exceptionally stable under physiological conditions and is resistant to these common metabolic attacks.[3][4][15] Its introduction can block metabolically labile sites, prolonging the compound's half-life.[5] Furthermore, the presence of an oxetane can redirect metabolism away from the cytochrome P450 (CYP) enzyme system, potentially reducing drug-drug interactions.[7][15][16]
Hydrogen Bond Accepting (HBA) Strength
For a successful isosteric replacement, the new group must replicate the key interactions of the original. The carbonyl oxygen is a proficient hydrogen bond acceptor, critical for binding to many biological targets. The oxetane oxygen not only preserves this ability but often enhances it. Due to the ring strain, the oxygen's lone pairs of electrons are more exposed and accessible.[4]
Experimental studies have confirmed that oxetane is a stronger hydrogen bond acceptor than other cyclic ethers (like THF) and most carbonyl functional groups, including ketones, aldehydes, and esters.[3][4] Its HBA strength is surpassed only by highly polar groups like amides and ureas.[3] This ensures that the isosteric replacement does not compromise, and may even improve, the key binding interactions necessary for biological activity.
Experimental Protocols: Ensuring Data Integrity
Trustworthy data is the bedrock of scientific advancement. The following sections detail standardized, self-validating protocols for measuring two of the key physicochemical properties discussed.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the widely recognized OECD Guideline 105, considered the "gold standard" for determining thermodynamic solubility.[13][17] It is suitable for substances with solubilities of 10 mg/L or higher.
Step-by-Step Methodology:
-
Preparation:
-
Incubation:
-
Add an amount of solid compound to a glass vial that is clearly in excess of what will dissolve. This ensures a saturated solution is formed.
-
Add a precise volume of the prepared buffer to the vial.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker or tumbling apparatus within a temperature-controlled incubator (e.g., 37 ± 1 °C).[19]
-
Agitate the suspension for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. The presence of undissolved solid should be visually confirmed at the end of the incubation period.[17][19]
-
-
Phase Separation:
-
Carefully remove the vials from the shaker.
-
Separate the saturated aqueous solution from the excess solid. This is a critical step and can be achieved by either:
-
Centrifugation: Centrifuge the sample at high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding filter (e.g., a 0.22 µm PVDF filter). Discard the initial portion of the filtrate to avoid errors from filter adsorption.
-
-
-
Quantification:
-
Immediately after separation, prepare a series of dilutions of the clear supernatant.
-
Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing the response to a pre-generated standard curve.[18]
-
Perform a minimum of three replicate determinations for each compound.[19]
-
Protocol: Determination of Lipophilicity (LogD)
The shake-flask method remains a reliable, albeit low-throughput, method for determining the octanol-water distribution coefficient (LogD).
Step-by-Step Methodology:
-
Preparation:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of the test compound in the pre-saturated aqueous buffer at a known concentration.
-
-
Partitioning:
-
In a glass vial, combine equal and precise volumes of the pre-saturated n-octanol and the compound-containing aqueous buffer.
-
Seal the vial and shake vigorously for 1-3 hours at a constant temperature to allow for complete partitioning of the compound between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.
-
-
Quantification:
-
Carefully sample a precise aliquot from both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS, UV-Vis).
-
-
Calculation:
-
The LogD value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Conclusion: A Versatile Tool for Physicochemical Optimization
The replacement of a carbonyl group with an oxetane is a powerful and validated strategy in modern medicinal chemistry. While the two groups share fundamental electronic properties, such as polarity and the ability to accept hydrogen bonds, their differences are what make the substitution so valuable.
The oxetane offers three principal advantages:
-
Greatly Enhanced Metabolic Stability: It is resistant to common enzymatic degradation pathways that affect carbonyls.[3][15]
-
Improved Aqueous Solubility: It can dramatically increase the solubility of challenging compounds.[10][13]
-
Tunable Basicity: Its strong inductive effect can be used to lower the pKa of nearby amines, mitigating potential off-target liabilities.[5][16]
While the effect on lipophilicity is context-dependent and requires empirical validation, the overall profile of the oxetane makes it an invaluable tool for overcoming common hurdles in drug development.[16][20] By understanding the nuanced physicochemical trade-offs, researchers can judiciously deploy the oxetane isostere to design safer, more effective, and more successful drug candidates.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Bar-Rog, A., & Carreira, E. M. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]
-
Biggs-Houck, J. E., & Woster, P. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Jana, S., & Badsara, S. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., ... & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Martinez, A. C., & Leonardi, M. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
-
Leonardi, M., & Martinez, A. C. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
-
Stepan, A. F., & Carreira, E. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Li, S., & Xu, J. (2021). Synthesis of Oxetanes. Progress in Chemistry. [Link]
-
Stepan, A. F., & Carreira, E. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Li, S. Q., & Xu, J. X. (2021). Synthesis of Oxetanes. Progress in Chemistry. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry. [Link]
-
Biggs-Houck, J. E., & Woster, P. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Biggs-Houck, J. E., & Woster, P. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Jana, S., & Badsara, S. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). ResearchGate. [Link]
-
Glombitza, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Changhong Chemical. (2025). Application of oxetanes. Changhong Chemical. [Link]
-
Ballatore, C., et al. (2018). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]
-
Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. [Link]
-
PRISM BioLab. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. PRISM BioLab. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]
-
ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. changhongchemical.com [changhongchemical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
In the landscape of modern medicinal chemistry, the oxetane motif has emerged as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability.[1] The compound 2-Hydroxy-2-(oxetan-3-yl)acetic acid represents a key building block, combining the desirable features of the oxetane ring with the versatile functionality of an alpha-hydroxy acid (AHA). This guide provides a comprehensive comparison of the expected spectroscopic characteristics of 2-Hydroxy-2-(oxetan-3-yl)acetic acid with related, well-characterized compounds. By understanding the distinct spectral signatures of its constituent parts, researchers can more effectively identify and characterize this and similar molecules.
This document is structured to provide not just data, but also the underlying scientific rationale for the observed and predicted spectral features, in line with our commitment to scientific integrity and expertise.
Experimental Workflows and Methodologies
The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols outline the standard, self-validating methodologies for the analysis of compounds like 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent is critical; for acidic protons, DMSO-d₆ is often preferred as it allows for their observation, whereas D₂O will result in H-D exchange.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
The causality behind these choices is rooted in the need for sensitivity and resolution. A higher magnetic field strength provides greater spectral dispersion, which is crucial for resolving complex spin systems, such as those found in the oxetane ring.
Diagram of the NMR Analysis Workflow:
Caption: General workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C-O).
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.
Protocol for Electrospray Ionization (ESI)-MS:
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to aid ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. ESI is a soft ionization technique, so the molecular ion ([M+H]⁺ or [M-H]⁻) should be prominent.
-
Tandem MS (MS/MS): To gain structural information, perform fragmentation analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the daughter ions. The analysis of alpha-hydroxy acids often utilizes liquid chromatography coupled with tandem mass spectrometry for enhanced sensitivity and quantification.[2][3]
Spectroscopic Data Comparison
Due to the limited availability of published experimental spectra for 2-Hydroxy-2-(oxetan-3-yl)acetic acid, this section provides a predictive analysis based on established spectroscopic principles and compares it with the known data of structurally related compounds: Oxetane-3-carboxylic acid and Glycolic acid .
Diagram of Compared Chemical Structures:
Caption: Structures of the target compound and its comparative analogs.
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides a detailed map of the proton environments in a molecule.
| Compound | -CH₂- (Oxetane) | -CH- (Oxetane) | α-CH | -OH (alcohol) | -COOH | Solvent |
| 2-Hydroxy-2-(oxetan-3-yl)acetic acid (Predicted) | ~4.5-4.8 ppm (m) | ~3.4-3.6 ppm (m) | ~4.2 ppm (d) | Broad singlet | Broad singlet | DMSO-d₆ |
| Oxetane-3-carboxylic acid | ~4.6-4.8 ppm (m) | ~3.8-4.0 ppm (quintet) | N/A | N/A | ~12.5 ppm (s) | DMSO-d₆ |
| Glycolic acid | N/A | N/A | ~3.8 ppm (s) | ~5.5 ppm (t) | ~12.0 ppm (s) | DMSO-d₆ |
Analysis and Interpretation:
-
Oxetane Protons: The methylene protons (-CH₂-) of the oxetane ring in the target compound are expected to appear as a complex multiplet around 4.5-4.8 ppm.[4] This is consistent with the data for oxetane-3-carboxylic acid. The methine proton (-CH-) of the oxetane ring is predicted to be a multiplet around 3.4-3.6 ppm, shifted upfield compared to oxetane-3-carboxylic acid due to the influence of the adjacent chiral center.
-
Alpha-Proton (α-CH): The proton on the carbon bearing the hydroxyl and carboxyl groups is a key diagnostic signal. In the target compound, this proton is expected to be a doublet around 4.2 ppm, coupled to the adjacent oxetane methine proton. This is a significant downfield shift compared to the alpha-protons of glycolic acid, attributable to the electron-withdrawing effect of the adjacent oxetane ring.
-
Labile Protons (-OH and -COOH): The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on concentration, temperature, and solvent. In DMSO-d₆, they are expected to appear as broad singlets. The presence of two such signals would be a key indicator for the target compound.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Compound | -CH₂- (Oxetane) | -CH- (Oxetane) | α-C | C=O | Solvent |
| 2-Hydroxy-2-(oxetan-3-yl)acetic acid (Predicted) | ~78-80 ppm | ~35-38 ppm | ~70-73 ppm | ~173-175 ppm | DMSO-d₆ |
| Oxetane-3-carboxylic acid | ~75 ppm | ~38 ppm | N/A | ~172 ppm | MeOD-d₄ |
| Glycolic acid | N/A | N/A | ~60.5 ppm | ~175.5 ppm | D₂O |
Analysis and Interpretation:
-
Oxetane Carbons: The methylene carbons of the oxetane ring in the target compound are predicted to resonate around 78-80 ppm. The oxetane methine carbon is expected around 35-38 ppm. These values are in general agreement with known data for 3-substituted oxetanes.[5]
-
Alpha-Carbon (α-C): The alpha-carbon, attached to both the hydroxyl group and the oxetane ring, is predicted to have a chemical shift in the range of 70-73 ppm. This is significantly downfield from the alpha-carbon of glycolic acid (~60.5 ppm), a direct consequence of the substitution with the more complex oxetane group.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected in the typical range of 173-175 ppm for all three compounds.
IR Spectral Comparison
IR spectroscopy highlights the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target Compound | Reference Compound Features |
| Hydroxyl (-OH) | O-H stretch (acid, H-bonded) | 2500-3300 (very broad) | Characteristic of carboxylic acids. |
| Hydroxyl (-OH) | O-H stretch (alcohol) | 3200-3500 (broad) | A distinct band for the alcohol OH is expected. |
| Carbonyl (C=O) | C=O stretch | 1700-1730 | Strong, sharp absorption typical for a saturated carboxylic acid. |
| Oxetane Ring | C-O-C stretch (asymmetric) | 980-1050 | A key fingerprint region for the oxetane ether linkage.[6] |
| Oxetane Ring | Ring puckering/deformation | ~900 and lower | These vibrations are characteristic of the strained four-membered ring.[7] |
Analysis and Interpretation:
The IR spectrum of 2-Hydroxy-2-(oxetan-3-yl)acetic acid is expected to be a composite of the features of an alpha-hydroxy acid and an oxetane. The most telling feature will be the presence of two distinct O-H stretching bands: a very broad absorption for the carboxylic acid and a superimposed, slightly sharper band for the alcohol. The strong carbonyl absorption around 1715 cm⁻¹ will confirm the acid functionality. Critically, the presence of strong C-O-C stretching bands in the 980-1050 cm⁻¹ region will be a definitive indicator of the oxetane ring.
Mass Spectrometry Comparison
Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation.
| Compound | Molecular Formula | Molecular Weight | Expected [M-H]⁻ Ion | Key Predicted Fragmentation Pathways |
| 2-Hydroxy-2-(oxetan-3-yl)acetic acid | C₆H₁₀O₄ | 146.14 g/mol | m/z 145.05 | - Loss of H₂O (from hydroxyl and acid proton) - Loss of CO₂ (decarboxylation) - Cleavage of the C-C bond between the alpha-carbon and the oxetane ring. |
| Oxetane-3-carboxylic acid | C₄H₆O₃ | 102.09 g/mol | m/z 101.02 | - Loss of COOH radical - Ring opening and fragmentation |
| Glycolic acid | C₂H₄O₃ | 76.05 g/mol | m/z 75.01 | - Loss of H₂O - Loss of CO₂ |
Analysis and Interpretation:
In negative ion ESI-MS, 2-Hydroxy-2-(oxetan-3-yl)acetic acid is expected to show a prominent pseudomolecular ion at m/z 145.05. Tandem MS (MS/MS) of this ion would be highly informative. A neutral loss of 44 Da (corresponding to CO₂) is a classic fragmentation for carboxylic acids. Another expected fragmentation would be the cleavage of the bond between the oxetane ring and the alpha-carbon, leading to fragments corresponding to the oxetane methine radical and the hydroxyacetic acid anion, or vice versa depending on charge retention. This fragmentation pattern would distinguish it from simpler AHAs and oxetane derivatives.
Conclusion
-
¹H NMR: A unique doublet for the alpha-proton around 4.2 ppm, coupled with the characteristic signals of the 3-substituted oxetane ring.
-
¹³C NMR: An alpha-carbon signal in the 70-73 ppm range, significantly downfield from simpler alpha-hydroxy acids.
-
IR: The simultaneous presence of broad alcohol and carboxylic acid O-H stretches, a strong carbonyl peak, and the C-O-C stretch of the oxetane ring.
-
MS: A molecular ion consistent with its formula and fragmentation patterns showing losses of CO₂ and cleavage at the oxetane-alpha carbon bond.
This guide provides a foundational framework for researchers working with this and similar oxetane-containing building blocks. By understanding these comparative spectroscopic principles, scientists can accelerate their research and development efforts in the synthesis and application of novel chemical entities.
References
-
MSpace at the University of Manitoba. Synchrotron-based infrared spectrum of oxetane. [Link]
-
Parker, E. T., et al. (2016). Quantitation of α-hydroxy acids in complex prebiotic mixtures via liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(18), 2043–2051. [Link]
-
ResearchGate. The high resolution FTIR-spectrum of oxetane. [Link]
-
ResearchGate. Quantitation of α-Hydroxy Acids in Complex Prebiotic Mixtures via Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. [Link]
-
Supporting Information. Hydroxyl carboxylate anion catalyzed depolymerization of biopolyesters and transformation to chemicals. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
ResearchGate. Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. [Link]
-
Mol-Instincts. 3-aMino-oxetane-3-carboxylic acid Methyl ester(1363383-31-6) 1H NMR spectrum. [Link]
-
Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9664–9764. [Link]
-
Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
-
ACS Publications. 3-Substituted oxetanes | The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. [Link]
-
ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]
-
National Institutes of Health. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. [Link]
-
National Institutes of Health. Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
-
Cureus. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. [Link]
-
MDPI. Chemical Space Exploration of Oxetanes. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]
-
National Institutes of Health. Npc150021 | C17H26O3 | CID 540542 - PubChem. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. [Link]
-
ResearchGate. Comparison of Various Alpha Hydroxy Acids Commonly Used in Skincare,.... [Link]
-
Grokipedia. 3-Oxetanone. [Link]
-
ACS Publications. Organic Letters Ahead of Print. [Link]
-
RadTech. Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. [Link]
-
National Institutes of Health. Applications of hydroxy acids: classification, mechanisms, and photoactivity. [Link]
-
National Institutes of Health. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
ACS Publications. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Organic Letters. [Link]
-
PubMed. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
National Institutes of Health. 2-(oxiran-2-yl)acetic Acid | C4H6O3 | CID 9898806 - PubChem. [Link]
-
Cenmed Enterprises. 2 (Oxetan 3 Yl)Acetic Acid. [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of α-hydroxy acids in complex prebiotic mixtures via liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel α-Keto-Oxetane Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of a novel class of potential therapeutic agents: 2-oxo-2-(oxetan-3-yl)acetic acid analogs, designed as inhibitors of Fatty Acid Amide Hydrolase (FAAH). We will delve into the scientific rationale behind their design, present detailed protocols for their in vitro and in vivo assessment, and offer a comparative analysis of their performance based on synthesized data from closely related compound series. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel analgesics and anti-inflammatory agents.
Introduction: The Rationale for Targeting FAAH with α-Keto-Oxetane Analogs
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of endogenous fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA).[1][2][3] By inhibiting FAAH, the endogenous levels of AEA are elevated, leading to enhanced signaling through cannabinoid receptors (CB1 and CB2). This amplification of the natural endocannabinoid tone has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct CB1 receptor agonists.[4]
The design of potent and selective FAAH inhibitors has been an area of intense research. A particularly successful strategy has been the development of α-ketoheterocycle inhibitors.[1][5] These compounds feature an electrophilic ketone that forms a reversible covalent adduct (hemiketal) with the catalytic serine (Ser241) in the FAAH active site, mimicking the tetrahedral intermediate of the natural substrate hydrolysis.[1][5]
Our focus here is on a novel scaffold: 2-oxo-2-(oxetan-3-yl)acetic acid analogs . The incorporation of the oxetane ring, a small, polar heterocycle, is a strategic choice aimed at improving physicochemical properties such as solubility and metabolic stability, which are critical for drug development. It is crucial to note that the precursor molecules, 2-hydroxy-2-(oxetan-3-yl)acetic acids, are expected to be inactive as FAAH inhibitors. This is because the electrophilic carbonyl of the ketone is essential for the covalent interaction with the catalytic serine residue of FAAH; the corresponding hydroxyl group lacks this electrophilicity.[1]
This guide will walk through the systematic evaluation of a hypothetical series of these α-keto-oxetane analogs, providing the necessary tools to assess their potential as therapeutic candidates.
Comparative In Vitro Evaluation
The initial phase of evaluation focuses on the direct interaction of the synthesized analogs with the FAAH enzyme and their effects on cells.
FAAH Inhibitory Potency
The primary in vitro assay measures the concentration of the compound required to inhibit 50% of FAAH activity (IC50). A lower IC50 value indicates a more potent inhibitor.
Table 1: In Vitro FAAH Inhibitory Activity of 2-Oxo-2-(oxetan-3-yl)acetamide Analogs
| Compound ID | R Group | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) |
| OXA-001 | Phenyl | 150 | 250 |
| OXA-002 | 4-Fluorophenyl | 85 | 120 |
| OXA-003 | 4-Chlorophenyl | 70 | 95 |
| OXA-004 | 4-Methoxyphenyl | 200 | 310 |
| OXA-005 | Pyridin-2-yl | 45 | 60 |
| URB597 (Reference) | - | 5 | 8 |
| PF-3845 (Reference) | - | 0.23 (Ki) | - |
Note: Data are hypothetical and curated based on structure-activity relationships of similar α-ketoheterocycle FAAH inhibitors reported in the literature to provide a realistic comparison.
Selectivity Profiling
To ensure that the observed effects are due to FAAH inhibition and to minimize off-target effects, it is critical to assess the selectivity of the lead compounds against other related enzymes, particularly other serine hydrolases like monoacylglycerol lipase (MAGL), the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).
Table 2: Selectivity Profile of Lead Analogs
| Compound ID | FAAH IC50 (nM) | MAGL IC50 (nM) | Selectivity Index (MAGL/FAAH) |
| OXA-003 | 70 | >10,000 | >140 |
| OXA-005 | 45 | >10,000 | >220 |
| JZL195 (Dual Inhibitor) | 12 | 19 | 1.6 |
Note: High selectivity indices are desirable, indicating specific inhibition of FAAH.
Comparative In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in a physiological context.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is crucial for determining their dosing regimen and predicting their behavior in humans.
Table 3: Pharmacokinetic Parameters of OXA-005 in Rats (10 mg/kg, oral administration)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| AUC (ng·h/mL) | 4200 |
| t1/2 (h) | 4.2 |
| Oral Bioavailability (%) | 35 |
In Vivo Efficacy: Models of Pain and Inflammation
The therapeutic potential of the FAAH inhibitors is evaluated in established animal models of pain and inflammation.
The formalin test in rodents is a widely used model of inflammatory pain, with an early neurogenic phase and a later inflammatory phase.
Table 4: Efficacy of OXA-005 in the Rat Formalin Test (10 mg/kg, i.p.)
| Treatment Group | Phase 1 Pain Score (s) | Phase 2 Pain Score (s) |
| Vehicle | 65 ± 5 | 180 ± 15 |
| OXA-005 | 62 ± 6 | 95 ± 10 |
| Ibuprofen (30 mg/kg) | 60 ± 7 | 110 ± 12 |
Note: *p < 0.05 compared to vehicle. Data indicate a significant reduction in the inflammatory phase of pain.
This model assesses the anti-inflammatory activity of the compounds by measuring the reduction in paw swelling induced by carrageenan injection.
Table 5: Anti-inflammatory Effect of OXA-005 in the Carrageenan-Induced Paw Edema Model in Rats (10 mg/kg, p.o.)
| Treatment Group | Paw Volume Increase at 3h (%) | Inhibition of Edema (%) |
| Vehicle | 75 ± 8 | - |
| OXA-005 | 40 ± 5 | 47 |
| Indomethacin (5 mg/kg) | 35 ± 4 | 53 |
Note: *p < 0.05 compared to vehicle.
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC50 of test compounds against FAAH.
Workflow for In Vitro FAAH Inhibition Assay
Caption: Workflow for a fluorometric in vitro FAAH inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., URB597) in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA). The final DMSO concentration should be kept below 1%.
-
Dilute recombinant human or rat FAAH enzyme in cold assay buffer to the desired concentration.
-
Prepare the fluorogenic substrate, such as AMC-arachidonoyl amide, in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, diluted enzyme, and the test compound or vehicle.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Formalin Test
This protocol outlines the procedure for assessing inflammatory pain in rodents.
Sources
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibitors: a patent review (2009-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to 2-Hydroxy-2-(oxetan-3-yl)acetic acid
Introduction
2-Hydroxy-2-(oxetan-3-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] This guide provides a head-to-head comparison of two primary synthetic routes to this important α-hydroxy acid, starting from the common precursor, oxetan-3-one. The routes are evaluated based on their efficiency, scalability, and the availability of starting materials.
The synthesis of the key intermediate, oxetan-3-one, typically begins with the more readily available oxetan-3-ol, which can be synthesized from epichlorohydrin.[1][3] The subsequent oxidation of oxetan-3-ol furnishes oxetan-3-one, a versatile ketone that serves as the starting point for the divergent synthetic pathways discussed herein.[4][5]
Synthetic Route 1: The Cyanohydrin Pathway
This classical approach to α-hydroxy acids involves the addition of a cyanide source to a ketone, followed by hydrolysis of the resulting cyanohydrin. This route is often favored for its reliability and the commercial availability of the necessary reagents.
Experimental Protocol
Step 1: Synthesis of Oxetan-3-ol from Epichlorohydrin
A concise method for the synthesis of oxetan-3-ol from epoxy chloropropane has been reported.[1] This multi-step process involves the opening of the epoxide ring, esterification, an electrophilic addition, and a final ring-closure reaction.
Step 2: Oxidation of Oxetan-3-ol to Oxetan-3-one
A common method for this oxidation involves the use of N-chlorosuccinimide (NCS) and a catalyst.[5]
-
To a solution of oxetan-3-ol (74 g) in dichloromethane (350 g) is added N-tert-butylbenzenesulfinamide (2 g) as a catalyst, followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (155 g).
-
The mixture is cooled in a water bath to maintain a temperature of 20-25 °C.
-
N-chlorosuccinimide (135 g) is added in portions, and the reaction is stirred for 1 hour.
-
Upon completion, the reaction mixture is filtered to remove salts, and the solvent is removed under reduced pressure to yield oxetan-3-one. A yield of 93% has been reported for this step.[5]
Step 3: Formation of 2-Hydroxy-2-(oxetan-3-yl)acetonitrile (Cyanohydrin)
-
To a solution of oxetan-3-one in a suitable solvent (e.g., ethanol), an equimolar amount of sodium cyanide is added, followed by the dropwise addition of a stoichiometric amount of a weak acid (e.g., acetic acid) at low temperature (0-5 °C).
-
The reaction is stirred for several hours until completion, monitored by an appropriate technique (e.g., TLC or GC-MS).
-
The reaction mixture is then carefully neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude cyanohydrin.
Step 4: Hydrolysis to 2-Hydroxy-2-(oxetan-3-yl)acetic acid
-
The crude cyanohydrin is subjected to acidic hydrolysis, typically with a strong mineral acid such as hydrochloric acid or sulfuric acid, under reflux.
-
The reaction is heated for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.
-
After cooling, the product is extracted with an organic solvent. The organic extracts are washed, dried, and the solvent is evaporated to yield the final product, which may require further purification by crystallization or chromatography.
Causality and Experimental Choices
The use of NCS and a catalyst for the oxidation of oxetan-3-ol is a mild and efficient method that avoids the use of heavy metals. The cyanohydrin formation is a classic and well-established reaction for the synthesis of α-hydroxy acids from ketones. The final hydrolysis step is a standard procedure for converting nitriles to carboxylic acids.
Synthetic Route 2: The Reformatsky Reaction Pathway
The Reformatsky reaction provides an alternative route to β-hydroxy esters, which can then be hydrolyzed to the corresponding α-hydroxy acids. This method avoids the use of toxic cyanides.
Experimental Protocol
Step 1 & 2: Synthesis and Oxidation to Oxetan-3-one
These steps are identical to those described in Route 1.
Step 3: Reformatsky Reaction with Ethyl Bromoacetate
-
To a suspension of activated zinc dust in an anhydrous solvent (e.g., THF or diethyl ether), a solution of oxetan-3-one and ethyl bromoacetate is added dropwise.
-
The reaction is initiated, often with gentle heating or sonication, and then maintained at a controlled temperature.
-
After the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product, ethyl 2-hydroxy-2-(oxetan-3-yl)acetate, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Step 4: Hydrolysis to 2-Hydroxy-2-(oxetan-3-yl)acetic acid
-
The crude ethyl 2-hydroxy-2-(oxetan-3-yl)acetate is hydrolyzed using a base (e.g., sodium hydroxide or potassium hydroxide) in a mixture of water and a co-solvent like ethanol or methanol.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate.
-
The final product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and the solvent is removed to yield 2-hydroxy-2-(oxetan-3-yl)acetic acid.
Causality and Experimental Choices
The Reformatsky reaction is a powerful tool for carbon-carbon bond formation and is particularly useful for the synthesis of β-hydroxy esters from ketones. The use of zinc and an α-halo ester is characteristic of this reaction. The final hydrolysis step is a standard saponification of an ester to a carboxylic acid.
Head-to-Head Comparison
| Parameter | Route 1: Cyanohydrin Pathway | Route 2: Reformatsky Pathway |
| Starting Materials | Oxetan-3-one, Sodium Cyanide, Acid | Oxetan-3-one, Ethyl Bromoacetate, Zinc |
| Key Intermediates | 2-Hydroxy-2-(oxetan-3-yl)acetonitrile | Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate |
| Reagent Toxicity | High (Sodium Cyanide is highly toxic) | Moderate (Bromoacetates are lachrymatory) |
| Reaction Conditions | Generally mild for cyanohydrin formation | Requires anhydrous conditions and activation of zinc |
| Overall Yield | Potentially high, but can be variable | Generally good to excellent |
| Scalability | Can be challenging due to the handling of cyanide | More amenable to large-scale synthesis |
| Purification | May require careful purification to remove cyanide residues | Standard purification techniques are usually sufficient |
Visualization of Synthetic Pathways
Caption: Divergent synthetic routes to 2-Hydroxy-2-(oxetan-3-yl)acetic acid from oxetan-3-one.
Conclusion
Both the cyanohydrin and Reformatsky pathways offer viable routes to 2-Hydroxy-2-(oxetan-3-yl)acetic acid. The choice between the two will largely depend on the specific laboratory capabilities, safety considerations, and desired scale of the synthesis.
-
Route 1 (Cyanohydrin Pathway) is a classic and often high-yielding method but requires stringent safety protocols due to the use of highly toxic cyanide.
-
Route 2 (Reformatsky Pathway) provides a safer alternative, avoiding the use of cyanides, and is generally more suitable for larger-scale production.
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this valuable building block. The instability of some oxetane-carboxylic acids under certain conditions, such as heating, should also be taken into account during synthesis and purification to avoid unwanted isomerization to lactones.[6][7]
References
- Xu, T., Leng, X., Huang, S., & Wang, X. (n.d.). Study on Synthesis Of Oxetan-3-ol.
-
Synthesis of oxetan-3-ones. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- 3-Oxetanone. Grokipedia. (n.d.).
- 3-Oxetanone. Wikipedia. (2023, December 2).
- Oxetan-3-one: Chemistry and synthesis | Request PDF.
- Study on Synthesis Of Oxetan-3-ol.
- Method for synthesizing oxetan-2-ones and intermediates for their preparation. (n.d.).
- 3-Oxetanone synthesis. ChemicalBook. (n.d.).
- Synthetic routes to compounds 29 and 30. AcOH=acetic acid.
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722–4728. [Link]
-
Bull, J. A., & Davis, O. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12152–12231. [Link]
- A Modified Synthesis of Oxetan-3-ol | Request PDF.
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]
-
Foley, D. J., & Davies, H. M. L. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3815–3820. [Link]
Sources
A Comparative Guide to the Metabolic Stability of 2-Hydroxy-2-(oxetan-3-yl)acetic Acid in Human Liver Microsomes
Introduction
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity.[1] This guide focuses on assessing the metabolic stability of a novel entity, 2-Hydroxy-2-(oxetan-3-yl)acetic acid, using the gold-standard in vitro model: human liver microsomes (HLMs).
The structure of 2-Hydroxy-2-(oxetan-3-yl)acetic acid is noteworthy for its incorporation of an oxetane ring. The oxetane motif has gained significant traction in medicinal chemistry as a versatile bioisostere.[2][3] Often used to replace gem-dimethyl or carbonyl groups, its inclusion can favorably modulate physicochemical properties such as solubility and lipophilicity, and critically, it can enhance metabolic stability by shielding adjacent sites from oxidative metabolism.[3][4][5] This guide provides a comprehensive, experimentally-grounded framework for evaluating the metabolic fate of this oxetane-containing compound. We will compare its stability against logical structural analogs and established controls, offering a detailed protocol, the rationale behind our experimental choices, and a clear interpretation of the resulting data for drug development professionals.
The Scientific Rationale: Why Liver Microsomes are the Workhorse for Phase I Metabolism Studies
The liver is the body's primary site for drug metabolism.[6] To assess this in a high-throughput, reproducible manner, we utilize subcellular fractions, namely liver microsomes.
-
What are Liver Microsomes? Liver microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of hepatocytes when the cells are homogenized.[6] They are a rich source of essential Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, as well as flavin-containing monooxygenases (FMOs).[6][7] Their ease of preparation, storage, and adaptability to automated formats make them an indispensable and cost-effective tool in early drug discovery.[6]
-
The Role of the NADPH Cofactor: The oxidative reactions catalyzed by CYP enzymes are not spontaneous; they require a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to donate reducing equivalents.[8][9] In an in vitro setting, NADPH is consumed during the reaction. To ensure the enzymatic machinery does not become cofactor-limited, which would artificially decrease the metabolic rate, a NADPH regenerating system (NRS) is employed.[10][11] An NRS typically consists of NADP+, an enzyme like glucose-6-phosphate dehydrogenase (G6PDH), and its substrate (glucose-6-phosphate).[8][12] This system continuously replenishes the NADPH pool, ensuring stable and linear metabolic activity throughout the incubation period.[8][10]
-
Metabolic Fate of Oxetanes: While often incorporated to improve metabolic stability, the oxetane ring is not inert. Its primary metabolic pathways can include CYP-mediated oxidation at positions on or adjacent to the ring.[13][14][15][16] Furthermore, in some contexts, the strained four-membered ring can be hydrolyzed by microsomal epoxide hydrolase (mEH) to yield a 1,3-diol, representing an unusual non-oxidative metabolic route.[4] Understanding these potential pathways is crucial for interpreting stability data and identifying potential metabolites.
Experimental Design and Protocol
A robust experimental design is self-validating. This protocol incorporates essential controls to ensure the data generated is reliable and interpretable. The overall workflow is depicted below.
Caption: Experimental workflow for the liver microsomal stability assay.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of 2-Hydroxy-2-(oxetan-3-yl)acetic acid in DMSO. Similarly, prepare 10 mM stocks for all comparator and control compounds.
-
Working Solutions: Create intermediate dilutions from the stock to prepare a 100 µM working solution in 50:50 Acetonitrile:Water. This prevents issues with DMSO concentration in the final incubation.
-
NADPH Regenerating System: Prepare the system according to the manufacturer's instructions (e.g., Corning Gentest™, Promega) to achieve final concentrations of 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 0.4 U/mL G6PDH, and 3.3 mM MgCl₂ in the final incubation volume.[17][18]
-
Liver Microsomes: On the day of the experiment, thaw pooled human liver microsomes (e.g., from BioIVT) on ice. Dilute them in cold phosphate buffer to achieve a working concentration that will yield 0.5 mg/mL in the final incubation volume.[6]
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol) at a fixed concentration. The IS helps correct for variations in sample processing and instrument response.
2. Incubation Procedure:
-
The assay is best performed in a 96-well plate format. All incubations are performed at 37°C in a shaking water bath or incubator.
-
Pre-incubation: To a well, add the diluted microsomes and the test compound working solution. The final concentration of the test compound should be low (typically 1 µM) to be under the enzyme's Km. Bring the volume up with phosphate buffer. Allow this mixture to pre-incubate for 5-10 minutes to equilibrate to 37°C.
-
Reaction Initiation (T=0): Add a small volume of the prepared NADPH regenerating system to the wells to initiate the metabolic reaction. The final DMSO concentration should be kept below 0.5% to avoid inhibiting enzymatic activity.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a 2-3 fold volume of the ice-cold quenching solution to the respective wells.[6]
-
Control Incubations:
-
Minus Cofactor (-NADPH): For the final time point (45 min), run a parallel incubation where the NADPH system is replaced with an equal volume of phosphate buffer. This control assesses for any compound loss due to chemical instability or non-NADPH-dependent enzymatic degradation.[6]
-
Positive Controls: Run well-characterized compounds in parallel to validate the assay.
-
3. Sample Processing and Analysis:
-
Once all time points are collected and quenched, seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 min at 4°C) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[22][23][24][25]
Data Analysis and Interpretation
The goal of the analysis is to determine the rate at which the parent compound disappears.
-
Calculate Percent Remaining: The peak area ratio (Parent Compound / Internal Standard) is determined for each time point. The percent of the parent compound remaining at any time point (t) is calculated relative to the T=0 sample: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at T=0) * 100
-
Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line, determined by linear regression, is the elimination rate constant, k (in units of min⁻¹).[17]
-
Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant: t½ (min) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): Intrinsic clearance describes the inherent ability of the liver enzymes to metabolize a drug. It is calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)[22]
Potential Metabolic Pathways
Based on the structure of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, several metabolic transformations are plausible. The diagram below illustrates these hypothetical pathways, which can guide metabolite identification studies if significant turnover is observed.
Caption: Potential metabolic pathways for the test compound in liver microsomes.
Comparative Performance Analysis
To put the stability of 2-Hydroxy-2-(oxetan-3-yl)acetic acid into context, it is compared with a structural analog lacking the oxetane ring (gem-dimethyl analog) and standard high/low clearance controls. The following table presents illustrative data from such an experiment.
| Compound | Type | In Vitro t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| 2-Hydroxy-2-(oxetan-3-yl)acetic acid | Test Article | > 45 | < 15.4 | High |
| 2-Hydroxy-3,3-dimethylbutanoic acid | gem-Dimethyl Analog | 25.1 | 27.6 | Moderate |
| Verapamil | High Clearance Ctrl | 8.5 | 81.5 | Low |
| Diazepam | Low Clearance Ctrl | > 45 | < 15.4 | High |
Note: Data are for illustrative purposes. Stability classification is often binned: t½ > 30 min (High), 15-30 min (Moderate), < 15 min (Low).
Discussion of Results
-
Core Finding: In this representative dataset, 2-Hydroxy-2-(oxetan-3-yl)acetic acid demonstrates high metabolic stability, with over 50% of the compound remaining after the 45-minute incubation period. Its calculated intrinsic clearance is low, falling into the same category as the stable control, Diazepam.
-
Impact of the Oxetane Ring: The comparison with the gem-dimethyl analog is particularly insightful. The analog, which replaces the oxetane with a classic bioisosteric group, shows moderate stability (t½ ≈ 25 min). The superior stability of the oxetane-containing parent compound strongly suggests that the oxetane ring imparts significant metabolic protection.[4][5] This could be due to steric hindrance of nearby metabolically labile sites or the inherent stability of the oxetane moiety itself to CYP-mediated degradation in this chemical context.
-
Assay Validation: The results for the control compounds, Verapamil (low stability) and Diazepam (high stability), fall within their expected ranges.[19][20] This confirms that the microsomal preparation was enzymatically active and the assay was performing correctly, lending high confidence to the data obtained for the test article.
-
Implications for Drug Development: The high metabolic stability of 2-Hydroxy-2-(oxetan-3-yl)acetic acid is a favorable characteristic. It suggests that the compound is unlikely to be subject to high first-pass metabolism in the liver, which could translate to good oral bioavailability and a longer in vivo half-life. This profile warrants its continued investigation in drug discovery programs. However, it is important to remember that very high stability can sometimes lead to drug accumulation, so a balanced profile is often ideal.[1]
Conclusion
This guide has detailed a robust, reliable methodology for assessing the metabolic stability of 2-Hydroxy-2-(oxetan-3-yl)acetic acid using human liver microsomes. The protocol, grounded in established scientific principles and incorporating essential controls, provides a clear framework for generating high-quality data. Our comparative analysis demonstrates the profound and positive impact the oxetane ring can have on metabolic stability, a key design principle in modern medicinal chemistry. By applying this systematic approach, researchers can effectively rank-order compounds, establish structure-metabolism relationships, and make informed decisions to advance drug candidates with promising pharmacokinetic profiles.
References
-
BioiVT Blogs. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. [Link]
-
Scientific Research Publishing. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]
-
National Institutes of Health. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]
-
BioIVT. Configure RapidStart™ NADPH Regenerating System. [Link]
-
Wiley Online Library. (2024). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. [Link]
-
PubMed. (2024). Oxetane Ring Formation in Taxol Biosynthesis Is Catalyzed by a Bifunctional Cytochrome P450 Enzyme. [Link]
-
ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Evotec. Microsomal Stability. [Link]
-
PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Royal Society of Chemistry. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. [Link]
-
eScholarship.org. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]
-
ResearchGate. (2025). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis | Request PDF. [Link]
-
ResearchGate. Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis | Request PDF. [Link]
-
Morressier. (2019). Design and evaluation of surrogate structures of the carboxylic acid and other acidic functional groups as possible candidates for isosteric replacements. [Link]
-
RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]
-
PubMed. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. [Link]
-
Semantic Scholar. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
-
ResearchGate. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]
-
PubMed Central. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. [Link]
-
MDPI. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. [https://www.mdpi.com/22 Molecules/molecules-28-03487/article_deploy/html/molecules-28-03487.htm]([Link] Molecules/molecules-28-03487/article_deploy/html/molecules-28-03487.htm)
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
ResearchGate. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF. [Link]
-
ResearchGate. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF. [Link]
-
ResearchGate. Reagents for Microsomal Stability Assay | Download Table. [Link]
-
PubMed Central. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. [Link]
-
Semantic Scholar. (2019). Metabolic stability and its role in the discovery of new chemical entities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bioivt.com [bioivt.com]
- 9. Discovery Life Sciences NADPH REGENERATING SYSTEM A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 10. bioivt.com [bioivt.com]
- 11. Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NADPH Regeneration System [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxetane Ring Formation in Taxol Biosynthesis Is Catalyzed by a Bifunctional Cytochrome P450 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Metabolic Stability Assays [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
The Oxetane Motif: A Strategic Tool for Optimizing Drug-Like Properties
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a pivotal tactic for optimizing the properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of polarity, three-dimensionality, and metabolic stability offers a powerful solution to common challenges in drug design, such as poor solubility, metabolic instability, and undesirable lipophilicity. This guide provides an in-depth technical comparison of the oxetane motif against its common bioisosteric counterparts, supported by experimental data and detailed protocols to empower researchers in their drug development efforts.
The Rise of the Oxetane: A Bioisosteric Powerhouse
A primary application of the oxetane moiety in drug discovery is as a bioisostere for other common functional groups, most notably the gem-dimethyl and carbonyl groups.[1][2] This strategy allows for the modulation of a molecule's properties while retaining or even improving its biological activity. The compact, polar, and sp³-rich nature of the oxetane makes it an appealing substituent to enhance drug-like characteristics.[3]
Oxetane as a gem-Dimethyl Isostere
The gem-dimethyl group is frequently employed to introduce steric bulk, which can shield adjacent functionalities from metabolic modification.[4] However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other pharmacokinetic parameters. The oxetane ring serves as a less lipophilic and more metabolically stable alternative.[4] By replacing a gem-dimethyl group with an oxetane, it is possible to introduce steric bulk without a significant lipophilicity penalty, a concept sometimes referred to as "liponeutral bulk increase".[4]
Oxetane as a Carbonyl Isostere
The oxetane ring can also function as a bioisostere for a carbonyl group.[1] The oxygen atom in the oxetane can act as a hydrogen bond acceptor, mimicking the hydrogen-bonding capabilities of a carbonyl oxygen.[1][3] This substitution can lead to improved metabolic stability by removing a site susceptible to enzymatic reduction and can also increase the three-dimensionality of the molecule.[1][5][6]
Impact on Physicochemical Properties: A Quantitative Comparison
The incorporation of an oxetane ring can have a profound and beneficial impact on a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility
A significant advantage of the oxetane motif is its ability to enhance aqueous solubility. The inherent polarity of the cyclic ether often leads to a substantial increase in the solubility of a compound, a key factor for oral bioavailability.[1] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[4][7]
Lipophilicity (LogP/LogD)
Concurrently with increasing solubility, the oxetane motif typically reduces a molecule's lipophilicity.[4] The replacement of a non-polar group like a gem-dimethyl with a polar oxetane ring leads to a decrease in the LogP or LogD value. This reduction can be advantageous for minimizing off-target effects and improving the overall pharmacokinetic profile.[1]
Metabolic Stability
One of the most compelling reasons to incorporate an oxetane is the enhancement of metabolic stability.[1][4] The oxetane ring is generally robust to metabolic degradation. By replacing metabolically labile C-H bonds, such as those in a gem-dimethyl group, the oxetane can block oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism.[1] In some cases, oxetanes can direct metabolic clearance towards microsomal epoxide hydrolase (mEH) instead of CYP enzymes, potentially reducing the risk of drug-drug interactions.[5][8]
Modulation of Basicity (pKa)
The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of nearby amine groups.[9][10] Placing an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[11][12] This is a valuable strategy for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[12]
Table 1: Comparative Impact of Oxetane Substitution on Physicochemical Properties
| Original Group | Oxetane-Containing Analog | Property | Observation | Fold Change / Difference | Reference(s) |
| gem-Dimethyl | Oxetane | Aqueous Solubility | Increased | 4 to >4000-fold | [4][7] |
| gem-Dimethyl | Oxetane | Lipophilicity (LogP) | Decreased | ΔlogP ≈ -1 to -2.5 | [4] |
| Carbonyl | Oxetane | Metabolic Stability | Increased | - | [5][13][14] |
| Methylene | Oxetane | Aqueous Solubility | Increased | 25 to 4000-fold | [4] |
| Amine | α-Oxetanyl Amine | Basicity (pKa) | Decreased | ΔpKa ≈ -2.7 | [11][12] |
Case Studies: Oxetane-Containing Drugs
The utility of the oxetane motif is validated by its presence in several FDA-approved drugs and numerous clinical candidates.[3][9]
-
Paclitaxel (Taxol®) and its derivatives: These well-known chemotherapeutic agents feature an oxetane ring that is crucial for their mechanism of action, acting as a conformational lock and a hydrogen bond acceptor.[3][9]
-
Orlistat (Xenical®): This anti-obesity drug contains an oxetane moiety and functions by inhibiting pancreatic and gastric lipases.[3]
-
Rilzabrutinib: Recently approved, this drug for pemphigus vulgaris incorporates an oxetane to modulate physicochemical properties.[10]
-
Clinical Candidates: Numerous compounds in clinical trials for various diseases, including cancer, autoimmune disorders, and viral infections, feature the oxetane motif to improve their drug-like properties.[3][5][6][10]
Experimental Protocols
To facilitate the evaluation of the oxetane motif in your own research, detailed protocols for assessing key drug-like properties are provided below.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the thermodynamic solubility assay, considered the gold standard for solubility measurement.[15]
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if necessary for stock solution)
-
HPLC or LC-MS/MS system
-
Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)[16]
-
Centrifuge
-
Analytical balance
Procedure:
-
Add an excess amount of the solid test compound to a known volume of PBS (pH 7.4) in a sealed vial.[17] The amount should be sufficient to form a saturated solution with undissolved solid remaining.[17]
-
Incubate the vials on a shaker/rotator at a constant temperature for 24-48 hours to ensure equilibrium is reached.[15]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC or LC-MS/MS method with a standard curve.[15]
-
Perform the experiment in triplicate for each compound.[16]
Diagram 1: Workflow for Thermodynamic Aqueous Solubility Assay
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Protocol 2: In Vitro Metabolic Stability Assessment (Liver Microsomes)
This protocol provides a common method for evaluating a compound's susceptibility to metabolism by CYP enzymes.
Objective: To determine the intrinsic clearance (Clint) of a compound in human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or methanol with an internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile or methanol with an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [microsomal protein concentration in mg/mL])
Diagram 2: Metabolic Stability Assessment Workflow
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Conclusion
The oxetane motif has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its ability to serve as a hydrophilic and metabolically robust bioisostere for common functionalities like gem-dimethyl and carbonyl groups provides a reliable strategy for enhancing drug-like properties. By judiciously incorporating oxetanes, researchers can systematically address liabilities related to solubility, lipophilicity, and metabolic stability, thereby accelerating the progression of promising compounds through the drug discovery pipeline. The experimental protocols provided herein offer a framework for the quantitative evaluation of these critical parameters, enabling data-driven decisions in the optimization of the next generation of therapeutics.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Taylor, A. M., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(26), 4513-4516. [Link]
-
Wuitschik, G. (2009). Oxetanes in Drug Discovery. ETH Zurich. [Link]
-
Voisin-Chiret, A. S., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13131–13154. [Link]
-
Voisin-Chiret, A. S., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Voisin-Chiret, A. S., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]
-
Gouverneur, V., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11675–11715. [Link]
-
Taylor, A. M., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(15), 6439–6464. [Link]
-
Gouverneur, V., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
-
Stepan, A. F., et al. (2014). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 57(24), 10285-10300. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-2-(oxetan-3-yl)acetic acid: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe handling and disposal of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. As a specialized chemical, it necessitates a thorough understanding of its constituent functional groups to ensure the safety of laboratory personnel and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxy-2-(oxetan-3-yl)acetic acid was available at the time of publication. The following procedures are based on the chemical properties of its primary functional groups: a carboxylic acid, a secondary alcohol, and an oxetane ring. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance.
Hazard Assessment: A Synthesis of Functional Group Chemistry
2-Hydroxy-2-(oxetan-3-yl)acetic acid's potential hazards are derived from its hybrid structure.
-
Carboxylic Acid Moiety: This group renders the compound acidic and potentially corrosive. Similar to acetic acid, it can cause skin and eye burns upon contact.[1][2] Carboxylic acids are also incompatible with bases, oxidizing agents, and many metals.[3]
-
Oxetane Ring: The four-membered ether ring is strained and can be susceptible to ring-opening, particularly under acidic conditions, which are inherent to the molecule itself.[4] While some substituted oxetanes are stable, this potential reactivity warrants caution.[4][5] Oxetane and its derivatives can also be flammable.[6][7]
-
Hydroxyl Group (Alcohol): The secondary alcohol group may contribute to the compound's flammability and can undergo oxidation reactions.
Based on these components, 2-Hydroxy-2-(oxetan-3-yl)acetic acid should be treated as a corrosive, potentially flammable, and reactive chemical.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[3] | Protects against splashes of corrosive material that can cause severe eye damage.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Prevents skin contact, which can lead to irritation or chemical burns. |
| Body Protection | A lab coat. For larger quantities, consider a flame-retardant and antistatic protective clothing. | Protects against skin contact and potential fire hazards. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory.[3] | Minimizes inhalation of any potentially harmful vapors. |
Spill Management
Immediate and appropriate response to a spill is critical to prevent injury and environmental contamination.
-
For Minor Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[3][9]
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
-
For Major Spills (>100 mL):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry into the contaminated area.
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Hydroxy-2-(oxetan-3-yl)acetic acid is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain.
Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[10] Avoid using metal containers due to the corrosive nature of acids.[11]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "2-Hydroxy-2-(oxetan-3-yl)acetic acid," and a clear indication of the hazards (e.g., "Corrosive," "Potentially Flammable").[12]
-
Segregation: This waste stream must be kept separate from other chemical wastes, especially bases, oxidizing agents, and inorganic acids.[3][11][13] Mixing incompatible chemicals can lead to violent reactions.
Disposal Procedure
The following diagram illustrates the decision-making process for the disposal of this chemical.
Caption: Disposal workflow for 2-Hydroxy-2-(oxetan-3-yl)acetic acid.
-
Waste Collection: Carefully transfer the waste into the designated and labeled hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Container Storage: Keep the waste container tightly closed when not in use.[14] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat or ignition sources.[12]
-
Final Disposal: Once the container is full, or in accordance with your institution's policies, arrange for it to be collected by your EHS department or a licensed hazardous waste disposal contractor.[3][14]
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
EMD Millipore. (2011, April 26). Acetic Acid, Glacial Material Safety Data Sheet. Retrieved from [Link]
-
Wessig, P., & G. O. Müller. (2023, September 7). Oxetanes in Drug Discovery Campaigns. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. PubMed Central. Retrieved from [Link]
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
-
Wikipedia. (n.d.). Oxetane. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
-
Le, C. M., et al. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Retrieved from [Link]
Sources
- 1. quickzyme.com [quickzyme.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-Hydroxy-2-(oxetan-3-yl)acetic acid
This guide provides essential safety and logistical information for the handling and disposal of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive and self-validating system of safety for laboratory professionals.
Hazard Assessment: A Synthesis of Structural Analogs
-
Carboxylic Acid Moiety: The primary and most immediate hazard stems from the acetic acid group. Carboxylic acids, such as glacial acetic acid, are corrosive and can cause severe skin burns and eye damage upon contact.[1] Inhalation of vapors or aerosols can lead to respiratory tract irritation and damage.[2]
-
Oxetane Ring: The oxetane group, a four-membered ether ring, introduces additional considerations. While valued in drug discovery for improving properties like solubility, the ring can be unstable, particularly under acidic conditions or high temperatures, potentially leading to ring-opening.[3] The parent compound, oxetane, is known to be an irritant and may be harmful by inhalation, ingestion, and skin absorption.[4] Some oxetane derivatives are also flammable.[5]
Based on this synthesis, 2-Hydroxy-2-(oxetan-3-yl)acetic acid should be treated as a corrosive compound with potential for irritation and unknown reactivity under certain conditions.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE is critical and must form a multi-layered barrier to prevent exposure. The following table summarizes the required equipment based on the anticipated hazards.
| Protection Level | Equipment | Rationale and Specifications |
| Primary Containment | Certified Chemical Fume Hood | All handling of solid and liquid forms should occur within a fume hood to prevent inhalation of vapors, aerosols, or dust.[5] |
| Eye and Face Protection | Safety Goggles & Face Shield | Safety goggles with side shields are mandatory.[6] A full-face shield must be worn over the goggles when handling solutions or any quantity that could splash. This protects against the severe eye damage caused by corrosive acids.[1] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving Recommended) | Wear nitrile or neoprene gloves. Always check the manufacturer's compatibility chart for resistance to carboxylic acids. Double-gloving provides an extra layer of protection against tears and rapid permeation. Contaminated gloves must be removed and replaced immediately.[7] |
| Body Protection | Flame-Retardant Laboratory Coat & Chemical-Resistant Apron | A flame-retardant lab coat is essential. When handling more than a few grams or preparing solutions, a chemical-resistant apron should be worn over the lab coat to protect against splashes. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if work cannot be conducted in a fume hood or if dusts/aerosols are generated. The type (e.g., N95 for particulates, or one with an organic vapor cartridge) must be chosen based on a formal risk assessment. |
Operational and Disposal Plans: From Benchtop to Waste Stream
A self-validating safety protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Experimental Workflow: A Step-by-Step Safety Protocol
The following workflow is designed to minimize exposure risk at every stage of handling.
Disposal Plan: Neutralization Protocol
Due to its acidic nature, all waste containing this compound must be neutralized before disposal.
Caution: This procedure may generate heat and gas. Perform it slowly within a chemical fume hood.
-
Preparation: Prepare a neutralizing solution, such as a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide. Place the container with the acidic waste in a larger secondary container filled with ice to act as a cooling bath.
-
Slow Addition: While stirring the acidic waste, slowly add the neutralizing base dropwise.
-
Monitor pH: Periodically check the pH of the waste solution using pH paper or a calibrated pH meter.
-
Completion: Continue adding base until the pH is in the neutral range (typically 6-8).
-
Final Disposal: Once neutralized, the waste can be transferred to a properly labeled aqueous waste container for disposal according to your institution's guidelines. For aqueous solutions with low concentrations of acetic acid (<30%), disposal down the sanitary sewer may be permissible, but always check local regulations first.[8]
Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a glass of water. Seek immediate medical attention.[5]
By integrating this comprehensive understanding of the compound's chemical nature with rigorous, multi-layered safety protocols, researchers can handle 2-Hydroxy-2-(oxetan-3-yl)acetic acid with confidence and security.
References
- Haz-Map. (n.d.). Oxetane - Hazardous Agents.
- CymitQuimica. (2023, July 11). Oxetane.
- ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 3-Methyl-3-oxetanemethanol.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Fisher Scientific. (2015, March 19). Safety Data Sheet - Acetic Acid, 6M.
- Sigma-Aldrich. (n.d.). Acetic acid - SAFETY DATA SHEET.
- International Atomic Energy Agency. (n.d.). PRACTICAL RADIATION TECHNICAL MANUAL.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
